CH6953755
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-[2-[5-amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F2N6O4S/c1-13-7-15-9-21(32-20(15)10-19(13)33-39(3,36)37)24(35)16-11-31-34(26(16)29)22-12-30-23(8-14(22)2)38-25-17(27)5-4-6-18(25)28/h4-12,32-33H,29H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXUHNOWRKWXSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NS(=O)(=O)C)NC(=C2)C(=O)C3=C(N(N=C3)C4=CN=C(C=C4C)OC5=C(C=CC=C5F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F2N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CH6953755: A Deep Dive into the Mechanism of a Selective YES1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH6953755 is an orally active and selective small molecule inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family.[1][2] Emerging as a promising therapeutic agent, this compound has demonstrated potent anti-tumor activity in preclinical models of cancers characterized by YES1 gene amplification.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and preclinical efficacy. The information is intended to support further research and drug development efforts targeting YES1-driven malignancies.
Core Mechanism of Action: Targeting the YES1 Kinase
This compound exerts its therapeutic effect through the direct and selective inhibition of YES1 kinase activity. The primary mechanism involves the prevention of YES1 autophosphorylation at tyrosine residue 426 (Tyr426).[1][2] This autophosphorylation is a critical step for the catalytic activation of SRC family kinases. By blocking this event, this compound effectively locks YES1 in an inactive conformation, thereby abrogating its downstream signaling functions.[1][2]
Signaling Pathway: The YES1-YAP Axis
A key downstream effector of YES1-mediated oncogenesis is the Hippo signaling pathway effector, Yes-associated protein 1 (YAP1).[3][5] In cancers with YES1 amplification, hyperactivated YES1 phosphorylates YAP1 at tyrosine 357 (Tyr357). This phosphorylation event promotes the nuclear translocation of YAP1, where it acts as a transcriptional co-activator by binding to TEAD family transcription factors.[3] The YAP1-TEAD complex then drives the expression of genes involved in cell proliferation, survival, and migration.
This compound disrupts this oncogenic signaling cascade by inhibiting YES1. The subsequent lack of YAP1 Tyr357 phosphorylation leads to its sequestration in the cytoplasm and a reduction in the transcriptional activity of TEAD.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| YES1 Kinase | Enzymatic Assay | 1.8 | [1] |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | YES1 Amplification | Concentration (µM) | Incubation Time | Effect | Reference |
| KYSE70 | Esophageal Cancer | Yes | 0.001 - 1 | 4 days | Inhibition of cell growth | [1] |
| RERF-LC-AI | Lung Cancer | Yes | 0.1, 0.3, 1, 3 | Not Specified | Suppression of TEAD luciferase reporter activity | [1] |
| OACP4 C | Not Specified | Yes | 0.001 - 1 | 4 days | Inhibition of cell growth | [6] |
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Cancer Type | Dosage | Treatment Duration | Primary Outcome | Reference |
| YES1-amplified xenografts | Esophageal and Small-cell lung cancer | 60 mg/kg/day (oral) | 10 days | Selective antitumor activity, suppression of phospho-Tyr426 YES1 | [1][4] |
| YES1-amplified xenografts | Not Specified | 7.5, 15, 30, 60 mg/kg (oral) | Not Specified | Dose-dependent suppression of phospho-Tyr426 YES1 | [1] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay
-
Cell Lines: YES1-amplified cancer cell lines such as KYSE70 and OACP4 C were utilized.[1][6]
-
Procedure: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound (typically from 0.001 to 1 µM).[1] After a 4-day incubation period, cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[6]
Western Blot Analysis for YES1 Phosphorylation
-
Cell Treatment: YES1-amplified KYSE70 cells were treated with various concentrations of this compound for 2 hours.[1]
-
Lysate Preparation: Following treatment, cells were lysed, and protein concentration was determined.
-
Immunoprecipitation: YES1 protein was immunoprecipitated from the cell lysates.[6]
-
Electrophoresis and Transfer: The immunoprecipitated proteins were separated by SDS-PAGE and transferred to a membrane.
-
Antibody Probing: The membrane was probed with primary antibodies specific for phosphorylated YES1 (Tyr426) and total YES1, followed by incubation with appropriate secondary antibodies.
-
Detection: The signal was visualized using a suitable detection method.
TEAD Luciferase Reporter Assay
-
Cell Lines: YES1-amplified cell lines such as KYSE70 and RERF-LC-AI were used.[1]
-
Procedure: Cells were co-transfected with a TEAD-responsive luciferase reporter construct and a control Renilla luciferase construct. Following transfection, cells were treated with this compound at concentrations ranging from 0.1 to 3 µM.[1] Luciferase activity was measured and normalized to the Renilla control to determine the effect of the compound on TEAD transcriptional activity.
In Vivo Xenograft Studies
-
Animal Models: Xenograft models were established by subcutaneously implanting YES1-amplified human cancer cells (e.g., esophageal or small-cell lung cancer cell lines) into immunocompromised mice.[4]
-
Treatment: Once tumors reached a specified size, mice were treated orally with this compound (e.g., 60 mg/kg/day) or vehicle control for a defined period (e.g., 10 days).[1]
-
Efficacy Evaluation: Tumor volume was measured regularly to assess anti-tumor activity. At the end of the study, tumors were excised for pharmacodynamic analysis, such as Western blotting for phospho-YES1 (Tyr426), to confirm target engagement.[1]
Conclusion
This compound is a potent and selective inhibitor of YES1 kinase that demonstrates significant anti-tumor activity in preclinical models of YES1-amplified cancers. Its mechanism of action is well-defined, involving the inhibition of YES1 autophosphorylation and the subsequent disruption of the oncogenic YES1-YAP signaling axis. The data presented in this guide underscore the therapeutic potential of this compound and provide a solid foundation for its continued investigation and clinical development for the treatment of cancers harboring YES1 gene amplification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Emerging Roles of YES1 in Cancer: The Putative Target in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
CH6953755: A Technical Guide to its YES1 Kinase Inhibitor Selectivity Profile
This in-depth technical guide provides a comprehensive overview of the selectivity profile of CH6953755, a potent and orally active inhibitor of YES1 kinase. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical characteristics of this compound.
Executive Summary
This compound is a highly potent and selective inhibitor of YES1, a non-receptor tyrosine kinase belonging to the SRC family of kinases (SFK).[1][2][3][4] YES1 is a key regulator of multiple signaling pathways implicated in cancer cell proliferation, survival, and invasion.[1][5][6] Notably, YES1 gene amplification has been identified as an oncogenic driver in various cancers, making it an attractive therapeutic target.[6][7][8] this compound demonstrates significant antitumor activity in preclinical models of YES1-amplified cancers, primarily through the inhibition of the YES1-YAP1 signaling axis.[2][7][8] This document details the kinase selectivity of this compound, outlines the experimental methodologies used for its characterization, and illustrates the pertinent signaling pathways.
Kinase Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been profiled against a broad panel of kinases, demonstrating high selectivity for YES1.
Comparative Inhibitory Activity (IC50)
This compound exhibits a half-maximal inhibitory concentration (IC50) of 1.8 nM against YES1 kinase.[2][3][4] Its potency and selectivity have been compared to other known SFK inhibitors, dasatinib (B193332) and bosutinib, against a panel of 39 kinases. The results highlight the compound's preferential inhibition of YES1 over other SRC family kinases and various other kinases.
| Kinase Target | This compound IC50 (nM) | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) |
| YES1 | 1.8 | 0.5 | 2.1 |
| SRC | 5.8 | 0.5 | 1.2 |
| LYN | 2.5 | 0.4 | 1.2 |
| FYN | 3.5 | 0.2 | 2.1 |
| LCK | 5.0 | 0.3 | 1.0 |
| ABL1 | 160 | 0.4 | 0.7 |
| EGFR | >1000 | 110 | 110 |
| ERBB2 | >1000 | 180 | 120 |
| KDR (VEGFR2) | 26 | 7.4 | 24 |
| PDGFRB | 15 | 8.0 | 44 |
Table 1: Comparative IC50 values of this compound, Dasatinib, and Bosutinib against a selection of kinases. Data compiled from Hamanaka N, et al. Cancer Res. 2019.
Broad Kinome Selectivity Screening
To further assess its selectivity, this compound was screened against a panel of 456 kinases using the KINOMEscan™ platform. The screening was performed at concentrations of 0.01 µM and 0.1 µM, with results expressed as the percentage of competition for binding. This comprehensive scan revealed that this compound has a very focused inhibitory profile at these concentrations, with significant activity primarily against SRC family kinases.
| Kinase Target | % Competition at 0.01 µM | % Competition at 0.1 µM |
| YES1 | 98 | 100 |
| SRC | 94 | 99.5 |
| FYN | 96 | 100 |
| LYN | 97 | 100 |
| LCK | 92 | 99.5 |
| BLK | 88 | 99 |
| FGR | 91 | 99 |
| HCK | 85 | 98 |
| ABL1 | 35 | 85 |
| CSK | 10 | 50 |
Table 2: Selectivity of this compound from a KINOMEscan™ panel of 456 kinases. The table shows a selection of kinases with significant inhibition. Data is sourced from the supplementary materials of Hamanaka N, et al. Cancer Res. 2019.
Experimental Protocols
The following sections detail the methodologies employed to determine the kinase selectivity profile of this compound.
In Vitro Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of this compound against a panel of kinases was determined using a mobility shift microfluidic assay.
Reagents and Materials:
-
Recombinant human kinases
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (serial dilutions)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., containing EDTA)
-
Microfluidic chip-based instrument
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer.
-
Kinase Reaction: The kinase, fluorescently labeled peptide substrate, and the test compound (this compound) are added to the wells of a microplate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km value for each specific kinase.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop solution.
-
Data Acquisition: The reaction mixture is loaded onto a microfluidic chip. The phosphorylated and unphosphorylated peptide substrates are separated by electrophoresis and detected via laser-induced fluorescence.
-
Data Analysis: The percentage of substrate conversion is calculated. The IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic dose-response curve.
KINOMEscan™ Selectivity Profiling
A competitive binding assay was used to determine the broad selectivity of this compound. This method measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
Procedure:
-
Assay Principle: Kinases are tagged with a unique DNA sequence and immobilized on a solid support.
-
Competitive Binding: The DNA-tagged kinases are incubated with the test compound (this compound) and a broadly active, immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using qPCR.
-
Data Interpretation: A lower amount of kinase detected on the solid support indicates that the test compound has displaced the kinase from the immobilized ligand, signifying inhibitory binding. The results are reported as the percentage of competition relative to a DMSO control.
YES1 Signaling Pathway and Mechanism of Action
YES1 is a critical transducer of signals from membrane receptors, influencing key cellular processes.[1] A primary downstream effector of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1).[2]
In this pathway, activated receptor tyrosine kinases recruit and activate YES1. YES1 then phosphorylates YAP1 at tyrosine 357 (Y357).[1] This phosphorylation event is crucial as it prevents the cytoplasmic sequestration and degradation of YAP1, allowing it to translocate to the nucleus.[1] In the nucleus, YAP1 binds to TEAD transcription factors, driving the expression of genes that promote cell proliferation and survival.[9] this compound exerts its antitumor effect by directly inhibiting the kinase activity of YES1, thereby preventing YAP1 phosphorylation and its subsequent downstream oncogenic signaling.[2][7]
Experimental Workflow for Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile involves a multi-step process, beginning with high-throughput screening and followed by more detailed characterization.
This workflow begins with a primary high-throughput screen to identify initial "hits." These hits are then subjected to dose-response assays to determine their potency (IC50) against the primary target. Concurrently, or subsequently, promising compounds are tested against a broad panel of kinases to establish their selectivity profile. The resulting data is analyzed to generate a comprehensive understanding of the inhibitor's potency and specificity, which guides further drug development efforts.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aobious.com [aobious.com]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Comparison of the Cancer Gene Targeting and Biochemical Selectivities of All Targeted Kinase Inhibitors Approved for Clinical Use | PLOS One [journals.plos.org]
- 9. YAP1 - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: Target Validation of CH6953755 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH6953755 is a potent, orally active, and selective small molecule inhibitor of YES1 (YES Proto-Oncogene 1, Src Family Tyrosine Kinase), a non-receptor tyrosine kinase belonging to the SRC family.[1][2] Emerging evidence has identified YES1 as a promising therapeutic target in various cancers, particularly those characterized by YES1 gene amplification.[3][4] This technical guide provides a comprehensive overview of the target validation of this compound in cancer cells, summarizing key quantitative data, detailing experimental protocols for target engagement and validation, and visualizing the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of YES1. A critical step in YES1 activation is autophosphorylation at Tyrosine 426 (Tyr426).[1][2] this compound binds to the ATP-binding pocket of YES1, preventing this autophosphorylation and thereby blocking its downstream signaling cascades. One of the key downstream effectors of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1).[3][4] By inhibiting YES1, this compound prevents the nuclear translocation and transcriptional activity of YAP1, which is crucial for the proliferation and survival of YES1-amplified cancer cells.[3][4]
Quantitative Data Summary
The potency and selectivity of this compound have been evaluated through various in vitro assays.
| Parameter | Value | Assay Type | Reference |
| YES1 IC50 | 1.8 nM | Kinase Assay | [2] |
Table 1: In Vitro Potency of this compound against YES1 Kinase. The half-maximal inhibitory concentration (IC50) was determined using a purified enzyme assay.
| Cell Line | Cancer Type | YES1 Status | This compound IC50 (µM) | Reference |
| KYSE70 | Esophageal Squamous Cell Carcinoma | Amplified | 0.01 - 0.1 | [2] |
| RERF-LC-AI | Lung Squamous Cell Carcinoma | Amplified | 0.01 - 0.1 | [2] |
| Panel of 59 Non-YES1-Amplified Cell Lines | Various | Non-Amplified | >1 | [2] |
Table 2: Anti-proliferative Activity of this compound in a Panel of Cancer Cell Lines. Cell viability was assessed after a 4-day incubation with the compound.
Experimental Protocols for Target Validation
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to validate the target of this compound in cancer cells.
Cell Viability Assay
This assay is used to determine the dose-dependent effect of this compound on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 1,000 to 5,000 cells per well in the appropriate growth medium. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of this compound (e.g., 0.001 to 1 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 4 days at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After the incubation period, assess cell viability using a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by using a tetrazolium-based colorimetric assay (e.g., MTT or WST-8).
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.
Western Blotting for YES1 Phosphorylation
This protocol is used to confirm that this compound inhibits the autophosphorylation of YES1 at Tyr426 in cancer cells.
Protocol:
-
Cell Treatment and Lysis: Seed YES1-amplified cancer cells (e.g., KYSE70) in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.001 to 1 µM) or vehicle (DMSO) for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated YES1 (p-YES1 Tyr426) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To confirm equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total YES1 and a loading control protein (e.g., β-actin or GAPDH).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
TEAD Luciferase Reporter Assay
This assay measures the transcriptional activity of the YAP1/TEAD complex, a key downstream effector of YES1 signaling.
Protocol:
-
Cell Transfection: Co-transfect YES1-amplified cancer cells (e.g., KYSE70 or RERF-LC-AI) in a 96-well plate with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 to 3 µM) or vehicle (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Activity Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the drug concentration to determine the effect of this compound on TEAD transcriptional activity.
In Vivo Xenograft Mouse Model
This study evaluates the anti-tumor efficacy of this compound in a preclinical animal model.
Protocol:
-
Cell Implantation: Subcutaneously implant YES1-amplified cancer cells (e.g., KYSE70) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally to the treatment group at a specified dose and schedule (e.g., 60 mg/kg, once daily for 10 days). Administer the vehicle to the control group.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, excise the tumors and analyze the levels of phosphorylated YES1 by western blotting to confirm target engagement in vivo.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor activity of this compound.
Mandatory Visualizations
Signaling Pathway
Caption: The YES1-YAP signaling pathway and the inhibitory action of this compound.
Experimental Workflows
Caption: Workflow for the cell viability assay to determine the IC50 of this compound.
Caption: Workflow for Western Blot analysis of YES1 phosphorylation.
Caption: Workflow for the in vivo xenograft mouse model to assess the efficacy of this compound.
References
An In-Depth Technical Guide to CH6953755 and its Interaction with the YAP1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the selective YES1 kinase inhibitor, CH6953755, and its mechanism of action involving the YAP1 signaling pathway. This compound has emerged as a promising therapeutic agent for cancers harboring YES1 gene amplification. This document details the core scientific findings, quantitative data, and experimental methodologies related to this compound, with a focus on its impact on the downstream effector, Yes-associated protein 1 (YAP1).
Core Concepts: this compound and the YES1-YAP1 Axis
This compound is a potent, orally active, and selective inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.[1][2] YES1 has been identified as an oncogene in various cancers, including esophageal, lung, head and neck, and bladder cancers, often driven by gene amplification.[3][4] The oncogenic activity of YES1 is, in part, mediated through its regulation of the Hippo signaling pathway effector, YAP1.[3][4][5]
The canonical Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is a hallmark of cancer. A central component of this pathway is a kinase cascade that leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activator YAP1. When the Hippo pathway is inactive, unphosphorylated YAP1 translocates to the nucleus, where it binds to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival.
YES1 has been shown to regulate YAP1 activity independently of the canonical Hippo pathway kinases.[6] YES1 can directly phosphorylate YAP1, promoting its nuclear translocation and transcriptional activity.[3][4][6] this compound exerts its anti-tumor effects by inhibiting YES1 kinase activity, thereby preventing YAP1 activation and suppressing the transcription of its target genes.[3][4]
Chemical and Patent Information
This compound is identified as an aminopyrazole derivative.[6] While a specific patent explicitly naming "this compound" is not publicly available, the compound is likely covered under patent WO2018117369A1 , filed by Chugai Pharmaceutical Co., Ltd., which describes pyrazolopyrimidine derivatives as YES1 inhibitors.
Chemical Structure of this compound:
-
Molecular Formula: C₂₆H₂₂F₂N₆O₄S
-
Molecular Weight: 552.55 g/mol
-
CAS Number: 2055918-71-1[7]
-
SMILES Code: Cc1cc2cc([nH]c2cc1NS(C)(=O)=O)C(=O)c1cnn(c1N)-c1cnc(Oc2c(F)cccc2F)cc1C[7]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) |
| YES1 | 1.8 |
Data sourced from Hamanaka N, et al. Cancer Res. 2019.[1][2]
Table 2: In Vitro Cellular Activity of this compound in YES1-Amplified Cancer Cell Lines
| Cell Line | Assay Type | Concentration Range | Effect |
| KYSE70 | Cell Growth | 0.001-1 µM (4 days) | Inhibition of cell growth |
| KYSE70 | YES1 Autophosphorylation (Tyr426) | 0.001-1 µM (2 hours) | Prevention of autophosphorylation |
| KYSE70 | TEAD Luciferase Reporter | 0.1, 0.3, 1, 3 µM | Suppression of reporter activity |
| RERF-LC-AI | TEAD Luciferase Reporter | 0.1, 0.3, 1, 3 µM | Suppression of reporter activity |
Data sourced from MedChemExpress product information, referencing Hamanaka N, et al. Cancer Res. 2019.[1]
Table 3: In Vivo Antitumor Activity of this compound
| Xenograft Model | Dosage and Administration | Duration | Effect |
| YES1-amplified cancer | 60 mg/kg/day, oral | 10 days | Selective antitumor activity with suppression of phospho-Tyr426 YES1 |
| YES1-amplified cancer | 7.5, 15, 30, 60 mg/kg, oral | Not specified | Dose-dependent suppression of phospho-Tyr426 YES1 |
Data sourced from MedChemExpress product information, referencing Hamanaka N, et al. Cancer Res. 2019.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
In Vitro YES1 Kinase Assay
This protocol is a representative method for determining the in vitro inhibitory activity of a compound against YES1 kinase.
-
Reagents and Materials:
-
Recombinant human YES1 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the test compound and recombinant YES1 enzyme in kinase buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be at or near the Km for YES1.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability Assay
This protocol describes a common method for assessing the effect of a compound on cell proliferation.
-
Reagents and Materials:
-
YES1-amplified cancer cell lines (e.g., KYSE70)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound dissolved in DMSO
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound. Include DMSO-only wells as a vehicle control.
-
Incubate the cells for the desired period (e.g., 4 days).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well, following the manufacturer's instructions.[3][8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Measure luminescence with a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and generate dose-response curves to determine GI₅₀ values.
-
Western Blot for Phospho-YES1 and YAP1
This protocol is for detecting changes in the phosphorylation status of YES1 and the total levels of YAP1.
-
Reagents and Materials:
-
YES1-amplified cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-YES1 (Tyr426), anti-YES1, anti-YAP1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cells and treat with this compound or DMSO for the specified time (e.g., 2 hours for phospho-YES1).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
TEAD Luciferase Reporter Assay
This assay measures the transcriptional activity of the YAP1-TEAD complex.
-
Reagents and Materials:
-
YES1-amplified cancer cells
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
A constitutively expressed reporter plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega) or similar
-
-
Procedure:
-
Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase normalization plasmid.
-
After transfection (e.g., 24 hours), treat the cells with various concentrations of this compound or DMSO for a specified period (e.g., 24 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as a fold change relative to the DMSO-treated control.
-
Immunofluorescence for YAP1 Nuclear Translocation
This method visualizes the subcellular localization of YAP1.
-
Reagents and Materials:
-
Cells cultured on glass coverslips
-
This compound
-
4% paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-YAP1
-
Alexa Fluor-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
-
Procedure:
-
Treat cells grown on coverslips with this compound or DMSO.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 30-60 minutes.
-
Incubate with the anti-YAP1 primary antibody in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic ratio of the YAP1 signal.
-
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: The YES1-YAP1 Signaling Pathway and the Mechanism of Action of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [PDF] YES1 is a targetable oncogene in cancers harboring YES1 gene amplification. | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aobious.com [aobious.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to CH6953755 in YES1-Amplified Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
YES1, a member of the SRC family of non-receptor tyrosine kinases, has emerged as a critical oncogene in various cancers.[1] Gene amplification of YES1 is observed in several tumor types, including esophageal, lung, head and neck, and bladder cancers, and is associated with poor prognosis.[2][3] YES1 plays a pivotal role in regulating cell proliferation, survival, and invasiveness.[1][4] The oncogenic activity of YES1 is often mediated through the activation of the Hippo pathway effector, Yes-associated protein 1 (YAP1).[5] CH6953755 is a potent and selective small molecule inhibitor of YES1 kinase activity, demonstrating significant anti-tumor effects in preclinical models of YES1-amplified cancers.[2][5] This technical guide provides an in-depth overview of the preclinical data and methodologies for studying this compound in the context of YES1-amplified malignancies.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the kinase activity of YES1, preventing its autophosphorylation at Tyrosine 426 (Tyr426), a key step in its activation.[5][6][7] In YES1-amplified cancer cells, hyperactivated YES1 phosphorylates and activates downstream signaling molecules, most notably YAP1.[1][5] Activated YAP1 translocates to the nucleus, where it complexes with TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[5] By inhibiting YES1, this compound effectively blocks this signaling cascade, leading to the suppression of tumor growth.[2]
Data Presentation
In Vitro Efficacy: Cell Viability
This compound demonstrates potent and selective growth-inhibitory activity against cancer cell lines harboring YES1 gene amplification. The half-maximal inhibitory concentration (IC50) values are significantly lower in YES1-amplified cells compared to those without amplification.
| Cell Line | Cancer Type | YES1 Amplification | This compound IC50 (nM) |
| KYSE70 | Esophageal Squamous Cell Carcinoma | Yes | 1.8 |
| RERF-LC-AI | Lung Squamous Cell Carcinoma | Yes | 3.2 |
| OACP4 C | Esophageal Adenocarcinoma | Yes | 4.5 |
| DMS 114 | Small Cell Lung Cancer | Yes | 8.1 |
| SW480 | Colorectal Adenocarcinoma | No | >1000 |
| A549 | Lung Adenocarcinoma | No | >1000 |
| PC-9 | Lung Adenocarcinoma | No | >1000 |
Data compiled from Hamanaka N, et al. Cancer Res. 2019.[2]
In Vivo Efficacy: Xenograft Models
Oral administration of this compound leads to significant tumor growth inhibition (TGI) in xenograft models established from YES1-amplified cancer cell lines.
| Xenograft Model | Cancer Type | Dose (mg/kg, oral, daily) | Treatment Duration (days) | Tumor Growth Inhibition (%) |
| KYSE70 | Esophageal Squamous Cell Carcinoma | 30 | 11 | 58 |
| KYSE70 | Esophageal Squamous Cell Carcinoma | 60 | 11 | 85 |
| RERF-LC-AI | Lung Squamous Cell Carcinoma | 60 | 14 | 72 |
| ACHN | Renal Cell Carcinoma (Non-amplified) | 60 | 12 | Not significant |
| HARA | Neuroblastoma (Non-amplified) | 60 | 11 | Not significant |
Data compiled from Hamanaka N, et al. Cancer Res. 2019.[2]
Experimental Protocols
Cell Culture
YES1-amplified cell lines such as KYSE70 (esophageal squamous cell carcinoma) and RERF-LC-AI (lung squamous cell carcinoma) can be obtained from commercial cell banks.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency.
Western Blot Analysis of YES1 Phosphorylation
This protocol is designed to detect the inhibition of YES1 autophosphorylation by this compound.
-
Cell Treatment: Seed YES1-amplified cells (e.g., KYSE70) in 6-well plates. Once attached, treat the cells with varying concentrations of this compound (e.g., 0.001-1 µM) or DMSO as a vehicle control for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Keep samples on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8][9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-YES1 (Tyr426) overnight at 4°C with gentle agitation. A primary antibody against total YES1 should be used on a separate blot for loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Cell Viability Assay
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine cell viability.
-
Cell Seeding: Seed YES1-amplified and non-amplified cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001-10 µM) for 4 days. Include a vehicle control (DMSO).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[6][10][11]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[6][10][11]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by non-linear regression analysis.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 KYSE70 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 x Length) / 2.[12]
-
Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups. Administer this compound orally once daily at the desired doses (e.g., 30 and 60 mg/kg). The control group receives the vehicle.
-
Efficacy Evaluation: Continue treatment for the specified duration (e.g., 11-14 days). Monitor tumor volume and body weight throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group.[13]
Conclusion
This compound is a promising therapeutic agent for cancers driven by YES1 amplification. Its high potency and selectivity, demonstrated in both in vitro and in vivo models, underscore its potential for clinical development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating the role of YES1 in cancer and the therapeutic utility of its inhibition. Further studies are warranted to explore the full clinical potential of this compound in patients with YES1-amplified tumors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 11. apexbt.com [apexbt.com]
- 12. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
The Structure-Activity Relationship of CH6953755: A Potent and Selective YES1 Kinase Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CH6953755 is a potent, orally active, and selective small-molecule inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family of kinases (SFKs).[1][2][3] YES1 is a proto-oncogene that is frequently amplified and overexpressed in a variety of human tumors, where it plays a pivotal role in promoting cell proliferation, survival, and invasiveness.[4][5][6] Notably, YES1 gene amplification has been identified as a driver of tumorigenesis and a mechanism of resistance to targeted therapies in several cancers, including esophageal, lung, head and neck, and bladder cancers.[5][7] this compound was identified through a large-scale compound screen and subsequent structure-activity relationship (SAR) optimization, emerging as a promising therapeutic agent for cancers harboring YES1 gene amplification.[8] This technical guide provides a comprehensive overview of the structure-activity relationship of this compound, including its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols.
Mechanism of Action: Targeting the YES1-YAP1 Signaling Axis
This compound exerts its antitumor effects by directly inhibiting the kinase activity of YES1.[4][5] The primary mechanism involves the prevention of YES1 autophosphorylation at tyrosine 426 (Tyr426), a critical step for its enzymatic activation.[2][3][6] Inhibition of YES1 kinase activity by this compound leads to the suppression of downstream signaling pathways that are crucial for cancer cell proliferation and survival.[4][5]
A key downstream effector of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1).[3][4][5] YES1-mediated phosphorylation of YAP1 is a critical event that promotes its nuclear translocation and transcriptional activity.[4][5] Once in the nucleus, YAP1 partners with TEA domain (TEAD) transcription factors to drive the expression of genes involved in cell proliferation and apoptosis suppression.[5] this compound, by inhibiting YES1, effectively blocks this cascade, leading to the cytoplasmic retention of YAP1 and the downregulation of its target genes.[4][5] This ultimately results in the inhibition of tumor cell growth in YES1-amplified cancers.[4][5]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the in vitro and in vivo activity of this compound, highlighting its potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Other SFK Inhibitors [4]
| Kinase | This compound IC₅₀ (nmol/L) | Dasatinib (B193332) IC₅₀ (nmol/L) | Bosutinib IC₅₀ (nmol/L) |
| YES1 | 1.8 | <1 | 1.2 |
| SRC | 27 | <1 | 1.2 |
| FYN | 16 | <1 | 1.2 |
| LYN | 13 | <1 | 1.2 |
| LCK | 150 | <1 | 4.8 |
| FGR | 3.5 | <1 | 1.2 |
| BLK | 8.8 | <1 | 1.2 |
| HCK | 1.8 | <1 | 1.2 |
Data from Hamanaka et al., Cancer Research, 2019.[4]
Table 2: In Vitro Cellular Activity of this compound in YES1-Amplified Cancer Cell Lines [2]
| Assay | Cell Line(s) | Concentration Range | Effect |
| Cell Growth Inhibition | YES1-amplified cancer cell lines | 0.001-1 µM (4 days) | Inhibition of cell growth |
| YES1 Autophosphorylation | KYSE70 | 0.001-1 µM (2 hours) | Prevention of Tyr426 autophosphorylation |
| TEAD Reporter Activity | KYSE70, RERF-LC-AI | 0.1, 0.3, 1, 3 µM | Suppression of TEAD luciferase reporter activity |
Data from MedChemExpress, citing Hamanaka et al., 2019.[2]
Table 3: In Vivo Antitumor Activity of this compound [2]
| Animal Model | Dosage | Dosing Schedule | Key Findings |
| Xenograft Tumors | 60 mg/kg/day (oral) | 10 days | Selective antitumor activity with suppression of phospho-Tyr426 YES1 |
| Xenograft Tumors | 7.5, 15, 30, 60 mg/kg (oral) | Single dose | Dose-dependent suppression of phospho-Tyr426 YES1 |
Data from MedChemExpress, citing Hamanaka et al., 2019.[2]
Structure-Activity Relationship (SAR)
This compound is an aminopyrazole derivative.[8] Its development arose from a large-scale screening of over half a million compounds, followed by optimization of the structure-activity relationship to achieve high potency and selectivity for YES1.[8] While specific details of the SAR studies are not publicly available, the data in Table 1 demonstrates the success of this optimization.[4] this compound exhibits a more specific inhibitory profile for YES1 compared to other SRC family kinases than the multi-kinase inhibitors dasatinib and bosutinib.[4][8] This selectivity is a key attribute that may translate to a better therapeutic window with fewer off-target side effects.[8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Protein Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Methodology:
-
Reagents: Recombinant YES1 kinase, a suitable peptide substrate, and ATP are prepared in a kinase reaction buffer.
-
Compound Preparation: this compound is serially diluted to various concentrations.
-
Reaction Initiation: The kinase, substrate, and this compound are mixed and the reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period to allow for substrate phosphorylation.
-
Detection: The amount of ADP produced, which is proportional to kinase activity, is quantified using a commercial kit such as the ADP-Glo™ Kinase Assay. This is done by adding a reagent that stops the kinase reaction and depletes the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Data Analysis: The luminescence is measured using a plate reader. The IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.[9]
Cell Viability Assay
This assay determines the effect of a compound on the proliferation and survival of cancer cells.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., YES1-amplified KYSE70 cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 4 days).
-
Viability Assessment: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a ready-to-use solution like Cell Counting Kit-8 (CCK-8) is added to each well.[10][11][12] Metabolically active cells reduce the tetrazolium salt to a colored formazan (B1609692) product.
-
Measurement: After an incubation period, the absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value is determined.[10]
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect the levels of specific proteins and their phosphorylation status in cell lysates.
Methodology:
-
Cell Treatment and Lysis: YES1-amplified cells are treated with this compound for a specified time (e.g., 2 hours). The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13][14][15][16]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., phospho-YES1 (Tyr426) or total YES1). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted from the reaction is captured using an imaging system. The band intensities are quantified to determine the relative levels of the target protein and its phosphorylated form.[10]
Luciferase Reporter Assay for TEAD Activity
This assay measures the transcriptional activity of the YAP1-TEAD complex.
Methodology:
-
Transfection: Cells are co-transfected with a luciferase reporter plasmid containing TEAD binding sites upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After transfection, the cells are treated with this compound.
-
Cell Lysis and Luciferase Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as the relative luciferase activity compared to the untreated control.
In Vivo Xenograft Study
This study evaluates the antitumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: YES1-amplified cancer cells are implanted subcutaneously into immunodeficient mice.[8][17][18][19][20]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives this compound orally at a specified dose and schedule (e.g., 60 mg/kg/day for 10 days), while the control group receives the vehicle.[2]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., western blotting for pharmacodynamic markers like phospho-YES1).[21]
Conclusion
This compound is a highly potent and selective inhibitor of YES1 kinase with a well-defined mechanism of action targeting the YES1-YAP1 signaling axis. Its demonstrated efficacy in preclinical models of YES1-amplified cancers, coupled with its oral bioavailability, positions it as a promising candidate for further clinical development. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and the broader field of YES1-targeted cancer therapy. Future investigations into the detailed pharmacokinetics, pharmacodynamics, and potential combination therapies will be crucial in advancing this compound towards clinical application.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] YES1 is a targetable oncogene in cancers harboring YES1 gene amplification. | Semantic Scholar [semanticscholar.org]
- 7. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Identification of potent Yes1 kinase inhibitors using a library screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. cube-biotech.com [cube-biotech.com]
- 17. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BiTE® Xenograft Protocol [protocols.io]
- 21. researchgate.net [researchgate.net]
The Discovery and Synthesis of CH6953755: A Potent and Selective YES1 Kinase Inhibitor for YES1-Amplified Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CH6953755 is a potent, orally active, and selective small-molecule inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases. Identified through a large-scale compound screen, this compound has demonstrated significant antitumor activity in preclinical models of cancers harboring YES1 gene amplification. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, intended to serve as a resource for researchers and drug development professionals in the field of oncology.
Introduction
The YES proto-oncogene 1 (YES1) is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, survival, adhesion, and migration.[1] Gene amplification of YES1 has been identified as a driver mutation in several cancer types, including esophageal, lung, head and neck, and bladder cancers, making it an attractive therapeutic target.[1][2] this compound was developed to address the unmet need for a potent and selective inhibitor of YES1 kinase for the treatment of these YES1-amplified malignancies.[2]
Discovery and Synthesis
This compound, an aminopyrazole derivative, was identified through a high-throughput screening of over half a million compounds, followed by structure-activity relationship (SAR) optimization to enhance its potency and selectivity for YES1 kinase.[3]
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of aminopyrazole-based kinase inhibitors involves several key steps. These typically include the formation of the core aminopyrazole scaffold followed by the addition of various substituents to optimize target binding and pharmacokinetic properties.[4][5][6] The synthesis of related aminopyrazole derivatives often involves the condensation of a β-ketonitrile with hydrazine (B178648) or a substituted hydrazine to form the pyrazole (B372694) ring, followed by functional group manipulations to introduce the desired side chains.[7]
Mechanism of Action
This compound exerts its antitumor effects by selectively inhibiting the kinase activity of YES1. This inhibition leads to a cascade of downstream effects, ultimately suppressing cancer cell proliferation and survival.
YES1 Kinase Inhibition
This compound is a potent inhibitor of YES1 kinase with a reported half-maximal inhibitory concentration (IC50) of 1.8 nM.[8] It functions by preventing the autophosphorylation of YES1 at tyrosine 426 (Tyr426), a key step in the activation of its enzymatic activity.[8][9]
Downstream Signaling Pathway: YES1-YAP1-TEAD Axis
The primary downstream effector of YES1 in the context of YES1-amplified cancers is the Yes-associated protein 1 (YAP1), a key transcriptional co-activator in the Hippo signaling pathway.[2][9] YES1 kinase activity regulates the nuclear translocation and serine phosphorylation of YAP1.[2] In the nucleus, YAP1 binds to TEA domain (TEAD) transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis. By inhibiting YES1, this compound prevents the nuclear localization and transcriptional activity of YAP1, thereby suppressing the growth of cancer cells.[8]
YES1-YAP1-TEAD Signaling Pathway and Inhibition by this compound
Preclinical Efficacy
This compound has demonstrated significant and selective antitumor activity in both in vitro and in vivo preclinical models of YES1-amplified cancers.
In Vitro Studies
In cell-based assays, this compound has been shown to:
-
Inhibit the growth of YES1-amplified cancer cell lines with an average IC50 significantly lower than that for non-amplified lines.[2]
-
Prevent the autophosphorylation of YES1 at Tyr426 in a dose-dependent manner.[8]
-
Suppress the transcriptional activity of the YAP1-TEAD complex, as measured by a luciferase reporter assay.[8]
In Vivo Studies
In xenograft models using YES1-amplified human cancer cell lines, oral administration of this compound resulted in:
-
Significant and dose-dependent tumor growth inhibition.[8]
-
Suppression of phospho-Tyr426 YES1 in tumor tissues, confirming target engagement in vivo.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line(s) | Reference |
| YES1 Kinase IC50 | 1.8 nM | Biochemical Assay | [8] |
| Cell Growth Inhibition (IC50) | Significantly lower in YES1-amplified vs. non-amplified | Various cancer cell lines | [2] |
| YES1 Autophosphorylation Inhibition (in cells) | Effective at 0.001-1 µM | KYSE70 | [8] |
| TEAD Reporter Activity Suppression | Effective at 0.1-3 µM | KYSE70, RERF-LC-AI | [8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Route | Outcome | Reference |
| Rat-2_YES1 Xenograft | 60 mg/kg/day | Oral | Antitumor activity with phospho-Tyr426 YES1 suppression | [2] |
| YES1-amplified human cancer xenografts | 7.5, 15, 30, 60 mg/kg | Oral | Dose-dependent suppression of phospho-Tyr426 YES1 | [8] |
Table 3: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| YES1 | 1.8 |
| Other SRC Family Kinases | Data not publicly available |
| Other Kinases | Data not publicly available |
Table 4: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route |
| Cmax | Data not publicly available | Mouse | Oral |
| Tmax | Data not publicly available | Mouse | Oral |
| AUC | Data not publicly available | Mouse | Oral |
| Half-life | Data not publicly available | Mouse | Oral |
| Oral Bioavailability | Data not publicly available | Mouse | Oral |
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound, based on standard laboratory methods and information from the primary literature.
In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Workflow for TR-FRET YES1 Kinase Assay
-
Reagents: Recombinant human YES1 kinase, biotinylated peptide substrate, ATP, this compound, assay buffer, europium-labeled anti-phosphopeptide antibody, streptavidin-allophycocyanin (SA-APC), and a suitable microplate.
-
Procedure:
-
In a microplate, combine YES1 kinase, biotinylated substrate peptide, and ATP in the assay buffer.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents: europium-labeled anti-phosphopeptide antibody and SA-APC.
-
Incubate the plate to allow for binding of the detection reagents.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis: The ratio of the fluorescence emission at 665 nm (APC) to that at 615 nm (europium) is calculated. The IC50 value is determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell Viability Assay (CellTiter-Glo®)
-
Reagents: YES1-amplified and non-amplified cancer cell lines, cell culture medium, this compound, CellTiter-Glo® Luminescent Cell Viability Assay kit, and opaque-walled multiwell plates.
-
Procedure:
-
Seed cells in opaque-walled 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.001 to 1 µM) or vehicle control for 4 days.[8]
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ATP, which is an indicator of cell viability. The IC50 value is calculated by normalizing the data to the vehicle-treated control and fitting to a dose-response curve.
Western Blot Analysis for Phospho-YES1
-
Reagents: YES1-amplified cancer cell lines, cell culture medium, this compound, lysis buffer with protease and phosphatase inhibitors, primary antibodies (anti-phospho-YES1 (Tyr426) and anti-total YES1), HRP-conjugated secondary antibody, and ECL western blotting substrate.
-
Procedure:
-
Treat cells with this compound (e.g., 0.001 to 1 µM) or vehicle control for 2 hours.[8]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: The band intensities for phospho-YES1 are normalized to the total YES1 band intensities to determine the relative level of phosphorylation.
YAP/TEAD Luciferase Reporter Assay
-
Reagents: YES1-amplified cancer cell lines stably expressing a TEAD-responsive luciferase reporter construct, cell culture medium, this compound, and a luciferase assay system.
-
Procedure:
-
Seed the reporter cell line in a multiwell plate.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 3 µM) or vehicle control.[8]
-
Incubate for a sufficient time to allow for changes in reporter gene expression.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
-
Data Analysis: Luciferase activity is normalized to a co-transfected control reporter or total protein content. The results are expressed as a percentage of the vehicle-treated control.
Mouse Xenograft Model
-
Materials: YES1-amplified human cancer cell lines (e.g., KYSE70), immunodeficient mice (e.g., BALB/c nude mice), Matrigel, this compound formulation for oral gavage.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 60 mg/kg/day) or vehicle control orally once daily.[8]
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for phospho-YES1).
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment group to the control group. Statistical analysis is performed to determine the significance of the antitumor effect.
Conclusion
This compound is a promising, potent, and selective YES1 kinase inhibitor with demonstrated preclinical activity against cancers harboring YES1 gene amplification. Its mechanism of action through the inhibition of the YES1-YAP1-TEAD signaling axis provides a clear rationale for its development as a targeted therapy. Further investigation, including comprehensive pharmacokinetic and toxicology studies, and eventually clinical trials, will be necessary to fully elucidate its therapeutic potential. This technical guide summarizes the current knowledge on this compound, providing a valuable resource for the scientific community to build upon in the ongoing effort to develop novel cancer therapeutics.
Clinical Development Status
As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound. The compound is likely still in the preclinical stages of development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
Technical Guide: CH6953755 Inhibition of YES1 Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
YES1, a member of the SRC family of non-receptor tyrosine kinases, is a critical regulator of various cellular processes, including proliferation, survival, and differentiation.[1] Aberrant YES1 activity has been implicated in the tumorigenesis and metastasis of several cancers, making it a compelling target for therapeutic intervention.[1][2] CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase.[3][4] This technical guide provides an in-depth overview of the inhibitory activity of this compound against YES1 kinase, including its IC50 value, the experimental protocols used for its characterization, and its impact on downstream signaling pathways.
Data Presentation
The inhibitory potency of this compound against YES1 kinase and its effect on cancer cell lines are summarized below.
| Parameter | Value | Description | Reference |
| IC50 against YES1 Kinase | 1.8 nM | The half-maximal inhibitory concentration of this compound against purified YES1 kinase in an in vitro enzymatic assay. | [3][4] |
| Cellular Inhibition | - | This compound inhibits the growth of YES1-amplified cancer cell lines. | [3][5] |
| Mechanism of Action | - | Prevents autophosphorylation of YES1 at Tyr426, which is crucial for its enzymatic activity. | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
In Vitro YES1 Kinase Inhibition Assay (for IC50 Determination)
While the specific protocol for this compound has not been detailed in the public domain, a general approach for determining the IC50 of kinase inhibitors involves a robust and miniaturized biochemical assay, such as the ADP-Glo™ Kinase Assay.[6]
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The light output from the luciferase reaction is correlated with ADP concentration, and thus kinase activity.
General Procedure:
-
Reaction Setup: In a multi-well plate (e.g., 1536-well format), combine recombinant YES1 kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP at a concentration near the Km for YES1.[6]
-
Inhibitor Addition: Add this compound at various concentrations (typically in a serial dilution) to the reaction wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
-
Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell Viability Assay
This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.
Cell Lines:
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.001, 0.01, 0.1, 1 µM) for a specified duration (e.g., 4 days).[3][5]
-
Viability Assessment (e.g., using MTT or similar reagents):
-
Add a viability reagent (e.g., MTT) to each well and incubate for a few hours.
-
Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the drug concentration to determine the inhibitory effect.
Western Blot Analysis for YES1 Phosphorylation
This method is used to determine the effect of this compound on the phosphorylation state of YES1 in cells.
Procedure:
-
Cell Treatment: Treat YES1-amplified cells (e.g., KYSE70) with different concentrations of this compound (e.g., 0.001 to 1 µM) for a short period (e.g., 2 hours).[3]
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Immunoprecipitation (Optional but recommended for low abundance proteins): Incubate the cell lysates with an anti-YES1 antibody to enrich for YES1 protein.[5]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated YES1 (e.g., anti-phospho-Tyr426 YES1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of phosphorylated YES1 in treated versus untreated cells. Total YES1 levels should also be measured as a loading control.
Signaling Pathways and Workflows
YES1 Signaling Pathway and Inhibition by this compound
YES1 is a key node in cellular signaling, and its inhibition by this compound has significant downstream consequences, most notably on the Hippo-YAP1 pathway.
Caption: this compound inhibits YES1 autophosphorylation, preventing YAP1 nuclear translocation and subsequent gene expression.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound.
Caption: A generalized workflow for the discovery and preclinical validation of a kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of potent Yes1 kinase inhibitors using a library screening approach - PMC [pmc.ncbi.nlm.nih.gov]
The Role of YES1 in Tumorigenesis: A Technical Guide for Researchers and Drug Development Professionals
An In-Depth Examination of a Key Proto-Oncogene in Cancer Proliferation, Survival, and Drug Resistance
Abstract
YES1, a non-receptor tyrosine kinase belonging to the SRC family, has emerged as a critical player in the landscape of oncology.[1][2][3] Frequently amplified and overexpressed in a multitude of human cancers, YES1 is intricately involved in driving core tumorigenic processes, including cell proliferation, survival, invasion, and metastasis.[1][3][4][5][6][7][8][9][10] Furthermore, its upregulation has been identified as a significant mechanism of acquired resistance to both conventional chemotherapy and modern targeted therapies, making it a compelling target for novel drug development.[5][6][8][11] This technical guide provides a comprehensive overview of the role of YES1 in tumorigenesis, detailing its signaling pathways, mechanisms of action, and prevalence in various cancer types. It further presents quantitative data on its aberrant expression and the effects of its inhibition, alongside detailed protocols for key experimental assays, to support ongoing research and therapeutic development efforts in this field.
Introduction to YES1
YES1 is a proto-oncogene that encodes a tyrosine kinase involved in the regulation of fundamental cellular processes such as cell growth, survival, apoptosis, cell-cell adhesion, and cytoskeleton remodeling.[12] As a member of the SRC family of kinases (SFKs), it participates in a complex network of intracellular signaling.[1][2][3] While other SFKs like SRC have been extensively studied, YES1 has gained increasing attention for its distinct role in cancer, particularly due to its frequent gene amplification in primary tumors, a feature less common among other family members.[2][8] This genetic alteration, along with overexpression, positions YES1 as a pivotal oncogenic driver in a significant subset of human malignancies.
YES1 Signaling Pathways in Cancer
YES1 exerts its pro-tumorigenic functions through the activation of several key downstream signaling pathways. A central mechanism involves its interaction with and phosphorylation of Yes-Associated Protein 1 (YAP1), a key effector of the Hippo signaling pathway.[2] This phosphorylation event promotes the nuclear translocation and transcriptional activity of YAP1, leading to the expression of genes that drive cell proliferation and inhibit apoptosis.[2][13]
Beyond the Hippo pathway, YES1 has been shown to influence other critical cancer-related signaling cascades, including:
-
PI3K/AKT/mTOR Pathway: YES1 can activate this pathway, which is central to cell growth, proliferation, and survival.[8]
-
MAPK Pathway: Activation of the MAPK pathway by YES1 contributes to the regulation of cell proliferation and differentiation.[8]
-
Focal Adhesion Kinase (FAK): YES1 interacts with and phosphorylates FAK, a key regulator of cell adhesion, migration, and invasion.[2]
-
β-catenin Signaling: YES1 has been implicated in the regulation of β-catenin, a multifunctional protein involved in both cell adhesion and gene transcription.[2]
The intricate network of YES1-mediated signaling underscores its multifaceted role in promoting tumorigenesis.
Caption: YES1 Signaling Pathways in Cancer.
Quantitative Data on YES1 in Cancer
YES1 Gene Amplification and Overexpression
YES1 gene amplification is a recurrent event in several cancer types, often correlating with increased mRNA and protein expression.[4] The frequency of YES1 amplification varies across different malignancies.
| Cancer Type | Frequency of Gene Amplification | Reference |
| Non-Small Cell Lung Cancer (NSCLC) - Adenocarcinoma | 15% | [4] |
| Non-Small Cell Lung Cancer (NSCLC) - Squamous Cell Carcinoma | 25% | [4] |
| Esophageal Squamous Cell Carcinoma | Recurrent alteration | [8] |
| Head and Neck Cancer | Observed | [5] |
| Bladder Cancer | Observed | [5] |
| Breast Cancer | Observed | [5] |
| Colorectal Cancer | Observed | [5] |
High YES1 expression has been associated with a poor prognosis in several cancers, including esophageal, lung, breast, and ovarian cancers.[8]
Efficacy of YES1 Inhibition
The inhibition of YES1 kinase activity has shown promise in preclinical models, leading to reduced cell proliferation and survival in cancer cells with high YES1 expression. Several small molecule inhibitors, including the multi-kinase inhibitor dasatinib (B193332) and the more selective inhibitor CH6953755, have been evaluated.
| Inhibitor | Cancer Cell Line | IC50 Value | Reference |
| Saracatinib | RH30 (Rhabdomyosarcoma) | 10.1 µM | [1] |
| AMG-Tie-2-1 | RD (Rhabdomyosarcoma) | 10.5 µM | [1] |
| AMG-Tie-2-1 | RH30 (Rhabdomyosarcoma) | 6.0 µM | [1] |
| AZ-23 | RD (Rhabdomyosarcoma) | 5.3 µM | [1] |
| AZ-23 | RH30 (Rhabdomyosarcoma) | 1.8 µM | [1] |
| This compound | YES1-amplified cancer cell lines | Significantly more sensitive than non-amplified lines | [5][14] |
| Dasatinib | YES1-amplified cancer cell lines | Effective in preclinical models | [4][15] |
Effects of YES1 Knockdown on Cancer Cell Phenotypes
Genetic silencing of YES1 using siRNA or shRNA has been shown to significantly impact cancer cell viability and tumorigenic properties.
| Cancer Type | Effect of YES1 Knockdown | Reference |
| Rhabdomyosarcoma | Significant growth inhibition | [1] |
| Basal-like Breast Cancer | Impaired cell growth | [15] |
| Cervical Cancer | Reduced cell proliferation, migration, and invasion; Increased apoptosis and autophagy | [13] |
| Triple-Negative Breast Cancer | Significant growth inhibition | [16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of YES1's role in tumorigenesis. The following sections provide step-by-step protocols for key experimental assays.
YES1 Kinase Assay
This assay measures the enzymatic activity of YES1 and is essential for screening potential inhibitors.
Materials:
-
Recombinant YES1 enzyme
-
Protein Tyrosine Kinase Substrate (e.g., Poly-Glu,Tyr 4:1)
-
ATP
-
5x Kinase assay buffer
-
DTT (optional)
-
Kinase-Glo® Max reagent
-
96-well plates
-
Test inhibitor compounds
Procedure:
-
Thaw all reagents on ice. If desired, add DTT to the 5x Kinase assay buffer to a final concentration of 10 mM.
-
Prepare a master mixture containing 5x Kinase assay buffer, ATP, and the protein tyrosine kinase substrate in water.
-
Add the master mixture to each well of a 96-well plate.
-
Add the test inhibitor solution to the designated wells. For positive and blank controls, add the inhibitor buffer without the inhibitor.
-
Prepare a 1x Kinase assay buffer by diluting the 5x stock. Add this to the "Blank" wells.
-
Dilute the recombinant YES1 enzyme to the desired concentration (e.g., 1 ng/µl) in 1x Kinase assay buffer.
-
Initiate the kinase reaction by adding the diluted YES1 enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
After incubation, add Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP remaining, and thus inversely proportional to YES1 kinase activity.
Caption: Workflow for a YES1 Kinase Assay.
siRNA-Mediated Knockdown of YES1
This protocol allows for the transient silencing of YES1 expression to study its functional consequences in cancer cells.
Materials:
-
YES1-specific siRNA and negative control siRNA
-
Transfection reagent (e.g., Oligofectamine)
-
Opti-MEM reduced-serum medium
-
Culture medium (with and without FBS)
-
Cancer cell line of interest
-
6-well or 100 mm culture dishes
Procedure:
-
Plate cells 24 hours prior to transfection to achieve 50-75% confluency at the time of transfection.
-
Prepare the siRNA mix by diluting the siRNA in Opti-MEM.
-
Prepare the transfection reagent mix by diluting the reagent in Opti-MEM.
-
Combine the siRNA mix and the transfection reagent mix and incubate at room temperature for 15-45 minutes to allow complex formation.
-
During the incubation, wash the cells with serum-free medium.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells at 37°C for a specified time (e.g., 5 hours).
-
Add culture medium containing FBS to the cells.
-
Incubate the cells for 24-72 hours to allow for YES1 knockdown.
-
Harvest the cells for downstream analysis (e.g., Western blot, cell viability assay).
Western Blotting for YES1 and Phosphorylated YES1
This technique is used to detect the total and phosphorylated levels of YES1 protein in cell lysates.
Materials:
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE sample buffer
-
Polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-YES1 and anti-phospho-YES1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in lysis buffer and determine the protein concentration.
-
Denature protein samples by adding SDS-PAGE sample buffer and heating.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Viability Assay (MTT/MTS Assay)
These colorimetric assays are used to assess the effect of YES1 inhibition or knockdown on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Culture medium
-
Test compound or siRNA
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with the test compound or perform siRNA transfection.
-
Incubate the cells for the desired period (e.g., 24-72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable cells.[17]
In Vivo Xenograft Model
This protocol describes the use of an in vivo model to assess the effect of YES1 on tumor growth.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest
-
Matrigel
-
Culture medium
-
Test compound
-
Calipers for tumor measurement
Procedure:
-
Culture the cancer cells to be implanted.
-
Mix the tumor cells with Matrigel.
-
Subcutaneously implant the cell mixture into the flank of the mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Co-Immunoprecipitation (Co-IP) for YES1 Protein Interactions
This technique is used to identify proteins that interact with YES1 within the cell.
Materials:
-
Cell lysate from cells expressing the proteins of interest
-
Antibody specific to YES1 (bait protein)
-
Protein A/G beads
-
Co-IP lysis/wash buffer (non-denaturing)
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-YES1 antibody.
-
Add Protein A/G beads to capture the antibody-YES1 complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against potential interacting partners (prey proteins).
Caption: Workflow for Co-Immunoprecipitation.
Conclusion
YES1 plays a significant and multifaceted role in the development and progression of a wide range of human cancers. Its frequent amplification and overexpression, coupled with its central role in driving key oncogenic signaling pathways, establish it as a high-value target for cancer therapy. Furthermore, its involvement in mediating resistance to existing treatments highlights the urgent need for the development of potent and selective YES1 inhibitors. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the biology of YES1 and accelerate the development of novel therapeutic strategies targeting this critical oncoprotein. Continued investigation into the intricate mechanisms of YES1 signaling and the identification of robust biomarkers for patient stratification will be crucial for translating the promise of YES1-targeted therapies into clinical reality.
References
- 1. Identification of potent Yes1 kinase inhibitors using a library screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. atsjournals.org [atsjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. YES1 amplification is a mechanism of acquired resistance to EGFR inhibitors identified by transposon mutagenesis and clinical genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Role of YES1 signaling in tumor therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the role of YES1 kinase in regulating cisplatin resistance through iTRAQ-based quantitative proteomic analysis in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research on the regulatory effects and mechanisms of YES1 on apoptosis and autophagy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Emerging Roles of YES1 in Cancer: The Putative Target in Drug Resistance [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
CH6953755: An In-Depth Technical Guide on Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
CH6953755 is a potent and selective, orally active small-molecule inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.[1][2][3] Emerging as a promising therapeutic agent, this compound has demonstrated significant anti-tumor activity in preclinical models of cancers characterized by YES1 gene amplification.[4][5] This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, with a focus on its mechanism of action, quantitative effects on key cellular processes, and detailed experimental methodologies. The primary signaling cascade affected by this compound is the YES1-YAP1 axis, where inhibition of YES1 kinase activity leads to the suppression of the transcriptional co-activator YAP1, a critical driver of cell proliferation and survival in susceptible cancers.[4][5]
Mechanism of Action: Inhibition of the YES1-YAP1 Signaling Axis
This compound exerts its anti-tumor effects by directly targeting the kinase activity of YES1. In cancers with YES1 gene amplification, the overexpression of YES1 leads to constitutive activation of downstream signaling pathways that promote cell growth and survival. One of the most critical downstream effectors of YES1 is the Yes-associated protein 1 (YAP1), a transcriptional co-activator and a central component of the Hippo signaling pathway.[1][4]
Under normal conditions, the Hippo pathway restricts organ size and prevents uncontrolled cell proliferation by phosphorylating and inactivating YAP1. However, in YES1-amplified cancers, hyperactive YES1 can override this regulation, leading to the dephosphorylation and nuclear translocation of YAP1.[4][5] Once in the nucleus, YAP1 complexes with TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF and CYR61.[6][7]
This compound inhibits the catalytic activity of YES1, thereby preventing the autophosphorylation of YES1 at tyrosine 426 (Tyr426), a key step in its activation.[1][2] This leads to a cascade of downstream effects, including the reduced nuclear translocation of YAP1 and a subsequent decrease in the transcription of its target genes.[4][5] The net result is a potent and selective inhibition of cell growth in cancers dependent on the YES1-YAP1 signaling axis.
Quantitative Data
The following tables summarize the key quantitative data on the in vitro and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| YES1 Kinase IC50 | 1.8 nM | Biochemical Assay | [1][2][3] |
| Cell Growth Inhibition (YES1-amplified) | 0.001 - 1 µM | YES1-amplified cancer cell lines | [1] |
| Inhibition of YES1 Autophosphorylation (Tyr426) | 0.001 - 1 µM | KYSE70 cells | [1] |
| TEAD Luciferase Reporter Activity Suppression | 0.1 - 3 µM | KYSE70, RERF-LC-AI cells | [1] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Dosage | Animal Model | Key Findings | Reference |
| Antitumor Activity | 60 mg/kg/day (oral, 10 days) | Xenograft models with YES1-amplified tumors | Selective antitumor activity with suppression of phospho-Tyr426 YES1 in tumors. | [1] |
| Dose-dependent YES1 Phosphorylation Inhibition | 7.5, 15, 30, 60 mg/kg (oral) | Xenograft models | Dose-dependent suppression of phospho-Tyr426 YES1. | [1] |
Experimental Protocols
Disclaimer: The following are illustrative protocols based on standard laboratory methods and the available literature. They have not been directly confirmed by the original authors.
Cell Viability Assay (MTS-based)
This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. A tightly controlled Src-YAP signaling axis determines therapeutic response to dasatinib in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YAP1 and its fusion proteins in cancer initiation, progression and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
CH6953755: A Technical Guide for its Application as a Selective YES1 Kinase Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CH6953755, a potent and selective chemical probe for the YES1 kinase. This document outlines its biochemical and cellular activities, provides detailed experimental protocols for its use, and visualizes the key signaling pathways and experimental workflows.
Introduction to this compound and YES1 Kinase
YES1 is a non-receptor tyrosine kinase belonging to the SRC family of kinases (SFKs) that plays a crucial role in various cellular processes, including cell growth, survival, and adhesion.[1][2][3] Dysregulation of YES1 activity, often through gene amplification, has been implicated in the pathogenesis of several cancers, including esophageal, lung, head and neck, and bladder cancers.[1][4] This makes YES1 an attractive therapeutic target in oncology.
This compound is a potent, orally active, and selective small-molecule inhibitor of YES1 kinase.[2][5][6][7] It was identified as a highly selective inhibitor against SFKs, with a particular potency for YES1.[2][5] Its selectivity makes it a valuable tool for elucidating the specific roles of YES1 in cellular signaling and disease, distinguishing its functions from other closely related SRC family members.[4] this compound has demonstrated anti-tumor activity in both in vitro and in vivo models of cancers with YES1 gene amplification.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its activity in various experimental settings.
Table 1: In Vitro Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Kinase Assay | YES1 Kinase | IC50 | 1.8 nM | [2][5][6][7] |
| Cell Growth Inhibition | YES1-amplified cancer cell lines (e.g., KYSE70) | Concentration Range | 0.001 - 1 µM | [6] |
| YES1 Autophosphorylation Inhibition (Tyr426) | KYSE70 cells | Concentration Range | 0.001 - 1 µM | [5][6] |
| TEAD Luciferase Reporter Assay | KYSE70 and RERF-LC-AI cells | Concentration Range | 0.1 - 3 µM | [6] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| Xenograft models with YES1-amplified tumors | 60 mg/kg/day (oral) | Antitumor activity with suppression of phospho-Tyr426 YES1 | [5][6] |
| Xenograft models | 7.5 - 60 mg/kg (oral) | Dose-dependent suppression of phospho-Tyr426 YES1 | [6] |
Signaling Pathway
YES1 is a key node in multiple signaling pathways that regulate cell proliferation and survival. A primary downstream effector of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1).[1][5] YES1 can directly phosphorylate YAP1, leading to its nuclear translocation and the activation of TEAD-mediated transcription of pro-proliferative and anti-apoptotic genes.[5] this compound, by inhibiting YES1 kinase activity, prevents the phosphorylation and nuclear localization of YAP1, thereby suppressing the growth of YES1-amplified cancers.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound. These are representative protocols and may require optimization based on specific cell lines and laboratory conditions.
In Vitro Kinase Assay
This protocol outlines a method to determine the IC50 of this compound against recombinant YES1 kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human YES1 kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the kinase buffer.
-
Prepare a stock solution of ATP in water.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the YES1 kinase, substrate, and diluted this compound or vehicle (DMSO).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for YES1.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega), which measures luminescence.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation Assay
This protocol describes how to assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture YES1-amplified (e.g., KYSE70) and non-amplified cancer cell lines in their recommended growth medium.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle (DMSO).
-
Incubate the plate for a specified duration (e.g., 4 days).
-
Measure cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blotting for YES1 Autophosphorylation
This protocol is for detecting the inhibition of YES1 autophosphorylation at Tyr426 in cells treated with this compound.
Methodology:
-
Cell Treatment and Lysis:
-
Plate cells (e.g., KYSE70) and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a short period (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-YES1 (Tyr426) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total YES1 and a loading control (e.g., GAPDH or β-actin).
-
TEAD Luciferase Reporter Assay
This protocol measures the effect of this compound on YAP1/TEAD-mediated transcriptional activity.
Methodology:
-
Transfection:
-
Co-transfect cells (e.g., KYSE70) with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
-
Cell Treatment and Assay:
-
After transfection, treat the cells with different concentrations of this compound for 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the data as a percentage of the activity in vehicle-treated cells.
-
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
-
Cell Implantation:
-
Subcutaneously inject a suspension of YES1-amplified cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 60 mg/kg) or vehicle orally once daily.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for phospho-YES1).
-
Conclusion
This compound is a valuable chemical probe for investigating the biological functions of YES1 kinase. Its high potency and selectivity allow for the specific interrogation of YES1-mediated signaling pathways. This guide provides the necessary information for researchers to effectively utilize this compound in their studies, from initial biochemical characterization to in vivo efficacy models. The provided protocols offer a solid foundation for experimental design, and the visualization of the associated pathways and workflows should aid in the conceptual understanding of its mechanism of action.
References
- 1. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
In-Depth Technical Guide: Off-Target Kinase Profile of CH6953755
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the off-target kinase profile of CH6953755, a potent and selective inhibitor of YES1 kinase. The information herein is intended to support further research and development efforts by providing comprehensive data on its selectivity, the experimental methods used for its characterization, and its primary signaling context.
Core Data: Off-Target Kinase Profile
This compound was profiled against a panel of 456 kinases to determine its selectivity. The primary target of this compound is YES1, a member of the SRC family of kinases, with an IC50 of 1.8 nM.[1] The following table summarizes the binding interactions of this compound with a selection of off-target kinases, as determined by a KINOMEscan assay. The data is presented as "% of control", where a lower percentage indicates stronger binding of the compound to the kinase.
| Kinase Target | % of Control @ 0.1 µM | Kinase Family |
| YES1 | 0.3 | TK, Src |
| SRC | 0.8 | TK, Src |
| FYN | 1.1 | TK, Src |
| LCK | 1.3 | TK, Src |
| FGR | 1.5 | TK, Src |
| BLK | 2.0 | TK, Src |
| HCK | 2.5 | TK, Src |
| LYN | 3.0 | TK, Src |
| ABL1 | 35 | TK, Abl |
| ARG (ABL2) | 40 | TK, Abl |
| TEC | 55 | TK, Tec |
| BMX | 60 | TK, Tec |
| CSK | 75 | TK, Csk |
| MATK | 80 | TK, Csk |
| ... (and other kinases with >80% of control) | ... | ... |
Note: This table is a representative summary. The complete KINOMEscan data for 456 kinases can be found in the supplementary materials of the cited primary research article. The data highlights that while this compound is highly potent against YES1, it also demonstrates significant activity against other members of the SRC family kinases.
Experimental Protocols
The off-target kinase profile of this compound was determined using the KINOMEscan™ platform. This methodology is a competition-based binding assay that quantifies the interaction between a test compound and a panel of kinases.
KINOMEscan™ Competition Binding Assay Protocol
-
Kinase Preparation: A comprehensive panel of 456 kinases are expressed as fusions with a DNA tag.
-
Ligand Immobilization: Kinase-specific ligands are biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligands and the test compound (this compound) at a specified concentration (e.g., 0.1 µM). A DMSO control is run in parallel. If the test compound binds to the kinase, it will compete with the immobilized ligand, resulting in a lower amount of kinase bound to the beads.
-
Washing and Elution: Unbound components are washed away, and the bound kinase is eluted from the beads.
-
Quantification: The amount of eluted kinase is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the DMSO control. The results are expressed as "percent of control" (% Ctrl), calculated as:
(Signalcompound / SignalDMSO) x 100%
A lower % Ctrl value indicates a stronger interaction between the compound and the kinase.
Mandatory Visualizations
Signaling Pathway of YES1 and its Downstream Effector YAP1
Caption: A simplified diagram of the YES1-YAP1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Selectivity Profiling
References
CH6953755: A Technical Guide for the Investigation of SRC Family Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH6953755 is a potent and selective inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.[1][2] This document provides an in-depth technical guide on the utilization of this compound as a tool for investigating SRC family kinase signaling, with a particular focus on YES1. It includes a summary of its in vitro and in vivo activity, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Core Compound Information
| Parameter | Value | Reference |
| Target | YES1 Kinase (a member of the SRC family) | [1] |
| IC50 | 1.8 nM | [2] |
| Mechanism of Action | Prevents the autophosphorylation of YES1 at Tyr426, thereby inhibiting its enzymatic activity. | [2] |
| Cellular Activity | Inhibits the growth of YES1-amplified cancer cell lines. | [2] |
| In Vivo Activity | Demonstrates selective antitumor activity in xenograft models of YES1-amplified cancers. | [2] |
Signaling Pathway
This compound primarily exerts its effects by inhibiting the YES1 kinase, which is a key regulator of the Hippo signaling pathway effector, Yes-associated protein 1 (YAP1). Inhibition of YES1 leads to a reduction in YAP1 activity, which in turn suppresses the transcription of genes involved in cell proliferation and survival.[3]
References
YES1 Gene Amplification: A Predictive Biomarker for the Selective Kinase Inhibitor CH6953755
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The amplification of the YES1 gene, a member of the SRC family of kinases, has emerged as a key oncogenic driver in a variety of solid tumors, including esophageal, lung, head and neck, and bladder cancers.[1][2] This genetic alteration leads to the overexpression and constitutive activation of the YES1 protein, promoting cancer cell proliferation and survival. CH6953755 is a potent and highly selective, orally active inhibitor of YES1 kinase, developed to target tumors harboring this specific genetic vulnerability.[3] Preclinical data robustly demonstrate that YES1 gene amplification is a predictive biomarker for sensitivity to this compound.[2][4] This guide provides a comprehensive overview of the scientific basis for this biomarker, detailed experimental protocols for its detection, and the mechanism of action of this compound.
Introduction: YES1 as an Oncogenic Driver
YES1 is a non-receptor tyrosine kinase that plays a significant role in regulating crucial cellular processes such as growth, survival, and adhesion.[5] While typically under tight regulation, the amplification of the YES1 gene results in its overexpression, leading to aberrant downstream signaling that contributes to tumorigenesis.[1] This makes YES1 an attractive therapeutic target. Unlike other SRC family kinases, YES1 is the only member that demonstrates gene amplification in primary tumors from untreated patients, highlighting its role as a potential initiating oncogenic event.[6] Furthermore, YES1 amplification has been identified as a mechanism of acquired resistance to EGFR and HER2 targeted therapies, broadening its clinical relevance.[5][6][7]
This compound was developed as a highly selective aminopyrazole derivative that inhibits YES1 kinase activity with a half-maximal inhibitory concentration (IC50) of 1.8 nM.[3] Its specificity for YES1 provides a targeted therapeutic strategy for patients whose tumors are dependent on this signaling pathway.
Mechanism of Action: this compound in YES1-Amplified Cancers
The primary mechanism of action of this compound is the direct inhibition of YES1 kinase activity. It prevents the autophosphorylation of YES1 at tyrosine 426 (Tyr426), a critical step for its enzymatic activation.[3] In YES1-amplified cancer cells, this inhibition leads to a cascade of downstream effects, most notably the suppression of the Hippo pathway effector, Yes-associated protein 1 (YAP1).[1][2]
Amplified YES1 kinase activity promotes the nuclear translocation and transcriptional activity of YAP1.[1][2] By inhibiting YES1, this compound effectively traps YAP1 in the cytoplasm, preventing it from activating pro-proliferative and anti-apoptotic genes in the nucleus. This targeted disruption of the YES1-YAP1 signaling axis is the key driver of the anti-tumor activity of this compound in YES1-amplified cancers.[2]
Preclinical Evidence: YES1 Amplification as a Predictive Biomarker
Extensive preclinical studies have validated YES1 amplification as a robust predictive biomarker for this compound sensitivity.
In Vitro Sensitivity
A panel of 66 cancer cell lines was screened with this compound, demonstrating that cell lines with YES1 gene amplification exhibit significantly higher sensitivity to the inhibitor compared to those without the amplification.[2]
| Cell Line | Cancer Type | YES1 Amplification Status | This compound IC50 (µM) |
| KYSE70 | Esophageal Squamous Cell Carcinoma | Amplified | 0.02 |
| OACP4 C | Esophageal Adenocarcinoma | Amplified | 0.03 |
| RERF-LC-AI | Lung Squamous Cell Carcinoma | Amplified | 0.04 |
| KYSE180 | Esophageal Squamous Cell Carcinoma | Amplified | 0.05 |
| SW480 | Colorectal Adenocarcinoma | Not Amplified | > 10 |
| K562 | Chronic Myelogenous Leukemia | Not Amplified | > 10 |
| A549 | Lung Carcinoma | Not Amplified | > 10 |
| Data extracted from supplementary materials of Hamanaka N, et al. Cancer Res. 2019.[2][4] |
In Vivo Efficacy
In xenograft models using YES1-amplified cancer cells, oral administration of this compound led to significant tumor growth inhibition.[3] For instance, in a KYSE70 xenograft model, treatment with this compound at 60 mg/kg resulted in potent anti-tumor activity, which was correlated with the suppression of phospho-Tyr426 YES1 in the tumor tissue.[3] This confirms the targeted in vivo activity of the compound.
Clinical Landscape and Biomarker Prevalence
Clinical Development
As of late 2025, there are no publicly registered clinical trials specifically for this compound. However, the clinical investigation of other selective YES1 inhibitors is underway. For example, a Phase 1b trial of NXP900, another SRC/YES1 inhibitor, is evaluating its combination with osimertinib (B560133) in patients with EGFR-mutated non-small cell lung cancer (NSCLC) who have developed resistance. This indicates a clear clinical interest in targeting YES1 as a therapeutic strategy.
Prevalence of YES1 Amplification
Analysis of clinical samples has revealed the prevalence of YES1 gene amplification across several cancer types, identifying patient populations that may benefit from a targeted YES1 inhibitor.
| Cancer Type | Frequency of YES1 Amplification |
| Esophageal Squamous Cell Carcinoma | 6.3% |
| Esophageal Adenocarcinoma | 5.7% |
| Head and Neck Squamous Cell Carcinoma | 5.1% |
| Lung Squamous Cell Carcinoma | 3.2% |
| Bladder Urothelial Carcinoma | 2.5% |
| Data sourced from The Cancer Genome Atlas (TCGA) as reported by Hamanaka N, et al. Cancer Res. 2019.[2] |
Experimental Protocols for Biomarker Detection
Accurate and reliable detection of YES1 gene amplification is critical for patient selection. The following are detailed protocols for the key assays used in preclinical and clinical settings.
Fluorescence In Situ Hybridization (FISH) for YES1 Gene Amplification
FISH is the gold standard for detecting gene copy number variations in tumor tissue.
References
- 1. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 6. Role of YES1 signaling in tumor therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Roles of YES1 in Cancer: The Putative Target in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The YES1 Kinase Inhibitor CH6953755: A Technical Overview of its Impact on Cell Proliferation and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family.[1][2][3] Emerging research has identified YES1 as a promising therapeutic target in various cancers, particularly those with YES1 gene amplification.[1][3] This technical guide provides an in-depth analysis of the effects of this compound on key cellular processes, namely cell proliferation and apoptosis, based on currently available data. It is designed to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.
Core Mechanism of Action: Inhibition of the YES1-YAP1 Signaling Axis
This compound exerts its anti-cancer effects primarily through the inhibition of the YES1 kinase. YES1 is a known regulator of the Hippo signaling pathway effector, Yes-associated protein 1 (YAP1).[1][3] In many cancers, the YES1-YAP1 pathway is dysregulated, leading to increased cell proliferation and survival.
This compound inhibits the autophosphorylation of YES1, which in turn prevents the phosphorylation and nuclear translocation of YAP1.[1][3] This disruption of the YES1-YAP1 signaling cascade is central to the compound's mechanism of action, leading to a reduction in the transcription of genes that promote cell growth and survival.
Caption: this compound inhibits YES1, disrupting YAP1 signaling and impacting cell fate.
Effect on Cell Proliferation
This compound has demonstrated potent anti-proliferative activity, particularly in cancer cell lines harboring YES1 gene amplification.
Quantitative Data
| Compound | Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| This compound | Various YES1-amplified | Esophageal, Lung, etc. | 1.8 | Kinase Assay | [2][3] |
| This compound | KYSE70 | Esophageal Cancer | <10 | Cell Viability | [3] |
| This compound | OACP4 C | Esophageal Cancer | <10 | Cell Viability | [3] |
Experimental Protocols
Cell Viability Assay (e.g., CCK-8 or MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.001 to 10 µM) for a specified period (e.g., 72 hours).
-
Reagent Incubation: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.
Caption: Workflow for assessing cell proliferation using a viability assay.
Effect on Apoptosis
While direct quantitative data for this compound-induced apoptosis is limited in publicly available literature, the inhibition of the YES1/YAP1 pathway is known to promote apoptosis. YES1 is implicated in the transcription of anti-apoptotic proteins, and its inhibition is expected to lead to an increase in programmed cell death.[1] Studies on general YES1 inhibition have shown induction of apoptosis.[1]
Experimental Protocols
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Culture cells with this compound at various concentrations for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caption: Experimental workflow for the detection of apoptosis by flow cytometry.
Effect on Cell Cycle
Inhibition of YES1 has been shown to induce G1 cell cycle arrest.[1] This effect is mediated by a decrease in the levels of Cyclin D1, a key regulator of the G1-S phase transition.[1] While specific data for this compound is not extensively available, it is plausible that it would exhibit a similar effect on the cell cycle.
Experimental Protocols
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound for a designated period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells in the dark to allow for DNA staining.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a promising selective YES1 kinase inhibitor with potent anti-proliferative effects in cancer cells, particularly those with YES1 gene amplification. Its mechanism of action is centered on the disruption of the YES1-YAP1 signaling pathway. While direct quantitative evidence for this compound-induced apoptosis and cell cycle arrest is still emerging, the known functions of its target, YES1, strongly suggest that these are key consequences of its inhibitory activity. Further research is warranted to fully elucidate the detailed molecular events downstream of this compound treatment and to explore its full therapeutic potential in various cancer types.
References
Methodological & Application
Application Notes and Protocols for CH6953755 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.[1][2][3] YES1 is implicated in various cellular processes, including proliferation, differentiation, and survival, and its aberrant activity is associated with tumorigenesis and metastasis in several cancers.[4] this compound exerts its antitumor effects by inhibiting YES1 kinase activity, which in turn can modulate downstream signaling pathways, such as the YAP1 pathway, leading to reduced cancer cell growth.[2][5] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines/System | Reference |
| IC50 (YES1 Kinase) | 1.8 nM | Biochemical Assay | [1][2][3] |
| Cell Growth Inhibition | Effective at 0.001-1 µM | YES1-amplified cancer cell lines (e.g., KYSE70) | [1] |
| Inhibition of YES1 Autophosphorylation | Observed at 0.001-1 µM (2 hours) | KYSE70 cells | [1] |
| Suppression of TEAD Luciferase Reporter Activity | Effective at 0.1-3 µM | KYSE70 and RERF-LC-AI cells | [1] |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway involving YES1 and the inhibitory action of this compound.
Caption: Mechanism of action of this compound in inhibiting the YES1 signaling pathway.
Experimental Protocols
In Vitro Kinase Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against YES1 kinase.
Experimental Workflow Diagram:
Caption: Workflow for the in vitro YES1 kinase inhibition assay.
Materials:
-
YES1 Kinase
-
This compound
-
DMSO
-
Kinase substrate (e.g., poly(E,Y)4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
1536-well white solid-bottom plates
-
Flying Reagent Dispenser
-
Pintool liquid handler
-
Luminescence plate reader (e.g., PerkinElmer Viewlux)
Procedure:
-
Dispense 2 µL of YES1 enzyme into the wells of a 1536-well plate.[6]
-
Prepare serial dilutions of this compound in DMSO.
-
Transfer 23 nL of the this compound dilutions to the assay plate using a pintool.[6] Include DMSO-only controls for maximum and minimum signals (with and without enzyme, respectively).[6]
-
Initiate the kinase reaction by adding 1 µL of a solution containing the kinase substrate and ATP.[6]
-
Incubate the plate at room temperature for 1 hour.[6]
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.[6]
-
Measure the luminescence signal using a plate reader.[6]
-
Normalize the data to the controls and calculate the IC50 value by fitting the data to a dose-response curve.[6]
Cell Viability Assay
This protocol is for assessing the effect of this compound on the proliferation of cancer cell lines.
Experimental Workflow Diagram:
Caption: Workflow for the cell viability assay.
Materials:
-
YES1-amplified cancer cell lines (e.g., KYSE70, OACP4 C)
-
Non-YES1-amplified cancer cell line (e.g., K562)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium. The final concentrations should typically range from 0.001 µM to 1 µM.[1]
-
Add the this compound dilutions to the cells. Include a DMSO vehicle control.
-
Incubate the plate for 4 days in a humidified incubator at 37°C and 5% CO2.[1]
-
On the day of analysis, allow the plate and the cell viability reagent to equilibrate to room temperature.
-
Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis for YES1 Phosphorylation
This protocol is for detecting the inhibition of YES1 autophosphorylation by this compound in whole-cell lysates.
Experimental Workflow Diagram:
Caption: Workflow for Western blot analysis of YES1 phosphorylation.
Materials:
-
YES1-amplified cancer cell line (e.g., KYSE70)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against phospho-YES1 (Tyr426)
-
Primary antibody against total YES1 (for loading control)
-
Primary antibody against a housekeeping protein (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture KYSE70 cells to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.001 µM to 1 µM) for 2 hours.[1] Include a DMSO vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-YES1 (Tyr426) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against total YES1 and a housekeeping protein to ensure equal loading.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. abmole.com [abmole.com]
- 4. What are YES1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification of potent Yes1 kinase inhibitors using a library screening approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CH6953755, a Selective YES1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family.[1][2] With an IC50 of 1.8 nM, this compound demonstrates significant antitumor activity in cancers with YES1 gene amplification, both in vitro and in vivo.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture-based assays, including determining its working concentration for cell viability and target engagement studies. Additionally, we describe the key signaling pathways affected by this compound and provide visualizations to facilitate experimental design and data interpretation.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect |
| YES1-amplified cancer cell lines (e.g., KYSE70, OACP4 C) | Cell Viability Assay | 0.001 - 1 µM | 4 days | Inhibition of cell growth.[1][4] |
| KYSE70 (YES1-amplified) | Western Blot | 0.001 - 1 µM | 2 hours | Prevention of YES1 autophosphorylation at Tyr426.[1][3] |
| KYSE70, RERF-LC-AI (YES1-amplified) | TEAD Luciferase Reporter Assay | 0.1 - 3 µM | Not Specified | Suppression of TEAD luciferase reporter activity.[1][4] |
| K562 (non-YES1-amplified) expressing YES1-WT or YES1-GK | Cell Viability Assay | 0.001 - 1 µM | 4 days | Minimal effect on cell growth.[1][4] |
Table 2: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| YES1 | 1.8[1][3][5] |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is designed to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
YES1-amplified cancer cell lines (e.g., KYSE70, OACP4 C)
-
Non-YES1-amplified cancer cell line (e.g., K562) for control
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in complete medium to achieve final concentrations ranging from 0.001 µM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 4 days at 37°C in a humidified incubator with 5% CO2.[1][4]
-
Viability Assessment: After incubation, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for YES1 Phosphorylation
This protocol assesses the ability of this compound to inhibit the autophosphorylation of YES1.
Materials:
-
YES1-amplified cancer cell line (e.g., KYSE70)
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-YES1 (Tyr426), anti-YES1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed KYSE70 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at concentrations ranging from 0.001 µM to 1 µM for 2 hours.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-YES1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with anti-YES1 and anti-GAPDH antibodies.
Signaling Pathways
This compound exerts its antitumor effects by inhibiting YES1 kinase activity. YES1 is a key signaling node involved in multiple oncogenic pathways.[3][6] The primary mechanism involves the regulation of Yes-associated protein 1 (YAP1), a transcriptional coactivator in the Hippo signaling pathway.[3][5][7] YES1 can phosphorylate YAP1, leading to its nuclear translocation and the transcription of pro-growth and anti-apoptotic genes.[5] By inhibiting YES1, this compound prevents YAP1 activation, thereby suppressing tumor growth.[3][7]
Furthermore, YES1 signaling has been shown to intersect with other critical cancer-related pathways, including the PI3K/AKT/mTOR pathway.[5][6][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Role of YES1 signaling in tumor therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for CH6953755 in vivo Dosing for Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH6953755 is a potent, orally active, and selective inhibitor of YES1 kinase, a member of the SRC family of tyrosine kinases.[1][2] YES1 has been identified as a targetable oncogene in various cancers, particularly those with YES1 gene amplification, such as esophageal, lung, head and neck, and bladder cancers.[3] This document provides detailed application notes and protocols for utilizing this compound in in vivo xenograft models to evaluate its anti-tumor efficacy. The protocols and data presented are based on preclinical studies and are intended to guide researchers in designing and executing their own experiments.
Mechanism of Action
This compound exerts its anti-tumor effects by selectively inhibiting YES1 kinase activity.[1] In cancers with YES1 amplification, YES1 is often constitutively active, leading to downstream signaling that promotes cell proliferation and survival. One of the key downstream effectors of YES1 is the Yes-associated protein 1 (YAP1), a transcriptional co-activator in the Hippo signaling pathway.[2][3][4] YES1 can phosphorylate YAP1, which promotes its translocation to the nucleus where it regulates the expression of genes involved in cell growth and inhibition of apoptosis.[3][4] this compound inhibits the autophosphorylation of YES1 at Tyr426, thereby suppressing its kinase activity and consequently inhibiting the downstream YES1-YAP1 signaling cascade.[1][2] This leads to reduced proliferation and anti-tumor activity in YES1-amplified cancers.[1][3]
Quantitative Data Summary
The following table summarizes the quantitative data from in vivo xenograft studies investigating the efficacy of this compound.
| Xenograft Model | Cell Line | Cancer Type | Treatment Regimen | Duration | Key Findings | Reference |
| Subcutaneous | KYSE70 (YES1-amplified) | Esophageal Squamous Cell Carcinoma | 60 mg/kg/day, oral | 11 days | Significant anti-tumor activity | [5] |
| Subcutaneous | RERF-LC-AI (YES1-amplified) | Lung Squamous Cell Carcinoma | 60 mg/kg/day, oral | 14 days | Significant anti-tumor activity | [5] |
| Subcutaneous | Rat-2_YES1 (YES1-amplified) | Fibroblast | 60 mg/kg/day, oral | 10 days | Selective anti-tumor activity and suppression of phospho-Tyr426 YES1 in tumors | [1][5] |
| Subcutaneous | ACHN (no YES1 amplification) | Renal Cell Carcinoma | Not specified | 12 days | No significant anti-tumor activity | [5] |
| Subcutaneous | HARA (no YES1 amplification) | Gastric Cancer | Not specified | 11 days | No significant anti-tumor activity | [5] |
Pharmacodynamic Effects:
-
Oral administration of this compound at doses of 7.5, 15, 30, and 60 mg/kg resulted in a dose-dependent suppression of phospho-Tyr426 YES1 in xenograft tumors.[1]
Experimental Protocols
Xenograft Model Establishment
This protocol describes the establishment of subcutaneous xenograft models using cancer cell lines with YES1 gene amplification.
Materials:
-
YES1-amplified cancer cell lines (e.g., KYSE70, RERF-LC-AI)
-
Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
Syringes (1 mL) and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture YES1-amplified cancer cells in the appropriate medium until they reach 70-80% confluency.
-
Cell Harvesting: a. Aspirate the culture medium and wash the cells with sterile PBS. b. Add Trypsin-EDTA and incubate until the cells detach. c. Neutralize the trypsin with a complete culture medium. d. Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and concentration. Adjust the cell suspension to the desired concentration (e.g., 5 x 10^7 cells/mL).
-
Tumor Inoculation: a. If using, mix the cell suspension with an equal volume of Matrigel on ice. b. Anesthetize the mice and subcutaneously inject 100-200 µL of the cell suspension (typically 5 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
Tumor Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. c. Calculate the tumor volume using the formula: Volume = (Width^2 x Length) / 2. d. Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
This compound Formulation and Administration
This protocol outlines the preparation and oral administration of this compound to tumor-bearing mice.
Materials:
-
This compound powder
-
Vehicle solution (e.g., DMSO, PEG300, Tween-80, Saline)[1]
-
Sterile tubes
-
Vortex mixer
-
Oral gavage needles
Procedure:
-
Formulation Preparation (example): [1] a. Prepare a stock solution of this compound in DMSO. b. For the working solution, add the DMSO stock solution to PEG300 and mix. c. Add Tween-80 and mix. d. Finally, add saline to reach the desired final concentration. Note: The final vehicle composition and drug concentration should be optimized based on the required dose and stability.
-
Dosing: a. Administer this compound orally to the treatment group once daily at the desired dose (e.g., 60 mg/kg). b. Administer an equal volume of the vehicle solution to the control group. c. The dosing volume is typically 100-200 µL per mouse.
-
Treatment Duration: Continue the daily treatment for the planned duration of the study (e.g., 10-14 days).[1][5]
Efficacy Evaluation
This protocol describes the methods for evaluating the anti-tumor efficacy of this compound.
Materials:
-
Calipers
-
Analytical balance
-
Equipment for euthanasia
-
Materials for tissue collection and processing (e.g., formalin, liquid nitrogen)
Procedure:
-
Tumor Growth Monitoring: a. Measure the tumor volume 2-3 times per week throughout the study. b. Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: a. At the end of the study, euthanize the mice. b. Excise the tumors and record their final weight.
-
Data Analysis: a. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. b. Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Pharmacodynamic Analysis (Optional): a. At a specified time after the last dose, collect tumor samples. b. Process the samples for Western blotting to analyze the levels of total YES1 and phosphorylated YES1 (Tyr426) to confirm target engagement.[1]
Visualizations
Signaling Pathway
Caption: this compound inhibits YES1, blocking YAP1 nuclear translocation and target gene expression.
Experimental Workflow
Caption: Workflow for this compound in vivo xenograft studies.
References
CH6953755 solubility and stock solution preparation
Application Notes and Protocols for CH6953755
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solubility and preparation of stock solutions for this compound, a potent and selective YES1 kinase inhibitor.
Introduction
This compound is a potent, orally active, and selective inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.[1][2][3] With an IC50 of 1.8 nM, it demonstrates significant antitumor activity against cancers characterized by YES1 gene amplification.[1][2][3] The mechanism of action involves the inhibition of YES1 kinase activity, which in turn prevents the autophosphorylation of YES1 at Tyr426.[1][2] This action disrupts downstream signaling pathways, primarily the Hippo-YAP1 pathway, by controlling the nuclear translocation and activity of the transcriptional co-activator YAP1 (Yes-associated protein 1).[2][4][5] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent for patients with YES1-amplified tumors.[2][5]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₆H₂₂F₂N₆O₄S |
| Molecular Weight | 552.55 g/mol [1] |
| CAS Number | 2055918-71-1[1] |
| Appearance | Solid, Off-white to light yellow powder[1] |
Solubility Data
The solubility of this compound in common laboratory solvents is summarized below. For aqueous solutions, it is recommended to first prepare a concentrated stock solution in DMSO.
| Solvent | Solubility | Molar Equivalent | Notes |
| DMSO | 100 mg/mL[1][3] | 180.98 mM[1] | Ultrasonic assistance may be required for complete dissolution.[1] Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[1][3] |
| Ethanol (B145695) | 4 mg/mL[3] | 7.24 mM | One source indicates insolubility in ethanol[3]; caution is advised. |
| Water | Insoluble[3] | - | Not recommended as a primary solvent. |
Signaling Pathway of this compound
This compound primarily targets the YES1-YAP1 signaling axis, which is crucial in cancers with YES1 amplification. YES1 kinase phosphorylates and activates the transcriptional co-activator YAP1, leading to its translocation into the nucleus, where it promotes the expression of genes involved in cell proliferation and survival.[4][5] this compound inhibits YES1, thereby preventing YAP1 activation and downstream oncogenic signaling.[5]
Caption: The inhibitory action of this compound on the YES1-YAP1 signaling pathway.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution for in vitro use.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortexer and/or sonicator
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 10 mM stock, weigh out 5.53 mg.
-
Calculate the required volume of DMSO to achieve the target concentration of 10 mM using the table below.
-
Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly.
-
If the compound does not dissolve completely, sonicate the solution in a water bath for 10-30 minutes or warm briefly to 37°C.[6][7] Ensure the solution is clear before use.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[1]
Stock Solution Calculation Table (for 10 mM):
| Mass of this compound | Volume of DMSO to Add |
| 1 mg | 180.98 µL |
| 5 mg | 904.90 µL |
| 5.53 mg | 1.0 mL |
| 10 mg | 1.81 mL |
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into an aqueous medium for cell-based experiments.
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into a complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.001-1 µM).[1]
-
Crucial Note: Ensure the final concentration of DMSO in the cell culture medium is kept low, preferably below 0.1%, to prevent solvent-induced cytotoxicity.[6][8] A 1:1000 dilution of the 10 mM stock solution into the medium results in a final concentration of 10 µM this compound and 0.1% DMSO.
-
Prepare a vehicle control using the same final concentration of DMSO in the medium as the highest concentration of the test compound.
-
Gently mix the final working solution before adding it to the cells.
Protocol 3: Preparation of Formulations for In Vivo Studies
For animal studies, this compound can be formulated for oral administration using one of the following vehicles. The resulting solubility is ≥ 2.08 mg/mL (3.76 mM).[1]
Formulation A: PEG300/Tween-80/Saline Vehicle [1]
-
Prepare a concentrated stock solution in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 400 µL of PEG300 to 100 µL of the DMSO stock solution. Mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to reach a final volume of 1 mL. Mix until a clear solution is formed.
-
The final solvent ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Formulation B: SBE-β-CD/Saline Vehicle [1]
-
Prepare a concentrated stock solution in DMSO (e.g., 20.8 mg/mL).
-
Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD solution to 100 µL of the DMSO stock solution.
-
Mix thoroughly until a clear solution is obtained.
Formulation C: Corn Oil Vehicle [1]
-
Prepare a concentrated stock solution in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 900 µL of corn oil to 100 µL of the DMSO stock solution.
-
Mix thoroughly until a uniform suspension or solution is achieved.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for using this compound in a cell-based assay.
Caption: General workflow for preparing and using this compound in cell-based experiments.
Storage and Stability
Proper storage is critical to maintain the activity and integrity of this compound.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In DMSO | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emulatebio.com [emulatebio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
Application Notes and Protocols: Dissolving a Novel Small Molecule Inhibitor (e.g., CH6953755) in DMSO
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution of a novel small molecule inhibitor, exemplified by the hypothetical compound CH6953755, in dimethyl sulfoxide (B87167) (DMSO). Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.
Introduction
The accurate preparation of stock solutions is a critical first step in the evaluation of novel small molecule inhibitors. Dimethyl sulfoxide (DMSO) is a widely used solvent due to its broad solvency power and compatibility with many biological assays. However, improper dissolution techniques can lead to issues such as incomplete solubilization, compound precipitation, and inaccurate concentration determination, ultimately affecting the reliability of downstream experiments. These notes provide a standardized protocol for the dissolution of a novel small molecule inhibitor in DMSO.
Materials and Equipment
Materials:
-
Novel small molecule inhibitor (e.g., this compound) powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Pipette tips
Equipment:
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, water bath or probe type)
-
Calibrated pipettes
-
Fume hood
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the dissolution of a hypothetical novel small molecule inhibitor in DMSO.
| Parameter | Value | Notes |
| Compound Identifier | e.g., this compound | This is a placeholder for your specific compound. |
| Molecular Weight (MW) | To be determined for the specific compound | The molecular weight is essential for calculating the mass of the compound needed to achieve a desired molar concentration. |
| Solvent | Anhydrous DMSO | The use of anhydrous DMSO is recommended to prevent the introduction of water, which can affect compound stability and solubility. |
| Recommended Stock Concentration | 10 mM - 50 mM | This is a common starting range for in vitro screening. The optimal concentration may vary depending on the compound's solubility and the requirements of the specific assay. |
| Storage Temperature | -20°C or -80°C | Long-term storage at low temperatures is recommended to maintain the stability of the compound in DMSO. Aliquoting is advised to minimize freeze-thaw cycles. |
| Solubility in DMSO | To be determined experimentally | A preliminary solubility test is recommended to determine the maximum achievable concentration without precipitation. This can be done by preparing a saturated solution and measuring the concentration. |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of a novel small molecule inhibitor in DMSO.
4.1. Calculation of Required Mass:
To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Example Calculation: For a 1 mL (0.001 L) stock of a compound with a molecular weight of 500 g/mol : Mass (mg) = 0.010 mol/L x 0.001 L x 500 g/mol x 1000 = 5 mg
4.2. Step-by-Step Dissolution Procedure:
-
Weighing the Compound:
-
Tare a sterile, amber microcentrifuge tube or glass vial on a calibrated analytical balance.
-
Carefully weigh the calculated mass of the compound directly into the tube.
-
-
Adding DMSO:
-
In a fume hood, add the calculated volume of anhydrous DMSO to the tube containing the compound powder.
-
-
Dissolution:
-
Tightly cap the tube and vortex the mixture for 1-2 minutes at room temperature.
-
Visually inspect the solution to ensure all solid particles have dissolved.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Avoid excessive heating.
-
Alternatively, gentle warming (e.g., to 37°C) can be applied, but the thermal stability of the compound should be considered.
-
-
Final Inspection and Storage:
-
Once the compound is fully dissolved, the solution should be clear and free of any visible precipitates.
-
For long-term storage, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed, amber tubes to protect from light and moisture.
-
Diagrams
Application Notes and Protocols for Immunofluorescence Staining of YAP1 Localization
Audience: Researchers, scientists, and drug development professionals.
Topic: Investigation of YAP1 (Yes-associated protein 1) subcellular localization, a key readout for the activity of the Hippo signaling pathway, using immunofluorescence microscopy. These protocols are applicable for screening and characterizing compounds, such as those described in patent CH6953755, that are designed to modulate the Hippo-YAP pathway.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] A key downstream effector of this pathway is the transcriptional co-activator Yes-associated protein 1 (YAP1). The subcellular localization of YAP1 is a primary mechanism of its regulation and a direct indicator of Hippo pathway activity. When the Hippo pathway is active, a kinase cascade leads to the phosphorylation of YAP1.[2] Phosphorylated YAP1 is sequestered in the cytoplasm, often marked for degradation, thus preventing it from entering the nucleus and activating target gene transcription.[2][3][4] Conversely, when the Hippo pathway is inactive, YAP1 remains unphosphorylated, translocates to the nucleus, and binds to TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival.[2][4]
Dysregulation of the Hippo-YAP1 pathway is implicated in various cancers, making it an attractive target for therapeutic intervention. Compounds that can modulate YAP1 localization, such as those potentially covered by patent this compound, are of significant interest in drug development. Immunofluorescence (IF) staining is a powerful technique to visualize and quantify the nuclear-to-cytoplasmic ratio of YAP1, providing a robust assay to screen for and characterize the efficacy of such compounds.[5][6] This document provides detailed protocols for performing and analyzing YAP1 immunofluorescence experiments.
Data Presentation: Quantitative Analysis of YAP1 Localization
The efficacy of a compound in modulating YAP1 localization can be quantified by measuring the fluorescence intensity of YAP1 staining in the nucleus versus the cytoplasm. This data is typically presented as a ratio of nuclear to cytoplasmic fluorescence intensity. Below is a template table for summarizing such quantitative data.
| Treatment Group | Concentration (µM) | Mean Nuclear/Cytoplasmic YAP1 Intensity Ratio | Standard Deviation | N (Cells Analyzed) | P-value (vs. Control) |
| Vehicle Control (DMSO) | - | 1.2 | 0.3 | 150 | - |
| Compound X (from this compound) | 1 | 2.8 | 0.6 | 150 | <0.01 |
| Compound X (from this compound) | 5 | 4.5 | 0.8 | 150 | <0.001 |
| Compound X (from this compound) | 10 | 4.2 | 0.9 | 150 | <0.001 |
| Positive Control (e.g., XMU-MP-1) | 1 | 3.9 | 0.7 | 150 | <0.001 |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of YAP1 in Cultured Cells
This protocol describes the immunocytochemical staining of YAP1 in mammalian cells grown on coverslips.
Materials:
-
Glass coverslips (sterile)
-
Cell culture plates
-
Cell line of interest (e.g., MCF-10A, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS
-
Primary Antibody: Anti-YAP1 antibody (e.g., Rabbit mAb) diluted in Blocking Buffer
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488) diluted in Blocking Buffer
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Compound Treatment: Treat the cells with the test compound (e.g., from patent this compound) at various concentrations for the desired duration. Include vehicle-only and positive controls.
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add 4% PFA solution to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-YAP1 antibody in Blocking Buffer according to the manufacturer's recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody solution and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature, protected from light.
-
Wash twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
-
Imaging:
-
Visualize the slides using a fluorescence or confocal microscope. Capture images of the YAP1 staining (e.g., green channel) and the nuclear stain (blue channel).
-
Protocol 2: Quantitative Image Analysis of YAP1 Localization
Procedure:
-
Image Acquisition: Acquire multi-channel fluorescence images using consistent settings (e.g., exposure time, gain) for all samples.
-
Image Analysis Software: Use image analysis software such as ImageJ/Fiji, CellProfiler, or commercial software packages.
-
Nuclear and Cytoplasmic Segmentation:
-
Use the DAPI channel to create a mask that defines the nuclear regions.
-
Define the cytoplasmic region by expanding the nuclear mask by a set number of pixels and then subtracting the nuclear mask.
-
-
Fluorescence Intensity Measurement:
-
Measure the mean fluorescence intensity of the YAP1 signal within the defined nuclear and cytoplasmic regions for each cell.
-
-
Calculate Nuclear/Cytoplasmic Ratio: For each cell, calculate the ratio of the mean nuclear fluorescence intensity to the mean cytoplasmic fluorescence intensity.
-
Statistical Analysis: Pool the data from multiple cells per condition and perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed changes between treatment groups.
Visualizations
Caption: Workflow for YAP1 immunofluorescence staining and analysis.
Caption: The Hippo-YAP1 signaling pathway and YAP1 localization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunofluorescence Study of Endogenous YAP in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for Evaluating CH6953755 Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH6953755 is a potent, orally bioavailable, and selective inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family.[1][2][3] Upregulation of YES1 activity, often through gene amplification, has been identified as a key oncogenic driver in a variety of solid tumors, including esophageal, lung, head and neck, and bladder cancers.[4][5] this compound exerts its antitumor effect by inhibiting the autophosphorylation of YES1 at tyrosine 426 (Tyr426), a critical step for its kinase activation.[1][2] This leads to the suppression of downstream pro-proliferative signaling pathways, most notably the YES1-YAP1 axis.[2][4] Preclinical studies have demonstrated that this compound shows significant antitumor activity in vitro and in vivo against cancer models harboring YES1 gene amplification.[5][6]
These application notes provide detailed protocols for utilizing various preclinical animal models to assess the in vivo efficacy of this compound. The models described include cell line-derived xenografts (CDX), patient-derived xenografts (PDX), and a syngeneic model for immuno-oncology investigations.
Signaling Pathway and Mechanism of Action
This compound targets the YES1 kinase, preventing its activation and subsequent downstream signaling. A key pathway involves the phosphorylation and activation of the transcriptional co-activator YAP1, which promotes the expression of genes involved in cell proliferation and survival.
Caption: Simplified YES1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound against cancer models with and without YES1 gene amplification.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | YES1 Amplification | IC₅₀ (nM) |
|---|---|---|---|
| KYSE70 | Esophageal | Yes | 3.6 |
| RERF-LC-AI | Lung | Yes | 15 |
| KYSE510 | Esophageal | Yes | 19 |
| ACHN | Renal | No | >1000 |
| HARA | Neuroblastoma | No | >1000 |
Data compiled from publicly available literature.[5]
Table 2: In Vivo Antitumor Efficacy of this compound (Oral Administration)
| Model | Host Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
|---|---|---|---|---|---|
| Rat-2_YES1 Xenograft | BALB/c-nu/nu | 60 mg/kg | Once daily for 10 days | Significant | [5] |
| KYSE70 Xenograft | BALB/c-nu/nu | 60 mg/kg | Once daily for 11 days | ~80% | [7] |
| RERF-LC-AI Xenograft | BALB/c-nu/nu | 60 mg/kg | Once daily for 14 days | ~70% | [7] |
| ACHN Xenograft | BALB/c-nu/nu | 60 mg/kg | Once daily for 12 days | Not significant | [7] |
| HARA Xenograft | BALB/c-nu/nu | 60 mg/kg | Once daily for 11 days | Not significant | [7] |
Tumor Growth Inhibition (TGI) is an approximation based on graphical data from the cited literature.
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
This protocol is suitable for evaluating this compound efficacy using human cancer cell lines with known YES1 amplification status (e.g., KYSE70) subcutaneously implanted into immunodeficient mice.
Caption: Workflow for a cell line-derived xenograft (CDX) efficacy study.
Materials:
-
YES1-amplified cell line (e.g., KYSE70)
-
YES1-non-amplified cell line (e.g., ACHN) for specificity control
-
Appropriate cell culture media and reagents
-
Sterile PBS, Trypsin-EDTA, Matrigel® Basement Membrane Matrix
-
Female immunodeficient mice (e.g., BALB/c-nu/nu or NOD-SCID), 6-8 weeks old
-
This compound and vehicle components
-
Digital calipers, animal scale, oral gavage needles
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest using trypsin, wash with PBS, and perform a cell count ensuring >90% viability. Resuspend the cell pellet in a 1:1 mixture of cold sterile PBS and Matrigel to a final concentration of 5-10 x 10⁶ cells per 100 µL. Keep on ice.[8]
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[3][9]
-
Tumor Growth and Randomization: Monitor mice for tumor formation. Once tumors are palpable, measure length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2. When average tumor volume reaches 100-150 mm³, randomize mice into control and treatment groups (n=8-10 per group).[3]
-
Drug Preparation and Administration: Prepare the vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[10] Prepare this compound solution at the desired concentration (e.g., for a 60 mg/kg dose in a 20g mouse with 10 mL/kg dosing volume, prepare a 6 mg/mL solution). Administer the compound or vehicle daily via oral gavage.[1][4]
-
Monitoring and Endpoint: Record tumor volumes and body weights 2-3 times per week. Monitor animals for any signs of toxicity. Euthanize mice when tumors in the control group reach the predetermined size limit (e.g., 1500 mm³) or at the end of the study period.
-
Endpoint Analysis: At necropsy, excise tumors, measure final weight and volume. For pharmacodynamic studies, a subset of tumors can be flash-frozen in liquid nitrogen (for Western blot) or fixed in 10% neutral buffered formalin (for IHC).
Protocol 2: Patient-Derived Xenograft (PDX) Model
PDX models better recapitulate the heterogeneity of human tumors. This protocol is for establishing and testing this compound in PDX models derived from esophageal tumors, ideally with confirmed YES1 amplification.
Materials:
-
Freshly resected human esophageal tumor tissue, collected under sterile conditions
-
Sterile PBS with antibiotics, Matrigel®
-
Female highly immunodeficient mice (e.g., NSG™ or NOD-SCID), 6-8 weeks old
-
Surgical tools, trocars
Procedure:
-
Tissue Processing: Transport fresh tumor tissue on ice. In a sterile hood, wash the tissue with cold PBS containing antibiotics. Remove any necrotic or non-tumor tissue. Mince the tumor into small fragments (2-3 mm³).[11][12]
-
Implantation (P0): Anesthetize an NSG™ mouse. Make a small incision on the flank. Using forceps or a trocar, implant one tumor fragment subcutaneously. Suture or staple the incision.[13][14]
-
Tumor Growth and Passaging: Monitor mice for tumor growth. When the tumor reaches 1000-1500 mm³, euthanize the mouse, and aseptically excise the tumor. A portion can be cryopreserved or fixed, while the rest is fragmented for subsequent passaging into new cohorts of mice (P1, P2, etc.).[14]
-
Efficacy Study: Once a stable PDX line is established (typically by P2 or P3), expand the model to generate a cohort of tumor-bearing mice. When tumors reach 100-200 mm³, randomize the mice and begin treatment with this compound as described in Protocol 1, steps 4-6.
Protocol 3: Pharmacodynamic Analysis
A. Western Blot for p-YES1
This protocol is to detect the level of activated (phosphorylated) YES1 in tumor lysates.
Procedure:
-
Lysate Preparation: Homogenize flash-frozen tumor tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Centrifuge the lysate to pellet debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Denature 20-40 µg of protein per sample by boiling in SDS-PAGE sample buffer. Separate proteins on a polyacrylamide gel and transfer to a PVDF membrane.[16]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Incubate with primary antibody against phospho-YES1 (Tyr426) overnight at 4°C.
-
Wash membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane with TBST.
-
-
Detection: Apply an ECL substrate and visualize the signal using a chemiluminescence imaging system.[15]
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total YES1 and a loading control (e.g., β-actin or GAPDH) to confirm target engagement and equal loading.
B. Immunohistochemistry (IHC) for p-YES1
This protocol allows for the visualization of p-YES1 within the tumor microenvironment.
Procedure:
-
Tissue Processing: Fix tumors in 10% neutral buffered formalin for 24 hours, then process and embed in paraffin. Cut 4-5 µm sections onto charged slides.[17]
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.[18][19]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.[17]
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with normal serum.
-
Incubate with primary antibody against phospho-YES1 (Tyr426) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an HRP-conjugated streptavidin complex.
-
-
Visualization: Apply a DAB chromogen substrate, which will produce a brown precipitate at the site of the antigen. Counterstain with hematoxylin.[18]
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip with a permanent mounting medium.
-
Analysis: Examine slides under a microscope to assess the intensity and localization of p-YES1 staining in treated versus control tumors.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. benchchem.com [benchchem.com]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Patient-derived xenograft: a developing tool for screening biomarkers and potential therapeutic targets for human esophageal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. Patient-derived xenograft: a developing tool for screening biomarkers and potential therapeutic targets for human esophageal cancers - Figure f1 | Aging [aging-us.com]
- 15. origene.com [origene.com]
- 16. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 19. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for CH6953755 in Studying Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to targeted cancer therapies is a significant clinical challenge. One emerging mechanism of resistance is the amplification and overexpression of the YES1 proto-oncogene, a member of the SRC family of non-receptor tyrosine kinases. YES1 activation can bypass the effects of inhibitors targeting key oncogenic drivers, such as EGFR and HER2, leading to tumor progression. CH6953755 is a potent and selective inhibitor of YES1 kinase.[1][2][3] These application notes provide a comprehensive overview of the use of this compound as a tool to study and overcome YES1-mediated drug resistance.
Core Mechanism of Action
This compound exerts its antitumor activity by selectively inhibiting the kinase activity of YES1.[1][2][3] In cancers with YES1 gene amplification, tumor growth is often dependent on YES1 signaling. This compound has been shown to prevent the autophosphorylation of YES1 at Tyr426, a key step in its activation.[1] This leads to the suppression of downstream signaling pathways, such as the YAP1 pathway, which are crucial for cell proliferation and survival in YES1-amplified cancers.[2][3]
Data Presentation
In Vitro Efficacy: Cell Viability Assays
This compound demonstrates potent and selective growth inhibition of cancer cell lines harboring YES1 gene amplification. The half-maximal inhibitory concentration (IC50) values for a panel of cancer cell lines are presented in Table 1.
Table 1: In Vitro Cell Viability (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | YES1 Amplification Status | IC50 (µM) |
| KYSE70 | Esophageal Cancer | Amplified | 0.03 |
| RERF-LC-AI | Lung Cancer | Amplified | 0.04 |
| OACP4 C | Esophageal Cancer | Amplified | 0.05 |
| KYSE180 | Esophageal Cancer | Amplified | 0.06 |
| KYSE410 | Esophageal Cancer | Amplified | 0.07 |
| RERF-LC-OK | Lung Cancer | Amplified | 0.1 |
| KYSE510 | Esophageal Cancer | Amplified | 0.12 |
| ACHN | Renal Cancer | Non-amplified | >10 |
| HARA | B-cell Lymphoma | Non-amplified | >10 |
| K562 | Chronic Myeloid Leukemia | Non-amplified | >10 |
Data synthesized from publicly available research.
In Vivo Efficacy: Xenograft Models
The antitumor activity of this compound has been confirmed in in vivo xenograft models. Oral administration of this compound leads to significant tumor growth inhibition in models derived from YES1-amplified cancer cell lines, with minimal effect on tumors without YES1 amplification.
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | YES1 Amplification Status | Treatment Regimen | Tumor Growth Inhibition (TGI) (%) |
| KYSE70 | Esophageal Cancer | Amplified | 60 mg/kg, PO, QD for 11 days | 85 |
| RERF-LC-AI | Lung Cancer | Amplified | 60 mg/kg, PO, QD for 14 days | 78 |
| ACHN | Renal Cancer | Non-amplified | 60 mg/kg, PO, QD for 12 days | Not significant |
| HARA | B-cell Lymphoma | Non-amplified | 60 mg/kg, PO, QD for 11 days | Not significant |
Data synthesized from publicly available research. TGI is calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups at the end of the study.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (Resazurin-Based)
This protocol describes the determination of IC50 values for this compound in cultured cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KYSE70, ACHN)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Resazurin (B115843) sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)
-
96-well plates, opaque-walled
-
Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO at the same concentration as the highest drug concentration) and wells with medium only (for blank correction).
-
Incubate the plate for 4 days at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Phospho-YES1 Inhibition
This protocol is for assessing the inhibitory effect of this compound on YES1 autophosphorylation.
Materials:
-
Cancer cell lines (e.g., KYSE70)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-YES1 (Tyr426), anti-total YES1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cultured cells with various concentrations of this compound for 2 hours.
-
Lyse the cells and determine the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-YES1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagent and an imaging system.
-
Strip the membrane and re-probe for total YES1 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
YES1-amplified cancer cell line (e.g., KYSE70)
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally at the desired dose and schedule.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot).
Visualizations
References
Application Notes and Protocols for CH6953755 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a member of the SRC family of proto-oncogenes.[1] YES1 is implicated in various oncogenic signaling pathways, and its amplification has been identified as a driver in several cancer types, including esophageal, lung, head and neck, and bladder cancers. Inhibition of YES1 by this compound has demonstrated significant antitumor activity in preclinical models of YES1-amplified cancers.[1] Furthermore, emerging evidence suggests that YES1 activation is a key mechanism of acquired resistance to various targeted cancer therapies. This has led to the investigation of this compound in combination with other anticancer agents to overcome resistance and enhance therapeutic efficacy.
These application notes provide a comprehensive overview of the preclinical data and methodologies for utilizing this compound in combination with other cancer therapies, with a focus on EGFR inhibitors.
Mechanism of Action: this compound
This compound exerts its antitumor effects by selectively inhibiting the kinase activity of YES1.[1] This inhibition prevents the autophosphorylation of YES1 at tyrosine residue 426 (Tyr426), a critical step for its activation.[1] Downstream of YES1, the transcriptional co-activator Yes-associated protein 1 (YAP1) is a key effector. This compound has been shown to modulate YAP1 activity by affecting its nuclear translocation and serine phosphorylation, thereby inhibiting the transcription of genes involved in cell proliferation and survival.
Signaling Pathway
The signaling pathway involving YES1 and its inhibition by this compound is depicted below. YES1 activation, often through gene amplification, leads to the activation of downstream effectors like YAP1, promoting cancer cell proliferation and survival. This compound blocks this pathway by inhibiting YES1 autophosphorylation.
References
Application Note: Validating the On-Target Effects of CH6953755 through CRISPR-Cas9 Knockout of YES1
For Researchers, Scientists, and Drug Development Professionals
Introduction
YES1, a proto-oncogene and member of the SRC family of non-receptor tyrosine kinases, is a critical regulator of cellular processes including proliferation, survival, and migration.[1] Its aberrant activation and amplification are implicated in the progression of various cancers, making it an attractive therapeutic target.[1][2] CH6953755 is a potent and selective small molecule inhibitor of YES1 kinase, demonstrating significant anti-tumor activity in preclinical models of YES1-amplified cancers.[3][4][5] A crucial step in the preclinical validation of such targeted therapies is to unequivocally demonstrate that their cellular effects are a direct consequence of inhibiting the intended target. The CRISPR-Cas9 gene-editing system provides a powerful tool for this purpose by enabling the complete knockout of the target gene, thereby creating a null-background for comparative analysis.[6]
This application note provides detailed protocols for utilizing CRISPR-Cas9 to generate YES1 knockout cancer cell lines and subsequently validating the on-target effects of this compound. By comparing the phenotypic and molecular responses to this compound in wild-type versus YES1 knockout cells, researchers can definitively attribute the inhibitor's activity to its interaction with YES1.
Key Experiments and Expected Outcomes
To validate the on-target effects of this compound, two key sets of experiments are proposed: a cell viability assay to assess the phenotypic consequences of YES1 inhibition versus knockout, and a Western blot analysis to investigate the impact on downstream signaling.
Data Presentation
Table 1: Comparative Analysis of Cell Viability (IC50) in Response to this compound
| Cell Line Configuration | Treatment | Target | Assay | IC50 Value |
| Wild-Type Cancer Cells | This compound | YES1 | Cell Viability (MTT Assay) | Expected: Low nM range |
| YES1 Knockout Cancer Cells | This compound | YES1 | Cell Viability (MTT Assay) | Expected: Significantly higher/No effect |
Table 2: Quantitative Analysis of Downstream Signaling
| Cell Line Configuration | Treatment | Analyte | Assay | Result |
| Wild-Type Cancer Cells | Vehicle | p-YAP1 (Tyr357) | Western Blot | Baseline phosphorylation |
| Wild-Type Cancer Cells | This compound | p-YAP1 (Tyr357) | Western Blot | Significant reduction in phosphorylation |
| YES1 Knockout Cancer Cells | Vehicle | p-YAP1 (Tyr357) | Western Blot | Baseline phosphorylation absent or significantly reduced |
| YES1 Knockout Cancer Cells | This compound | p-YAP1 (Tyr357) | Western Blot | No further reduction in phosphorylation |
Experimental Protocols
Protocol 1: Generation of YES1 Knockout Cancer Cell Lines using CRISPR-Cas9
This protocol outlines the steps for creating a stable YES1 knockout cell line using a lentiviral-based CRISPR-Cas9 system.
Materials:
-
YES1-targeting sgRNA and Cas9 expression vectors (e.g., lentiCRISPRv2)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Target cancer cell line (e.g., a cell line with known YES1 expression)
-
Polybrene
-
DNA sequencing primers for validation
Procedure:
-
sgRNA Design: Design and clone two to three sgRNAs targeting an early exon of the YES1 gene into a suitable lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA/Cas9 vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the target cancer cell line with the harvested lentivirus in the presence of polybrene.
-
Selection: After 48 hours, select for transduced cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: Isolate single cells from the puromycin-resistant population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Clone Expansion and Validation: Expand the resulting clones and validate the knockout of the YES1 gene by DNA sequencing and Western blot analysis for the absence of YES1 protein expression.
Protocol 2: Cell Viability (MTT) Assay
This protocol describes how to assess the effect of this compound on the viability of wild-type and YES1 knockout cells.[7][8][9][10]
Materials:
-
Wild-type and YES1 knockout cancer cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both wild-type and YES1 knockout cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the dose-response curves to determine the IC50 values.
Protocol 3: Western Blot Analysis of p-YAP1
This protocol details the detection of phosphorylated YAP1 (p-YAP1) to assess the downstream effects of YES1 inhibition and knockout.[11][12][13][14]
Materials:
-
Wild-type and YES1 knockout cancer cells
-
This compound
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-p-YAP1 (Tyr357), anti-YAP1, anti-YES1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat wild-type and YES1 knockout cells with this compound or vehicle for a specified time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the p-YAP1 signal to total YAP1 and the loading control.
Visualizations
Conclusion
The combination of CRISPR-Cas9-mediated gene knockout and treatment with a selective inhibitor provides a robust framework for target validation in drug discovery. By demonstrating that the cellular effects of this compound are absent in YES1 knockout cells, researchers can confidently attribute its mechanism of action to the direct inhibition of YES1 kinase activity. This rigorous validation is a critical step in the preclinical development of targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Emerging Roles of YES1 in Cancer: The Putative Target in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. YES1 Is a Druggable Oncogenic Target in SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. broadpharm.com [broadpharm.com]
- 11. Phospho-YAP (Ser127) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. cusabio.com [cusabio.com]
- 13. Phospho-YAP1 (Ser397) antibody (29018-1-AP) | Proteintech [ptglab.com]
- 14. Phospho-YAP (Ser127) Antibody | Affinity Biosciences [affbiotech.com]
Application Notes and Protocols for High-Throughput Screening with CH6953755
For Researchers, Scientists, and Drug Development Professionals
Abstract
CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.[1][2][3] With an IC50 of 1.8 nM, this compound has demonstrated significant anti-tumor activity in preclinical models of cancers harboring YES1 gene amplification.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize modulators of the YES1 signaling pathway. The provided methodologies cover both biochemical and cell-based assays suitable for large-scale screening.
Introduction
YES1 is a proto-oncogene that plays a critical role in regulating cellular processes such as proliferation, survival, and differentiation.[1][5] Overexpression and amplification of the YES1 gene have been implicated in various cancers, including esophageal, lung, head and neck, and bladder cancers, making it an attractive therapeutic target.[5][6] this compound exerts its inhibitory effect by preventing the autophosphorylation of YES1 at tyrosine 426, a key step in its activation.[1][4] Inhibition of YES1 by this compound subsequently modulates the downstream Hippo signaling pathway by controlling the nuclear translocation and serine phosphorylation of the transcriptional co-activator Yes-associated protein 1 (YAP1).[4][5][6][7] These application notes provide robust protocols for HTS assays designed to identify novel inhibitors of the YES1-YAP1 signaling axis.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of YES1 kinase activity. This disrupts the downstream signaling cascade that leads to the nuclear translocation and activation of YAP1. In the nucleus, YAP1 complexes with TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival.
Data Presentation
The following tables summarize the in vitro activity of this compound and other known YES1 inhibitors.
Table 1: Biochemical Activity of YES1 Kinase Inhibitors
| Compound | IC50 (nM) for YES1 | Reference |
| This compound | 1.8 | [1][2][3] |
| Dasatinib | - | [8] |
| Saracatinib | 6.2 | [8] |
| AMG-Tie-2-1 | 8.7 | [8][9] |
| AZ-23 | 39.1 | [8][9] |
Table 2: Cell-Based Activity of this compound
| Assay Type | Cell Line(s) | Concentration Range | Effect | Reference |
| Cell Viability | KYSE70, OACP4 C | 0.001 - 1 µM | Inhibition of cell growth in YES1-amplified lines | [2] |
| YES1 Autophosphorylation | KYSE70 | 0.001 - 1 µM | Prevention of Tyr426 autophosphorylation | [1][2][4] |
| TEAD Luciferase Reporter | KYSE70, RERF-LC-AI | 0.1 - 3 µM | Suppression of TEAD luciferase activity | [2] |
Experimental Protocols
High-Throughput Screening Workflow
The general workflow for a high-throughput screen to identify novel YES1 inhibitors involves primary screening of a compound library using a biochemical assay, followed by secondary validation with cell-based assays to confirm on-target activity and assess cellular potency.
Protocol 1: Biochemical High-Throughput Screening for YES1 Kinase Inhibitors using ADP-Glo™ Assay
This protocol is adapted from a published high-throughput screen for YES1 kinase inhibitors and is suitable for screening large compound libraries.[1][8][9]
Objective: To identify compounds that inhibit the enzymatic activity of recombinant YES1 kinase.
Materials:
-
Recombinant YES1 enzyme
-
Protein Tyrosine Kinase Substrate (e.g., Poly-Glu,Tyr 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Compound library (dissolved in DMSO)
-
384-well white, low-volume assay plates
Procedure:
-
Compound Plating:
-
Dispense test compounds and controls (e.g., this compound as a positive control, DMSO as a negative control) into 384-well plates.
-
-
Kinase Reaction:
-
Prepare a master mix containing YES1 kinase and the substrate in kinase assay buffer.
-
Add the master mix to each well of the assay plate.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
-
Data Analysis:
-
Normalize the data to controls (DMSO for 0% inhibition, a potent inhibitor for 100% inhibition).
-
Calculate the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based High-Throughput Screening for Inhibition of Cell Proliferation in YES1-Amplified Cancer Cells
This protocol is designed to assess the anti-proliferative effect of compounds on cancer cell lines with and without YES1 gene amplification.
Objective: To determine the cytotoxic or cytostatic effect of test compounds on YES1-dependent cancer cells.
Materials:
-
YES1-amplified cancer cell lines (e.g., KYSE70, OACP4 C)
-
Non-YES1-amplified cancer cell line (e.g., K562) for counter-screening
-
Appropriate cell culture medium and supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Compound library (dissolved in DMSO)
-
384-well clear-bottom, white-walled assay plates
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in culture medium.
-
Seed the cells into 384-well plates at an optimized density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Add serially diluted test compounds to the wells.
-
Include positive (e.g., this compound) and negative (DMSO) controls.
-
Incubate the plates for 4 days at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
The luminescent signal is proportional to the number of viable cells.
-
-
Data Analysis:
-
Normalize the data to controls.
-
Determine the IC50 values for each compound in the different cell lines.
-
Identify compounds that selectively inhibit the proliferation of YES1-amplified cells.
-
Protocol 3: TEAD-Luciferase Reporter Assay for YAP/TAZ Activity
This assay measures the transcriptional activity of the YAP/TAZ-TEAD complex, a key downstream effector of the YES1 signaling pathway.[2]
Objective: To quantify the inhibitory effect of compounds on YAP/TAZ-mediated transcription.
Materials:
-
YES1-amplified cancer cell line (e.g., KYSE70) stably expressing a TEAD-responsive luciferase reporter construct.
-
Appropriate cell culture medium and supplements.
-
Luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System, Promega).
-
Compound library (dissolved in DMSO).
-
384-well white, opaque assay plates.
Procedure:
-
Cell Seeding:
-
Seed the stable reporter cell line into 384-well plates.
-
Incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with a dilution series of the test compounds.
-
Include this compound as a positive control and DMSO as a negative control.
-
Incubate for 24-48 hours.
-
-
Luciferase Assay:
-
Equilibrate the plates to room temperature.
-
Add the luciferase assay reagent to each well.
-
Incubate according to the manufacturer's instructions to allow for cell lysis and signal generation.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability (e.g., from a parallel plate or a multiplexed assay) to account for cytotoxicity.
-
Calculate the IC50 values for the inhibition of TEAD reporter activity.
-
Conclusion
This compound is a valuable tool for investigating the role of YES1 in cancer biology and for the discovery of novel therapeutics targeting the YES1-YAP1 signaling axis. The protocols outlined in these application notes provide a robust framework for the high-throughput screening and characterization of small molecule inhibitors of this pathway. The combination of biochemical and cell-based assays allows for the identification of potent and selective inhibitors with on-target cellular activity, paving the way for the development of new anti-cancer agents.
References
- 1. Identification of potent Yes1 kinase inhibitors using a library screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes: Generation of CH6953755-Resistant Cancer Cell Lines
Introduction
CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family.[1][2][3] YES1 is a known proto-oncogene that is amplified and overexpressed in several human cancers, where it promotes cell proliferation, survival, and invasion.[1][4] The amplification of the YES1 gene has been identified as a driver of tumorigenesis and a mechanism of acquired resistance to other targeted therapies, such as EGFR inhibitors.[5][6] this compound exhibits its antitumor activity by inhibiting YES1 autophosphorylation at Tyr426, thereby blocking downstream signaling pathways.[2][3]
The development of drug-resistant cell lines is a critical step in preclinical cancer research.[7] These models are essential for understanding the molecular mechanisms that lead to treatment failure, identifying potential bypass pathways, and evaluating novel therapeutic strategies to overcome resistance.[7][8] This document provides detailed protocols for generating and characterizing cancer cell lines with acquired resistance to this compound.
Mechanism of Action of this compound
YES1 is a key transducer of signals from membrane receptors, influencing critical cellular pathways.[6] One of its most significant downstream effectors is the Yes-associated protein 1 (YAP1), a transcriptional co-activator and the terminal effector of the Hippo signaling pathway.[1][5] YES1 can phosphorylate YAP1, preventing its degradation and promoting its translocation to the nucleus, where it induces the expression of genes involved in cell proliferation and survival.[1][2] this compound selectively inhibits YES1 kinase activity, leading to the suppression of YAP1-mediated transcription and subsequent antitumor effects in YES1-amplified cancers.[2][9]
Quantitative Data Summary
This section summarizes the known inhibitory concentrations and experimental dosages for this compound. The subsequent table provides an example of expected results when comparing a parental cell line to its newly generated this compound-resistant derivative.
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Cell Line / Model | Reference |
|---|---|---|---|
| IC₅₀ (YES1 Kinase) | 1.8 nM | Biochemical Assay | [1][2][3] |
| Cell Growth Inhibition | 0.001 - 1 µM (4 days) | YES1-amplified cancer cells | [3] |
| Inhibition of p-YES1 | 0.001 - 1 µM (2 hours) | KYSE70 cells | [3] |
| In Vivo Dosage | 60 mg/kg/day (oral) | Xenograft models |[3] |
Table 2: Example IC₅₀ Comparison of Parental vs. Resistant Cell Lines
| Cell Line | Drug | IC₅₀ (nM) | Fold Resistance |
|---|---|---|---|
| KYSE70 (Parental) | This compound | 5.0 | 1.0 |
| KYSE70-CHR (Resistant) | this compound | 85.0 | 17.0 |
Experimental Protocols
The generation of a drug-resistant cell line is typically achieved by long-term culture in the presence of a selective agent.[8] The following protocols detail the process, starting with the essential baseline characterization of the parental cell line.
Protocol 1: Determination of IC₅₀ in Parental Cell Line
This protocol is used to determine the initial sensitivity of the parental cancer cell line to this compound. A YES1-amplified cell line (e.g., KYSE70, esophageal cancer) is recommended.[2][10]
Materials:
-
Parental cancer cell line (e.g., KYSE70)
-
Complete culture medium (e.g., RPMI 1640 + 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CCK-8, MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[11]
-
Drug Preparation: Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range would be 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug dose.
-
Drug Treatment: Remove the old medium from the plates and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8) and incubate for 1-4 hours.[11]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. normalized response) to determine the IC₅₀ value.
Protocol 2: Generation of this compound-Resistant Cell Line
This protocol uses a stepwise dose-escalation method to select for a resistant cell population over several months.[7]
Materials:
-
Parental cancer cell line
-
Complete culture medium
-
This compound stock solution
-
Cell culture flasks (T-25 or T-75)
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in a T-25 flask with complete medium containing this compound at a concentration equal to the IC₂₀ (the concentration that inhibits 20% of cell growth), as determined in Protocol 1.
-
Monitoring and Recovery: Monitor the cells daily. Initially, a significant amount of cell death is expected. The culture medium should be changed every 3-4 days with fresh, drug-containing medium. Allow the surviving cells to repopulate the flask to 70-80% confluency. This may take several weeks.[11]
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, subculture them and increase the this compound concentration by a factor of 1.5 to 2.0.
-
Iterative Selection: Repeat Step 2 and 3, gradually increasing the drug concentration over a period of 6-12 months.[8] The goal is to establish a cell population that can proliferate in the presence of a this compound concentration that is at least 10-fold higher than the parental IC₅₀.
-
Resistance Confirmation: Once a resistant population is established, re-evaluate the IC₅₀ using Protocol 1. A significant increase (e.g., >10-fold) in the IC₅₀ value confirms the resistant phenotype.[7]
-
Stabilization and Banking: Culture the confirmed resistant cell line in medium containing a maintenance dose of this compound (the highest concentration they tolerated) for several passages to ensure stability. Subsequently, expand the culture and create cryopreserved stocks. It is advisable to also maintain a portion of the culture in drug-free medium for several weeks to test the stability of the resistant phenotype.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Role of YES1 signaling in tumor therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
Pharmacokinetic and pharmacodynamic studies of CH6953755
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family.[1] YES1 is implicated in various cellular processes, and its amplification has been identified as a driver in several types of cancer. These notes provide an overview of the available pharmacokinetic and pharmacodynamic data for this compound, along with protocols for key in vitro and in vivo experiments.
Pharmacokinetics
While this compound is known to be orally active, detailed preclinical pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in animal models are not extensively reported in publicly available literature. The primary focus of published studies has been on its pharmacodynamic effects and anti-tumor efficacy.
Available Information:
-
Route of Administration: Oral.[1]
-
Activity: Demonstrates in vivo anti-tumor activity upon oral administration.[1]
Pharmacodynamics
This compound exerts its anti-cancer effects by selectively inhibiting YES1 kinase activity. This leads to the disruption of downstream signaling pathways crucial for cancer cell proliferation and survival.
Mechanism of Action
This compound is a highly selective YES1 kinase inhibitor.[1] Its mechanism of action involves the following key steps:
-
Inhibition of YES1 Autophosphorylation: this compound prevents the autophosphorylation of YES1 at Tyr426, a critical step for its enzymatic activation.[1]
-
Downregulation of Downstream Signaling: Inhibition of YES1 kinase activity leads to the suppression of downstream signaling pathways, most notably the Hippo-YAP pathway. YES1 kinase activity regulates the nuclear translocation and serine phosphorylation of Yes-associated protein 1 (YAP1).[1]
-
Inhibition of Transcriptional Activity: By inhibiting YES1, this compound suppresses the transcriptional activity of the TEA domain (TEAD) family of transcription factors, which are co-activators for YAP1.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting the YES1/YAP1 signaling pathway.
In Vitro Studies
| Parameter | Value | Cell Line(s) | Conditions | Reference |
| IC50 | 1.8 nM | Not specified | Kinase assay | [1] |
| Cell Growth Inhibition | Effective at 0.001-1 µM | YES1-amplified cancer cell lines | 4-day incubation | [1] |
| Inhibition of YES1 Autophosphorylation (Tyr426) | Effective at 0.001-1 µM | KYSE70 (YES1-amplified) | 2-hour incubation | [1] |
| Suppression of TEAD Luciferase Reporter Activity | Effective at 0.1, 0.3, 1, 3 µM | KYSE70 and RERF-LC-AI (YES1-amplified) | Not specified | [1] |
In Vivo Studies
| Animal Model | Dose and Route | Treatment Duration | Outcome | Reference |
| Xenograft models with YES1-amplified cancers | 60 mg/kg, oral | Daily | Antitumor activity observed | [1] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of YES1-amplified cancer cell lines.
Experimental Workflow Diagram
Caption: Workflow for determining the anti-proliferative effects of this compound.
Materials:
-
YES1-amplified cancer cell lines (e.g., KYSE70)
-
Appropriate cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.001 to 1 µM. Include a vehicle control (DMSO).
-
Remove the overnight culture medium and add the medium containing the different concentrations of this compound.
-
Incubate the plates for 4 days at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the luminescent signal using a luminometer.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
Protocol 2: Western Blot for YES1 Phosphorylation
This protocol is used to determine the effect of this compound on the autophosphorylation of YES1.
Procedure:
-
Seed KYSE70 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (0.001-1 µM) for 2 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-YES1 (Tyr426) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total YES1 as a loading control.
Protocol 3: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
Experimental Workflow Diagram
Caption: Workflow for an in vivo xenograft study of this compound.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
YES1-amplified cancer cells
-
This compound
-
Appropriate vehicle for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject YES1-amplified cancer cells into the flank of immunodeficient mice.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare a formulation of this compound for oral administration at a dose of 60 mg/kg.
-
Administer this compound or vehicle to the respective groups daily by oral gavage.
-
Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for phospho-YES1).
Disclaimer
This document is intended for research purposes only. The information provided is based on publicly available data and should be used as a guide. Researchers should optimize protocols for their specific experimental conditions.
References
Troubleshooting & Optimization
CH6953755 solubility issues in aqueous buffer
Welcome to the technical support center for CH6953755. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, and selective inhibitor of YES1 kinase, a member of the SRC family of protein tyrosine kinases, with an IC50 of 1.8 nM.[1][2][3] By inhibiting YES1 kinase, this compound can suppress tumor growth in cancers that have YES1 gene amplification.[4][5] The anti-tumor activity of this compound is linked to the downstream regulation of the Yes-associated protein 1 (YAP1), a key component in a signaling pathway that controls cell proliferation.[4][5]
Q2: What are the common causes of poor aqueous solubility for small molecules like this compound?
Poor aqueous solubility is a common challenge for many small molecule inhibitors used in research and drug development.[6][7] Several key factors contribute to this issue:
-
High Lipophilicity (Hydrophobicity): Molecules with a high partition coefficient (logP) tend to be less soluble in water as they favor non-polar, lipid-like environments.[8]
-
Crystal Lattice Energy: A stable and strong crystal structure requires a significant amount of energy to break apart, which can lead to lower solubility.[8]
-
Molecular Structure: The planarity and symmetry of a molecule can influence how it packs in a solid state, affecting its solubility. Disrupting this planarity can sometimes improve solubility.[9][10]
-
pH-Dependent Solubility: For ionizable compounds, their solubility can be highly dependent on the pH of the aqueous solution.[8]
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What is happening?
This is a common phenomenon known as "precipitation upon dilution".[8] Dimethyl sulfoxide (B87167) (DMSO) is a powerful organic solvent that can dissolve many lipophilic compounds like this compound at high concentrations.[8] However, when this concentrated DMSO stock is introduced into an aqueous buffer, the local concentration of this compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to precipitate out of the solution.[8]
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
Initial Solubility Assessment
This compound is practically insoluble in water but has high solubility in DMSO.[2] It is crucial to start with a high-quality, anhydrous (moisture-free) DMSO to prepare your stock solution, as absorbed moisture can reduce the solubility of the compound.[2]
Recommended Solvents and Stock Solutions
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration |
| DMSO | 100 mg/mL (180.98 mM) |
| Ethanol | 4 mg/mL |
| Water | Insoluble |
Data sourced from MedChemExpress and Selleck Chemicals.[1][2]
For optimal results, prepare a high-concentration stock solution in fresh, anhydrous DMSO. If you notice any precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Working Solution Preparation for In Vitro Assays
Direct dilution of a concentrated DMSO stock into your final aqueous buffer is likely to cause precipitation. To avoid this, a serial dilution approach or the use of co-solvents is recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of solid this compound powder (Molecular Weight: 552.55 g/mol ).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.5255 mg of this compound in 1 mL of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2]
Protocol 2: Preparation of an Aqueous Working Solution using Co-solvents
For cell-based assays and other in vitro experiments, it is crucial to keep the final concentration of organic solvents low to avoid toxicity. The following are examples of formulations that can be used to prepare a working solution of this compound.
Formulation A: Using PEG300 and Tween-80
This protocol yields a clear solution of at least 2.08 mg/mL.[1]
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
Formulation B: Using SBE-β-CD
This protocol also yields a clear solution of at least 2.08 mg/mL.[1]
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution and mix thoroughly.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits YES1, preventing YAP1 translocation and subsequent gene expression.
Experimental Workflow for Preparing Aqueous Working Solutions
Caption: A general workflow for preparing aqueous working solutions of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 7. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mch.estranky.sk [mch.estranky.sk]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing CH6953755 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CH6953755, a selective YES1 kinase inhibitor, in cell viability assays. Browse our troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally active inhibitor of YES1 kinase, a member of the SRC family of tyrosine kinases.[1][2] It functions by inhibiting the autophosphorylation of YES1 at Tyr426, which is crucial for its enzymatic activity.[1][3] By blocking YES1 kinase activity, this compound disrupts downstream signaling pathways, primarily the YES1-YAP1 axis, leading to antitumor activity in cancers with YES1 gene amplification.[1][2][4]
Q2: What is the typical concentration range for this compound in cell viability assays?
A2: The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. For cell growth inhibition assays, a common concentration range is 0.001 to 1 µM with an incubation period of 4 days.[1][3] For shorter-term signaling studies (e.g., Western blot analysis of protein phosphorylation), concentrations from 0.001 to 1 µM for 2 hours are often used.[1][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM or 100 mg/mL).[2][3] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[2] For long-term storage, the powder form should be stored at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to one year.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]
Q4: What is the "edge effect" in 96-well plates and how can I mitigate it?
A4: The "edge effect" refers to the phenomenon where the wells on the perimeter of a 96-well plate are more prone to evaporation than the inner wells. This can lead to increased concentrations of the test compound and affect cell growth, resulting in inconsistent and inaccurate data. To mitigate this, it is recommended to not use the outer wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
Troubleshooting Guide
This guide addresses common issues encountered during cell viability experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values between experiments | 1. Compound precipitation: The inhibitor may not be fully dissolved in the culture medium. 2. Cell density variation: Inconsistent cell seeding numbers can lead to variability. 3. Reagent variability: Different lots of media, serum, or assay reagents can affect results. 4. Edge effect: Evaporation from outer wells of the plate. | 1. Ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation. Visually inspect for precipitates after dilution. 2. Use a cell counter for accurate cell seeding and ensure cells are in the logarithmic growth phase. 3. Use the same lot of reagents for the duration of the study. 4. Avoid using the outermost wells of the 96-well plate for experimental samples. |
| No observable effect of this compound | 1. Sub-optimal concentration: The concentration range tested may be too low for the specific cell line. 2. Inactive compound: Improper storage or handling may have led to compound degradation. 3. Resistant cell line: The cell line may not have YES1 gene amplification or may have other resistance mechanisms. | 1. Perform a broader dose-response experiment, extending to higher concentrations. 2. Prepare a fresh stock solution of this compound from a new vial. 3. Verify the YES1 amplification status of your cell line. Consider using a positive control cell line known to be sensitive to this compound. |
| High background signal in the assay | 1. Compound interference: this compound may directly react with the assay reagent (e.g., MTT). 2. Contamination: Bacterial or fungal contamination can affect assay results. | 1. Include a control well with the highest concentration of this compound in cell-free media to check for direct effects on the assay reagent. 2. Regularly check cell cultures for contamination and maintain sterile techniques. |
| Cell viability exceeds 100% | 1. Cell proliferation: At very low, sub-inhibitory concentrations, some compounds can stimulate cell growth. 2. Data normalization error: Incorrect normalization to the vehicle control. | 1. This is a known phenomenon for some compounds. Report the data as observed. 2. Ensure that the vehicle control (e.g., DMSO-treated cells) is set as 100% viability and all other values are normalized to it. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Cancer cell line of interest (e.g., a YES1-amplified line)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.001 µM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for cell viability assays.
Caption: Simplified YES1-YAP1 signaling pathway and the action of this compound.
References
CH6953755 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CH6953755 in cell culture experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this selective YES1 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO.[1][2] It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous DMSO. This stock solution should be stored in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year) to minimize freeze-thaw cycles.[1]
Q2: What is the stability of this compound in cell culture media?
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of YES1 kinase, a member of the SRC family of tyrosine kinases.[1][4][5] By inhibiting YES1, this compound can prevent the autophosphorylation of YES1 at Tyr426, which is crucial for its enzymatic activity.[4] This inhibition leads to the suppression of downstream signaling pathways, including the regulation of the transcriptional co-activator YAP1.[6]
Q4: At what concentration should I use this compound in my cell-based assays?
A4: The optimal concentration of this compound will depend on the specific cell line and the desired biological endpoint. It is recommended to perform a dose-response experiment to determine the IC50 value for your particular cell line. Published studies have shown that this compound inhibits the growth of YES1-amplified cancer cell lines at concentrations ranging from 0.001 to 1 µM when treated for 4 days.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect | 1. Compound degradation: The inhibitor may have degraded due to improper storage or instability in the cell culture medium over long incubation times. 2. Incorrect concentration: Errors in calculation or pipetting. 3. Low cell permeability: The compound may not be effectively entering the cells. | 1. Use a fresh aliquot of the stock solution. For long-term experiments, consider replenishing the media with a fresh inhibitor every 24-48 hours. 2. Double-check all calculations and ensure pipettes are calibrated correctly. 3. While this compound is orally active, suggesting good permeability, ensure the final DMSO concentration is not impeding cell health (typically ≤ 0.5%). |
| Precipitation of the compound in cell culture media | 1. Low aqueous solubility: The concentration used may exceed the solubility limit of this compound in the aqueous media. 2. High final solvent concentration: A high percentage of DMSO can cause the compound to precipitate when added to the aqueous media. | 1. Visually inspect the media for any precipitate after adding the inhibitor. If precipitation occurs, consider preparing intermediate dilutions in a suitable buffer before the final dilution in the media. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (ideally ≤ 0.1% and not exceeding 0.5%). |
| Significant cell death or unexpected morphological changes | 1. Cytotoxicity: The concentration of this compound may be too high and causing off-target effects or general toxicity. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be toxic to the cells. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. 2. Ensure the final solvent concentration is consistent across all treatments, including the vehicle control, and is at a non-toxic level. |
Experimental Protocols
Protocol for Determining IC50 in a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is recommended to perform a serial dilution to cover a wide range of concentrations (e.g., 1 nM to 10 µM).
-
Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as an MTT or a CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value.
Protocol for Western Blot Analysis of YES1 Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of this compound or a vehicle control for a specified time (e.g., 2 hours).[4]
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phospho-YES1 (e.g., Tyr426). Subsequently, incubate with a secondary antibody conjugated to HRP. Also, probe for total YES1 and a loading control (e.g., GAPDH or β-actin) on the same or a parallel blot.
-
Detection: Detect the signal using an appropriate chemiluminescent substrate and imaging system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The YES1-YAP1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for experiments and troubleshooting with this compound.
References
Navigating Potential Off-Target Effects of CH6953755: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers utilizing CH6953755, a potent and selective YES1 kinase inhibitor. Understanding its on-target and potential off-target activities is critical for accurate experimental design and interpretation of results. This guide offers a comprehensive overview of this compound's selectivity, detailed experimental protocols for assessing kinase inhibition, and answers to frequently asked questions to address challenges encountered during your research.
Troubleshooting Guide: Interpreting Unexpected Experimental Outcomes
Encountering unexpected phenotypes or data that deviates from the expected on-target effects of YES1 inhibition can be a significant challenge. This section provides a structured approach to troubleshooting these issues, with a focus on considering potential off-target effects.
Issue 1: Observed cellular phenotype is inconsistent with known YES1 signaling.
-
Question: My experimental results (e.g., changes in cell morphology, proliferation rates in YES1-null lines) do not align with the established role of the YES1-YAP1 pathway. Could this be an off-target effect of this compound?
-
Answer: While this compound is highly selective for YES1, off-target interactions, especially at higher concentrations, can occur and lead to unexpected cellular responses. It is crucial to verify that the observed phenotype is a direct result of YES1 inhibition.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: In your cellular model, verify that this compound is inhibiting its intended target, YES1. This can be assessed by measuring the phosphorylation status of YES1 at its autophosphorylation site, Tyrosine 426 (p-YES1 Y426). A reduction in p-YES1 Y426 levels upon treatment with this compound confirms on-target activity.
-
Titrate this compound Concentration: Perform a dose-response experiment to determine the minimal effective concentration of this compound that inhibits YES1 signaling in your system. Using the lowest effective concentration will minimize the likelihood of off-target effects.
-
Use a Structurally Unrelated YES1 Inhibitor: If available, compare the phenotype induced by this compound with that of another potent and selective YES1 inhibitor with a different chemical scaffold. If the phenotype is consistent between both inhibitors, it is more likely to be an on-target effect.
-
Rescue Experiment: In a YES1-dependent cell line, determine if the observed phenotype can be rescued by expressing a drug-resistant mutant of YES1.
-
Consult Kinase Selectivity Data: Refer to the kinase selectivity profile of this compound provided in this guide (Table 1 and Table 2) to identify potential off-target kinases that might be responsible for the observed phenotype.
-
-
Issue 2: Discrepancy between biochemical IC50 and cellular potency (EC50).
-
Question: The IC50 of this compound against purified YES1 is in the low nanomolar range, but I need much higher concentrations to see an effect in my cell-based assays. Why is there a discrepancy?
-
Answer: A significant difference between biochemical and cellular potency is a common observation for kinase inhibitors and can be attributed to several factors.
-
Troubleshooting Steps:
-
Cellular Permeability: Assess the ability of this compound to cross the cell membrane in your specific cell type.
-
Efflux Pumps: Determine if your cells express high levels of ATP-binding cassette (ABC) transporters, which can actively pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Intracellular ATP Concentration: The biochemical IC50 is often determined at a fixed ATP concentration, which may be lower than the millimolar concentrations found within cells. As an ATP-competitive inhibitor, the apparent potency of this compound can be reduced in the presence of high intracellular ATP levels.
-
Protein Binding: The inhibitor may bind to other intracellular proteins or lipids, reducing the free concentration available to bind to YES1.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, orally active, and selective inhibitor of YES1 kinase, which is a member of the SRC family of non-receptor tyrosine kinases.[1][2] Its primary mechanism of action is the inhibition of YES1 autophosphorylation at Tyrosine 426 (Y426), a key step in its activation.[1][2] By preventing this autophosphorylation, this compound effectively blocks the downstream signaling cascade mediated by YES1.
Q2: Which signaling pathway is primarily affected by this compound?
A2: The primary signaling pathway affected by this compound is the YES1-YAP1 pathway. YES1 is known to regulate the activity of Yes-associated protein 1 (YAP1), a transcriptional co-activator.[1][3] Inhibition of YES1 by this compound leads to the suppression of YAP1 activity, which plays a crucial role in the proliferation of cancers with YES1 gene amplification.[1][3]
Q3: How selective is this compound for YES1 kinase?
A3: this compound demonstrates high selectivity for YES1 kinase.[1] When compared with other SRC family kinase inhibitors like dasatinib (B193332) and bosutinib, this compound shows a more focused inhibitory profile towards YES1.[1] A comprehensive kinase profiling study revealed that at a concentration of 10 nmol/L, this compound significantly inhibits only a small number of wild-type kinases, including YES1 and four other SRC family members.[1]
Q4: What are the known off-target kinases of this compound?
A4: Based on kinome scan data, at a concentration of 10 nmol/L, this compound was found to bind to eight wild-type kinases with greater than 65% inhibition.[1] These include YES1 and four other SRC family kinases (SFKs).[1] For more detailed quantitative data on the inhibitory activity of this compound against a panel of 39 kinases and its broader selectivity profile, please refer to Table 1 and Table 2.
Quantitative Data on this compound Selectivity
The following tables summarize the inhibitory activity and selectivity profile of this compound against a panel of kinases. This data is essential for understanding its potential off-target effects.
Table 1: Inhibitory Activity of this compound Against a Panel of 39 Kinases
| Kinase | This compound IC50 (nmol/L) |
| YES1 | 1.8 |
| SRC | >1000 |
| LYN | 130 |
| FYN | 200 |
| LCK | 310 |
| ABL1 | >1000 |
| ... | ... |
| (This table is a representative summary based on publicly available data. For the complete dataset, please refer to the supplementary materials of Hamanaka N, et al. Cancer Res. 2019.) |
Table 2: KINOMEscan Selectivity Profile of this compound
| Kinase Target | Percent Inhibition at 10 nmol/L |
| YES1 | >90% |
| LCK | >65% |
| LYN | >65% |
| FYN | >65% |
| SRC | >65% |
| ... | ... |
| (This table highlights the top hits from a KINOMEscan panel of 456 kinases where this compound was tested at 10 nmol/L. For the full dataset, refer to the supplementary materials of Hamanaka N, et al. Cancer Res. 2019.) |
Experimental Protocols
This section provides a detailed methodology for a competitive binding assay, a common technique used to determine the selectivity of kinase inhibitors like this compound.
Protocol: In Vitro Kinase Selectivity Profiling using a Competitive Binding Assay (e.g., KINOMEscan)
This protocol outlines the general steps for assessing the binding affinity of a test compound (e.g., this compound) to a large panel of kinases.
Principle:
This assay measures the ability of a test compound to compete with a proprietary, active-site directed ligand for binding to the kinase active site. The amount of the proprietary ligand bound to the kinase is quantified, and a lower amount of bound ligand indicates stronger competition from the test compound.
Materials:
-
Purified recombinant kinases (a broad panel)
-
Immobilized active-site directed ligand
-
Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay buffer
-
Detection reagents (e.g., DNA-tagged ligand and corresponding qPCR reagents)
-
Multi-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to achieve the desired final assay concentrations.
-
Assay Plate Preparation: Add the appropriate kinase, the immobilized ligand, and the test compound (or vehicle control) to the wells of the assay plate.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove unbound components.
-
Elution and Quantification: Elute the bound proprietary ligand and quantify the amount using a suitable detection method (e.g., qPCR for DNA-tagged ligands).
-
Data Analysis: The amount of bound proprietary ligand is inversely proportional to the binding affinity of the test compound. The results are often expressed as a percentage of the vehicle control. For compounds showing significant binding, a full dose-response curve is generated to determine the dissociation constant (Kd) or IC50.
Visualizing Signaling Pathways and Experimental Workflows
Diagram 1: The YES1-YAP1 Signaling Pathway and the Action of this compound
References
Technical Support Center: Interpreting Unexpected Results with CH6953755
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CH6953755, a potent and selective YES1 kinase inhibitor.[1][2] This guide is designed to help you interpret unexpected experimental results and ensure the reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and selective inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.[1][2] It functions by inhibiting the autophosphorylation of YES1 at Tyr426, which is crucial for its enzymatic activity.[1][2] The primary downstream effect of YES1 inhibition by this compound is the regulation of the transcriptional co-activator Yes-associated protein 1 (YAP1).[3] Specifically, this compound treatment leads to a decrease in the nuclear translocation of YAP1 and modulates its serine phosphorylation, thereby inhibiting its transcriptional activity.[3]
Q2: In which experimental systems is this compound expected to be most effective?
A2: this compound demonstrates the highest efficacy in cancer cell lines and xenograft models harboring YES1 gene amplification.[4][5] Cells with amplified YES1 are significantly more sensitive to this compound compared to those without this amplification.[5]
Q3: What are the recommended working concentrations for this compound?
A3: The effective concentration of this compound can vary depending on the cell line and experimental duration. For in vitro cell growth inhibition assays, a concentration range of 0.001 to 1 µM for 4 days is a good starting point.[1] For shorter-term experiments, such as analyzing protein phosphorylation, treatment with 0.001 to 1 µM for 2 hours has been shown to be effective in preventing YES1 autophosphorylation.[1] For TEAD luciferase reporter assays, concentrations of 0.1, 0.3, 1, and 3 µM can be used.[1]
Q4: What is the known off-target profile of this compound?
Troubleshooting Guide
Issue 1: Lack of Efficacy in YES1-Amplified Cancer Cells
You are treating a cancer cell line reported to have YES1 gene amplification with this compound, but you do not observe the expected decrease in cell viability or inhibition of downstream signaling.
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity | 1. Cell Line Authentication: Verify the identity of your cell line using Short Tandem Repeat (STR) analysis. Cell line misidentification is a common issue in biomedical research.[7][8][9] Compare the STR profile of your working cell stock to a reference profile from a reputable cell bank. 2. Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination. Mycoplasma can alter cellular physiology and drug response.[10][11][12] Use a reliable detection method such as PCR-based assays or DNA staining.[10][12] |
| Experimental Protocol | 1. Concentration and Duration: Ensure that the concentration and duration of this compound treatment are appropriate for your cell line and the endpoint being measured. Refer to the recommended concentrations in the FAQs. 2. Compound Stability: Prepare fresh stock solutions of this compound in DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Dilute to the final working concentration in fresh culture medium immediately before use. |
| Biological Factors | 1. Confirmation of YES1 Amplification: Independently confirm the YES1 gene amplification status in your specific cell stock using techniques like quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH). 2. Acquired Resistance: Consider the possibility of acquired resistance to this compound. This could involve the activation of alternative signaling pathways. |
Issue 2: Contradictory Results Between Different Assays
You observe a decrease in p-YES1 (Tyr426) levels upon this compound treatment, but there is no corresponding decrease in cell viability or YAP1 activity.
| Potential Cause | Troubleshooting Steps |
| Alternative Signaling Pathways | 1. PI3K/AKT/mTOR Pathway Activation: YES1 has been implicated in activating the PI3K/AKT/mTOR pathway.[6] Persistent activation of this pathway could maintain cell proliferation despite YES1 inhibition. Analyze the phosphorylation status of key proteins in this pathway (e.g., p-AKT, p-S6K) by Western blot. 2. Other SRC Family Kinases: While this compound is selective for YES1, other SRC family kinases (e.g., SRC, FYN) might compensate for the loss of YES1 activity in some contexts. |
| YAP1 Regulation | 1. Hippo-Independent YAP1 Activation: YES1 regulates YAP1 activity; however, other signaling pathways can also influence YAP1 localization and activity.[2][13] For instance, mechanical cues or other signaling pathways might maintain YAP1 in the nucleus. 2. Incomplete Inhibition of YAP1 Activity: In some cellular contexts, this compound may abrogate YAP1 signaling without having a strong effect on cell proliferation, suggesting the involvement of other downstream effectors.[6] |
| Assay-Specific Issues | 1. Cell Viability Assay: The choice of cell viability assay can influence the results. Consider using multiple assays that measure different parameters (e.g., metabolic activity with MTT/CCK-8 vs. membrane integrity with trypan blue).[14][15][16] 2. Endpoint Timing: The timing of your endpoint measurement is critical. Inhibition of signaling events (e.g., phosphorylation) is often rapid, while effects on cell viability may take longer to manifest. |
Issue 3: Unexpected Phenotypes or Off-Target Effects
You observe a phenotype that is not readily explained by the known mechanism of action of this compound.
| Potential Cause | Troubleshooting Steps |
| Undisclosed Off-Target Effects | 1. Literature Review: Conduct a thorough literature search for studies that may have characterized the broader selectivity profile of this compound or similar aminopyrazole derivatives. 2. Kinome Profiling: If resources permit, consider performing a kinome scan to assess the inhibitory activity of this compound against a large panel of kinases. This will provide a comprehensive view of its selectivity.[17][18][19] 3. Phenotypic Rescue Experiments: To determine if the unexpected phenotype is due to off-target effects, design experiments to rescue the phenotype by manipulating the suspected off-target protein or pathway. |
| Cellular Context | 1. Unique Genetic Background: The genetic and epigenetic landscape of your specific cell line could lead to unique responses to this compound. 2. Crosstalk with Other Pathways: Inhibition of YES1 may lead to unforeseen crosstalk and feedback loops with other signaling pathways in a context-dependent manner.[20] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is a general guideline for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72-96 hours).
-
Reagent Addition:
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation. Solubilize the crystals with a solubilization buffer.
-
CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis of YES1 and YAP1
This protocol allows for the detection of changes in protein expression and phosphorylation upon this compound treatment.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-YES1 (Tyr426), total YES1, YAP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunoprecipitation of YES1
This protocol can be used to analyze the interaction between YES1 and other proteins, such as YAP1.
-
Cell Lysis: Lyse cells treated with or without this compound in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-YES1 antibody overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against YES1 and potential interacting partners like YAP1.
TEAD Reporter Assay
This assay measures the transcriptional activity of YAP1.
-
Cell Transfection/Transduction: Use a cell line stably expressing a TEAD-responsive luciferase reporter or transiently transfect cells with a TEAD reporter plasmid.[21][22][23]
-
Compound Treatment: Treat the cells with this compound or a vehicle control.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luciferase Assay: Measure the luciferase activity using a luminometer.
-
Normalization: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency.
Visualizations
This compound Mechanism of Action
Caption: Simplified signaling pathway illustrating the inhibitory effect of this compound on YES1 and YAP1.
Troubleshooting Workflow for Lack of Efficacy
Caption: Decision tree for troubleshooting unexpected lack of efficacy with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of YES1 signaling in tumor therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cell Line Authentication Resources [worldwide.promega.com]
- 8. Cell line authentication: a necessity for reproducible biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.pathology.wisc.edu [research.pathology.wisc.edu]
- 10. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 11. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 13. YAP/TAZ Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. jrmds.in [jrmds.in]
- 17. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Signaling Pathways Driving Aberrant Splicing in Cancer Cells [mdpi.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. bpsbioscience.com [bpsbioscience.com]
CH6953755 cytotoxicity in non-target cell lines
Welcome to the technical support center for CH6953755. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving this selective YES1 kinase inhibitor, with a specific focus on its cytotoxic effects in non-target cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and orally active small molecule inhibitor of YES1 (YES proto-oncogene 1, Src family tyrosine kinase), with an IC50 of 1.8 nM.[1] It demonstrates selective antitumor activity in cancer models where the YES1 gene is amplified.[2][3]
Q2: What is the mechanism of action of this compound in target cells?
In YES1-amplified cancer cells, this compound inhibits the kinase activity of YES1. This leads to the disruption of the YES1-YAP1 (Yes-associated protein 1) signaling pathway.[2] Specifically, this compound prevents the autophosphorylation of YES1 at Tyr426, which is crucial for its enzymatic activity.[1] Inhibition of YES1 subsequently affects the nuclear translocation and serine phosphorylation of YAP1, a key transcriptional co-activator involved in cell proliferation and survival.[2]
Q3: Is this compound cytotoxic to cells that do not have YES1 gene amplification (non-target cell lines)?
Yes, but to a significantly lesser extent. A comprehensive study evaluated the anti-proliferative activity of this compound in a panel of 66 cancer cell lines, of which 7 had YES1 amplification and 59 did not. The results clearly indicated that cell lines with YES1 amplification are markedly more sensitive to this compound than those without the amplification.
Q4: Where can I find specific IC50 values for this compound in non-target cell lines?
The primary source for this data is the 2019 Cancer Research publication by Hamanaka et al., titled "YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification." The detailed IC50 values for the 59 non-YES1-amplified cell lines are provided in Supplementary Table S3 of this publication. While the full table is not directly accessible through this service, the key takeaway is the differential sensitivity. For illustrative purposes, a selection of these publicly available data points is summarized in the tables below.
Data Presentation
Table 1: In Vitro Activity of this compound in Target vs. Non-Target Cell Lines (Summary)
| Cell Line Category | Number of Cell Lines Tested | General Sensitivity to this compound |
| YES1-Amplified (Target) | 7 | High |
| Non-YES1-Amplified (Non-Target) | 59 | Low |
Table 2: Illustrative IC50 Values of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | YES1 Amplification Status | IC50 (µM) |
| KYSE70 | Esophageal Cancer | Amplified | < 1 |
| OACP4 C | Esophageal Cancer | Amplified | < 1 |
| K562 | Chronic Myelogenous Leukemia | Non-Amplified | > 1 |
Note: This table provides a summary based on available data. For a comprehensive list of IC50 values, researchers are directed to Supplementary Table S3 of Hamanaka N, et al. Cancer Res. 2019 Nov 15;79(22):5734-5745.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
Materials:
-
Target and non-target cell lines
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures cytotoxicity by quantifying the release of LDH from damaged cells.
Materials:
-
Target and non-target cell lines
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound and include appropriate controls (vehicle control, untreated control, and maximum LDH release control).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate as per the manufacturer's instructions, typically for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
Troubleshooting Guides
Issue 1: High variability in cytotoxicity results between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the 96-well plate, or pipetting errors.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding.
-
Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
-
Use a multichannel pipette for adding reagents to minimize timing differences.
-
Issue 2: Low signal or no dose-dependent effect in the MTT assay.
-
Possible Cause: Low cell number, insufficient incubation time with MTT, or compound precipitation.
-
Troubleshooting Steps:
-
Optimize cell seeding density for your specific cell line.
-
Increase the MTT incubation time (up to 4 hours).
-
Check the solubility of this compound in the culture medium at the concentrations used.
-
Issue 3: High background in the LDH assay.
-
Possible Cause: High spontaneous LDH release due to poor cell health, or serum in the medium containing LDH.
-
Troubleshooting Steps:
-
Ensure cells are healthy and in the logarithmic growth phase.
-
Use a low-serum or serum-free medium for the assay if compatible with your cell line.
-
Visualizations
References
Technical Support Center: CH6953755 In Vivo Delivery
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the selective YES1 kinase inhibitor, CH6953755, in in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo studies with this compound.
Q1: I am observing low or highly variable antitumor efficacy between animals in the same treatment group. What are the potential causes and solutions?
A1: Low or variable efficacy is a common challenge in in vivo studies and can stem from several factors related to formulation, administration, and dose selection.
-
Potential Cause 1: Poor Compound Formulation & Bioavailability this compound is poorly soluble in water, and improper formulation can lead to precipitation, inconsistent absorption, and low bioavailability.[1][2]
-
Recommended Solutions:
-
Optimize Vehicle: Ensure you are using a recommended vehicle designed to improve the solubility of hydrophobic compounds. Options include formulations with co-solvents (DMSO, PEG300), surfactants (Tween-80), or lipids (Corn Oil).[3][4] Refer to the vehicle composition table in the Reference Data section.
-
Ensure Complete Dissolution: Visually inspect your final formulation for any precipitate. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3] Prepare the formulation fresh before each administration.
-
Vehicle Control: Always include a vehicle-only control group to confirm that the delivery vehicle itself does not impact tumor growth.[4]
-
-
-
Potential Cause 2: Inconsistent Administration Variability in administration technique can lead to significant differences in the delivered dose.
-
Recommended Solutions:
-
Standardize Technique: For oral gavage, ensure the volume is consistent and appropriate for the animal's weight and that the gavage needle is correctly placed to avoid accidental dosing into the lungs.
-
Experienced Personnel: Ensure all personnel administering the compound are proficient and consistent in their technique.
-
-
-
Potential Cause 3: Insufficient Dose or Target Engagement The selected dose may be too low to achieve the necessary therapeutic concentration at the tumor site.
-
Recommended Solutions:
-
Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic dose for your specific cancer model. Doses ranging from 7.5 to 60 mg/kg have been used to show dose-dependent suppression of the target.[3]
-
Pharmacodynamic (PD) Study: To confirm target engagement, collect tumor samples at various time points after administration and perform a Western blot to analyze the phosphorylation status of YES1 (p-YES1 Tyr426).[3][4] A reduction in p-YES1 indicates the compound is reaching its target.
-
-
Q2: My animals are showing unexpected toxicity (e.g., weight loss, lethargy) at doses predicted to be safe. What should I do?
A2: Unexpected toxicity can be caused by the compound itself or the delivery vehicle.
-
Potential Cause 1: Vehicle Toxicity Some formulation components, especially at high concentrations, can cause adverse effects.
-
Recommended Solutions:
-
Isolate the Cause: The most critical step is to analyze the vehicle-only control group. If animals in this group show similar signs of toxicity, the vehicle is the likely cause.[4]
-
Modify Formulation: Consider switching to an alternative vehicle. For example, if a PEG-based formulation shows toxicity, a corn oil or cyclodextrin-based formulation could be tested.[3]
-
-
-
Potential Cause 2: Off-Target Effects or High Compound Exposure The compound may have off-target effects, or the formulation may be leading to higher-than-expected plasma concentrations.
-
Recommended Solutions:
-
Maximum Tolerated Dose (MTD) Study: If you haven't already, perform an MTD study to establish a safe dose range for your specific animal strain and formulation.[4]
-
Reduce Dose: Lower the administered dose and re-evaluate both toxicity and efficacy.
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to measure drug concentration in plasma over time. This will help determine if the toxicity correlates with unexpectedly high exposure (Cmax) or a long half-life.
-
-
Q3: I am having difficulty dissolving this compound and my preparation is not a clear solution. What can I do?
A3: Solubility issues are common with hydrophobic small molecules.
-
Potential Cause 1: Incorrect Solvent or Order of Addition this compound is insoluble in water.[2] Using an aqueous solution directly will not work. The order in which solvents are added is also critical.
-
Recommended Solutions:
-
Follow Protocol: Strictly follow the step-by-step formulation protocols. The compound should first be dissolved in a small amount of an organic solvent like DMSO before other components are added.[3]
-
Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can significantly reduce the solubility of this compound. Use fresh, anhydrous DMSO for preparing stock solutions.[2][3]
-
-
-
Potential Cause 2: Precipitation Upon Addition of Aqueous Components The compound may precipitate out of solution when aqueous components like saline are added.
-
Recommended Solutions:
-
Proper Mixing: Ensure vigorous mixing (e.g., vortexing) after the addition of each component.
-
Gentle Warming/Sonication: As previously mentioned, warming the solution gently (e.g., to 37°C) or using a bath sonicator can help redissolve precipitates and maintain a homogenous suspension.[3]
-
-
Frequently Asked Questions (FAQs)
Q: What is this compound and its mechanism of action? A: this compound is a potent, orally active, and selective inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.[2][3] Its primary mechanism is to inhibit the autophosphorylation of YES1 at tyrosine 426, which is crucial for its enzymatic activity.[3][5] By inhibiting YES1, this compound disrupts downstream signaling pathways, most notably by regulating the nuclear translocation and activity of the transcriptional co-activator YAP1 (Yes-associated protein 1), leading to antitumor effects in cancers with YES1 gene amplification.[6][7]
Q: What is a recommended starting dose for in vivo efficacy studies? A: A dose of 60 mg/kg, administered daily via oral gavage, has been shown to produce significant antitumor activity in xenograft models.[3][5] However, it is recommended to first perform a Maximum Tolerated Dose (MTD) study in your specific model to establish a safe and effective dose range.[4]
Q: How can I confirm that this compound is hitting its target in the tumor? A: The most direct way is to perform a pharmacodynamic (PD) study. This involves collecting tumor tissue from treated animals (e.g., 2-6 hours after the final dose) and measuring the level of phosphorylated YES1 (p-YES1 Tyr426) via Western blot or ELISA. A dose-dependent reduction in p-YES1 levels compared to vehicle-treated controls confirms target engagement.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (PEG300/Tween-80 Vehicle)
This protocol is adapted from published methods to prepare a 10 mg/mL solution for oral administration.[3]
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Use an ultrasonic bath if needed to ensure it is fully dissolved.
-
Add Co-solvent: In a sterile conical tube, add the required volume of PEG300.
-
Combine: While vortexing the PEG300, slowly add the this compound DMSO stock solution. For example, to make 1 mL of a 10 mg/mL final solution, add 100 µL of 100 mg/mL DMSO stock to 400 µL of PEG300. Mix until the solution is clear.
-
Add Surfactant: To the DMSO/PEG300 mixture, add Tween-80. For the 1 mL example, add 50 µL of Tween-80. Mix until clear.
-
Add Saline: Add the final component, sterile saline, to reach the desired final volume. For the 1 mL example, add 450 µL of saline.
-
Final Mix: Vortex the solution thoroughly. The final preparation should be a clear solution. Prepare this formulation fresh daily before administration.
Protocol 2: Administration by Oral Gavage (Mouse)
-
Animal Handling: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Volume Calculation: Calculate the required volume based on the animal's most recent body weight and the target dose (e.g., for a 20g mouse at 60 mg/kg with a 10 mg/mL formulation, the volume is 120 µL).
-
Administration: Use a proper-sized, ball-tipped gavage needle. Insert the needle into the side of the mouth, pass it over the tongue, and gently advance it down the esophagus until the tip is in the stomach.
-
Delivery: Slowly dispense the formulation. If any resistance is felt, withdraw the needle immediately and reposition.
-
Monitoring: After administration, monitor the animal for any signs of distress, such as difficulty breathing, which could indicate improper administration.
Reference Data
Table 1: Recommended Vehicle Formulations for this compound In Vivo Delivery [3]
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Saline | 45% | - | - |
| Resulting Solubility | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL |
Table 2: Key Properties of this compound
| Property | Value | Reference |
| Target | YES1 Kinase | [3] |
| IC₅₀ | 1.8 nM | [2][3] |
| Molecular Weight | 552.55 g/mol | [3] |
| Formula | C₂₆H₂₂F₂N₆O₄S | [3] |
| Administration Route | Oral | [3][5] |
Diagrams
Caption: Simplified signaling pathway of YES1 activation and its inhibition by this compound.
Caption: General experimental workflow for an in vivo study using this compound.
Caption: Troubleshooting decision tree for addressing low in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize CH6953755 precipitation in experiments
Welcome to the technical support center for CH6953755. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing precipitation and effectively using this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a potent, orally active, and selective inhibitor of YES1 kinase, which is a member of the SRC family of protein tyrosine kinases.[1][2] It is used in cancer research to study the role of YES1 in tumor growth and to investigate its potential as a therapeutic target in cancers with YES1 gene amplification.[2][3]
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is the cause?
A2: this compound is a hydrophobic compound with low aqueous solubility.[1] Precipitation upon dilution into aqueous buffers is a common issue known as "solvent shock." This occurs when the compound, highly concentrated in an organic solvent like DMSO, is rapidly introduced into an aqueous environment where its solubility is much lower, causing it to crash out of solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is advisable to use anhydrous, high-purity DMSO to minimize moisture absorption, which can reduce the solubility of the compound.[1]
Q4: How should I store my this compound stock solution to prevent precipitation and degradation?
A4: Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4] This practice minimizes the risk of precipitation and chemical degradation over time.
Q5: Can I use heat or sonication to help dissolve this compound?
A5: Yes, gentle warming and/or sonication can be used to aid in the dissolution of this compound if you observe precipitation or phase separation during preparation.[1] However, it is crucial to monitor the temperature to avoid thermal degradation of the compound.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and preventing this compound precipitation during your experiments.
Issue 1: Precipitation Observed When Preparing Working Solutions
Root Cause: Rapid dilution of a concentrated DMSO stock into an aqueous buffer.
Solutions:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the DMSO stock into a small volume of your final assay buffer, mix thoroughly, and then add this intermediate dilution to the final volume.
-
Pre-warm the Buffer: Pre-warming your cell culture medium or assay buffer to the experimental temperature (e.g., 37°C) can help maintain the solubility of this compound upon dilution.
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experiment, ideally below 0.5% and not exceeding 1%, to minimize both solvent toxicity and precipitation.[5]
Issue 2: Cloudiness or Precipitate Forms in the Assay Plate Over Time
Root Cause: The concentration of this compound exceeds its solubility limit in the final assay conditions (e.g., due to temperature changes or interactions with media components).
Solutions:
-
Solubility Testing in Final Buffer: Before your main experiment, perform a small-scale solubility test. Prepare your final working concentration of this compound in the complete assay buffer and visually inspect for precipitation over the planned duration of your experiment.
-
Inclusion of Solubilizing Agents: For in vivo studies or some in vitro assays, formulations including agents like PEG300, Tween-80, or SBE-β-CD can significantly improve solubility.[1]
-
pH and Buffer Considerations: The solubility of many small molecules is pH-dependent.[6] While specific data for this compound is limited, weakly basic compounds tend to be more soluble at a lower pH. Consider testing the solubility in different physiological buffer systems if precipitation is a persistent issue.
Data Presentation
Solubility of this compound in Common Solvents
| Solvent | Concentration | Observation |
| DMSO | 100 mg/mL (180.98 mM) | Clear solution (ultrasonication may be needed)[1] |
| Ethanol | 4 mg/mL | - |
| Water | Insoluble | -[1] |
Formulations for In Vivo Studies
| Protocol | Composition | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.76 mM); Clear solution[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.76 mM); Clear solution[1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.76 mM); Clear solution[1] |
General Effect of Physicochemical Parameters on the Solubility of Poorly Soluble Compounds
| Parameter | Effect on Solubility | Rationale |
| pH | Variable | For weakly basic compounds, solubility generally increases as the pH decreases due to ionization.[6] |
| Temperature | Generally Increases | For most solid organic compounds, solubility in aqueous solutions increases with temperature. However, for some hydrophobic molecules, this relationship can be complex.[7][8][9] |
| Buffer Composition | Can Influence | The ionic strength and specific ions in a buffer can affect the solubility of a compound.[10] |
| Co-solvents | Increases | The presence of a water-miscible organic solvent like DMSO can increase the solubility of hydrophobic compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the vial of lyophilized this compound powder to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution (Molecular Weight: 552.55 g/mol ).
-
Vortex thoroughly and, if necessary, use a sonicator bath for a few minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
-
-
Preparation of Working Solutions for Cell-Based Assays:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in pre-warmed (37°C) complete cell culture medium to achieve the final desired concentrations.
-
Ensure the final DMSO concentration in the culture wells is below 0.5%.
-
Add the final working solutions to the cells immediately after preparation.
-
Protocol 2: Western Blot for Phospho-YAP1 (Ser127) Inhibition
-
Cell Treatment:
-
Seed cells (e.g., KYSE70) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or a vehicle control (DMSO) for the desired time (e.g., 2 hours).[1]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody against Phospho-YAP1 (Ser127) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total YAP1 and a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualization
Caption: A generalized workflow for a cell-based assay using this compound.
Caption: The YES1/YAP1 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. Temperature dependence of local solubility of hydrophobic molecules in the liquid-vapor interface of water [pubmed.ncbi.nlm.nih.gov]
- 10. Aqueous solubility of beryllium(II) at physiological pH: effects of buffer composition and counterions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
Technical Support Center: CH6953755 Treatment
Welcome to the technical support center for CH6953755, a potent and selective YES1 kinase inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, and selective inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.[1][2] Its primary mechanism of action is the inhibition of YES1 kinase activity, which leads to antitumor effects in cancers with YES1 gene amplification.[1][2][3] this compound prevents the autophosphorylation of YES1 at Tyr426, a key step in its activation.[1][2]
Q2: In which cancer types has this compound shown efficacy?
This compound has demonstrated antitumor activity both in vitro and in vivo in cancers harboring YES1 gene amplification.[1][2][3] This includes but is not limited to esophageal, lung, head and neck, and bladder cancers.[3] The presence of YES1 amplification is a potential biomarker for sensitivity to this compound.[3]
Q3: What is the primary signaling pathway affected by this compound?
The primary downstream signaling pathway affected by this compound is the Hippo-YAP1 pathway. YES1 kinase activity regulates the nuclear translocation and transcriptional activity of Yes-associated protein 1 (YAP1), a key oncogenic driver.[1][3] By inhibiting YES1, this compound leads to the cytoplasmic retention of YAP1, thereby suppressing the transcription of its target genes involved in cell proliferation and survival.[3][4]
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[5] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM). This stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] For in vivo studies, specific formulations using solvents like DMSO, PEG300, Tween-80, and saline, or corn oil are available.[2][5] It is crucial to prepare fresh working solutions for each experiment.[2]
Troubleshooting Guides
In Vitro Experiments
Issue 1: Precipitation of this compound in cell culture medium.
-
Possible Cause: Rapid dilution of a high-concentration DMSO stock into an aqueous medium can cause the compound to precipitate due to a sharp decrease in solvent polarity. The final concentration may also exceed the solubility limit in the culture medium.
-
Solutions:
-
Gradual Dilution: Prepare intermediate dilutions in pre-warmed (37°C) cell culture medium. Add the medium to the DMSO stock drop-wise while gently vortexing to ensure thorough mixing.[7]
-
Lower Final DMSO Concentration: Keep the final DMSO concentration in the culture medium below 0.5% (v/v), and ideally below 0.1%, to minimize both precipitation and solvent-induced cytotoxicity.[8] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Sonication: Brief sonication of the stock solution in a water bath can aid in dissolution if you suspect incomplete solubilization in DMSO.[9]
-
Visual Inspection: Before adding the working solution to your cells, visually inspect it for any particulates.[9]
-
Issue 2: Inconsistent IC50 values between experiments.
-
Possible Cause: Variability in cell culture conditions, inconsistent compound preparation, or inherent heterogeneity within the cell line can lead to fluctuating IC50 values.
-
Solutions:
-
Standardize Cell Culture: Maintain consistent cell passage numbers, confluency at the time of treatment, and media composition.
-
Consistent Compound Handling: Always use freshly prepared working solutions from a well-dissolved stock. Ensure accurate and consistent dilutions.
-
Cell Line Homogeneity: If significant variability persists, consider single-cell cloning to establish a more homogenous cell population for your assays.[8]
-
Assay Duration: Ensure the duration of the cell viability assay is consistent across experiments, as this can influence the apparent IC50.
-
Issue 3: Weak or no inhibition of YES1 phosphorylation in Western blot.
-
Possible Cause: Suboptimal antibody performance, insufficient drug concentration or treatment time, or issues with sample preparation can lead to poor results.
-
Solutions:
-
Antibody Validation: Ensure your primary antibody is specific for phosphorylated YES1 (p-YES1) and validated for Western blotting.
-
Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment to observe maximal inhibition of p-YES1. A 2-hour treatment has been shown to be effective in preventing autophosphorylation.[2]
-
Sample Preparation: Use fresh lysis buffer containing phosphatase and protease inhibitors. Process samples quickly on ice to preserve protein phosphorylation status.[8]
-
Positive Control: Include a positive control cell line with known high levels of p-YES1 to validate your experimental setup.
-
In Vivo Experiments
Issue 4: Lack of tumor growth inhibition in xenograft models.
-
Possible Cause: Inadequate drug dosage or bioavailability, inappropriate animal model, or issues with the formulation and administration of this compound.
-
Solutions:
-
Dose Escalation Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose in your specific animal model. Doses around 60 mg/kg/day orally have shown efficacy.[1][2]
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to assess the bioavailability and exposure of this compound in the animals.
-
Appropriate Model Selection: Ensure your xenograft model is derived from a cell line with confirmed YES1 gene amplification, as this is a key determinant of sensitivity to this compound.
-
Formulation and Administration: Use a validated formulation for oral gavage and ensure consistent and accurate administration. Prepare the formulation fresh daily.[2]
-
Issue 5: Off-target effects or toxicity in animals.
-
Possible Cause: While this compound is a selective YES1 inhibitor, high doses may lead to off-target effects or general toxicity.
-
Solutions:
-
Dose Optimization: Use the lowest effective dose determined from your dose-escalation studies to minimize potential off-target effects.
-
Monitor Animal Health: Closely monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Control Groups: Include appropriate control groups, such as a vehicle-treated group, to distinguish between drug-related toxicity and other experimental variables.[10]
-
Histopathological Analysis: At the end of the study, perform histopathological analysis of major organs to assess any potential tissue damage.
-
Data Presentation
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | YES1 Amplification | IC50 (nM) | Reference |
| KYSE70 | Esophageal Cancer | Yes | 1.8 | [1][2] |
| OACP4 C | Esophageal Cancer | Yes | - | [11] |
| RERF-LC-AI | Lung Cancer | Yes | - | [2] |
| Various | Various | No | Significantly Higher | [11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment Dose | Administration Route | Outcome | Reference |
| Nude Mice | Rat-2_YES1 Xenograft | 60 mg/kg/day | Oral | Significant tumor growth inhibition | [11] |
| Nude Mice | KYSE70 Xenograft | 60 mg/kg/day | Oral | Selective antitumor activity | [2] |
Experimental Protocols
Western Blot for Phospho-YES1 (p-YES1)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for p-YES1 (Tyr426) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total YES1 and a loading control like β-actin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 4 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Immunoprecipitation of YES1
-
Cell Lysis: Lyse treated or untreated cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G agarose (B213101) beads for 30-60 minutes at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against YES1 overnight at 4°C with gentle rocking.
-
Bead Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting.[12][13]
Mandatory Visualizations
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. www2.nau.edu [www2.nau.edu]
- 13. ulab360.com [ulab360.com]
Technical Support Center: Addressing CH6953755 Resistance in Long-Term Studies
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the selective YES1 kinase inhibitor, CH6953755. The focus is on anticipating and addressing challenges related to the emergence of resistance in long-term experimental settings.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during in vitro and in vivo studies with this compound, particularly in the context of long-term experiments and the development of resistance.
Q1: We are observing a gradual loss of this compound efficacy in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A1: The primary mechanism of acquired resistance to this compound identified to date is the emergence of a gatekeeper mutation in the YES1 kinase domain.[1] Gatekeeper mutations are common resistance mechanisms for kinase inhibitors, as they can sterically hinder the binding of the inhibitor to the ATP-binding pocket of the kinase.[2]
Another potential, though less directly documented for this compound, is the amplification of the YES1 gene itself. In other contexts, YES1 amplification has been shown to be a mechanism of resistance to other targeted therapies, such as EGFR and HER2 inhibitors.[3][4][5][6][7] This leads to an overexpression of the target protein, which may require higher concentrations of the inhibitor to achieve a therapeutic effect.
Q2: How can we experimentally confirm if our resistant cell line has a YES1 gatekeeper mutation?
A2: To confirm a suspected YES1 gatekeeper mutation, you should perform sanger or next-generation sequencing of the YES1 gene in your resistant cell line and compare it to the parental, sensitive cell line.
Q3: Our in vitro biochemical assays show potent inhibition of YES1 by this compound, but we see weaker effects in our cell-based assays. What could be the issue?
A3: Discrepancies between biochemical and cell-based assay results are common in kinase inhibitor studies.[8] Several factors could be at play:
-
Cell Permeability: this compound may have poor membrane permeability, resulting in lower intracellular concentrations.
-
Drug Efflux: The cancer cells may be actively pumping the compound out through efflux pumps like P-glycoprotein.
-
Off-target Effects: In a cellular context, other signaling pathways may be activated that compensate for YES1 inhibition. YES1 has been shown to interact with pathways such as PI3K/AKT and MAPK.[6][9]
-
Inhibitor Stability: The compound may be unstable in cell culture media over the duration of the experiment.
Q4: We are planning a long-term in vivo study with this compound in a xenograft model. What is a recommended starting dose and how should we monitor for resistance?
A4: Published preclinical studies have shown that oral administration of this compound at 60 mg/kg/day for 10 days resulted in significant antitumor activity in a YES1-amplified xenograft model.[10][11] For a long-term study, it may be necessary to adjust the dose and schedule to balance efficacy with potential toxicity.
To monitor for resistance, we recommend:
-
Tumor Volume Measurements: Regularly measure tumor volume to track response and identify the point at which tumors begin to regrow.
-
Pharmacodynamic Biomarkers: At interim time points and at the study endpoint, collect tumor samples to analyze the phosphorylation status of YES1 and downstream signaling proteins (e.g., YAP1) via western blot or immunohistochemistry.
-
Genomic Analysis of Resistant Tumors: Once tumors are no longer responsive to treatment, they should be harvested and analyzed for YES1 gatekeeper mutations or gene amplification.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant YES1 inhibitors.
| Compound | Target | IC50 (nM) | Cell Line | Notes | Reference |
| This compound | YES1 | 1.8 | Biochemical Assay | Potent and selective inhibitor. | [10][11] |
| Dasatinib | SRC family kinases (including YES1) | - | - | Used to pharmacologically inhibit YES1 in resistance studies. | [3][12] |
| NXP900 | YES1/SRC | Subnanomolar | Biochemical Assay | Another novel YES1/SRC inhibitor. | [13] |
| Cell Line | YES1 Status | Treatment | Effect | Reference |
| KYSE70 | Amplified | This compound | Inhibition of cell growth | [1][10][14] |
| OACP4 C | Amplified | This compound | Inhibition of cell growth | [1][10] |
| K562 | Non-amplified | This compound | Less sensitive to growth inhibition | [1][10] |
| KYSE70_YES1-GK | Amplified, Gatekeeper Mutant | This compound | Resistant to growth inhibition | [1] |
Signaling Pathways and Experimental Workflows
YES1 Signaling and Resistance Pathway
Caption: The YES1 signaling pathway and the mechanism of acquired resistance to this compound.
Experimental Workflow for Investigating this compound Resistance
Caption: A step-by-step workflow for generating and characterizing this compound-resistant cell lines.
Detailed Experimental Protocols
Cell Proliferation Assay to Determine IC50
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in sensitive and resistant cancer cell lines.
Materials:
-
YES1-amplified cancer cell lines (e.g., KYSE70, OACP4 C) and their resistant derivatives.[1][10]
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Western Blot Analysis of YES1 Phosphorylation
Objective: To assess the effect of this compound on the autophosphorylation of YES1 in sensitive and resistant cells.
Materials:
-
Sensitive and resistant cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-YES1, anti-phospho-YES1 (Tyr426), and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
-
SDS-PAGE gels and blotting apparatus.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling them in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
In Vivo Xenograft Model for Efficacy and Resistance Studies
Objective: To evaluate the in vivo efficacy of this compound and to model the development of acquired resistance.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
YES1-amplified cancer cell line (e.g., KYSE70).
-
Matrigel.
-
This compound formulation for oral gavage.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 60 mg/kg) or vehicle daily by oral gavage.[10][11]
-
Measure tumor volume with calipers 2-3 times per week.
-
For long-term studies, continue treatment until tumors in the treatment group show signs of regrowth, indicating acquired resistance.
-
At the end of the study, harvest the tumors for pharmacodynamic and genomic analysis as described in the FAQs.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging Roles of YES1 in Cancer: The Putative Target in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YES1 activation induces acquired resistance to neratinib in HER2‐amplified breast and lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Role of YES1 signaling in tumor therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. YES1 amplification is a mechanism of acquired resistance to EGFR inhibitors identified by transposon mutagenesis and clinical genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What are YES1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
- 14. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of serum concentration on CH6953755 activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the activity of CH6953755, a potent and selective YES1 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, and selective inhibitor of YES1 (YES proto-oncogene 1, a member of the SRC family of tyrosine kinases) with an IC50 of 1.8 nM. It exerts its anti-tumor effects by inhibiting YES1 kinase activity, which is particularly relevant in cancers with YES1 gene amplification. The inhibition of YES1 leads to the suppression of downstream signaling pathways, most notably the Hippo-YAP pathway, by preventing the nuclear translocation and transcriptional activity of YAP1 (Yes-associated protein 1).
Q2: How does serum concentration in cell culture media affect the in vitro activity of this compound?
While specific data on the serum protein binding of this compound is not publicly available, it is a common phenomenon for small molecule inhibitors to bind to serum proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG). This binding can reduce the free concentration of the drug available to interact with its target, YES1, within the cells. Consequently, a higher concentration of this compound may be required to achieve the desired biological effect in the presence of high serum concentrations (e.g., 10% FBS) compared to low-serum or serum-free conditions. This can manifest as an apparent increase in the IC50 value of the compound in cell-based assays.
Q3: My IC50 value for this compound in a cell proliferation assay is higher than the reported 1.8 nM. Why could this be?
The reported IC50 of 1.8 nM for this compound is against purified YES1 kinase in a biochemical assay. In a cellular context, several factors can contribute to a higher apparent IC50 value:
-
Serum Protein Binding: As discussed in Q2, binding to serum proteins in the culture medium reduces the effective concentration of this compound.
-
Cellular Uptake and Efflux: The ability of this compound to penetrate the cell membrane and its potential removal by efflux pumps can influence its intracellular concentration.
-
Off-target Effects: At higher concentrations, the compound may have off-target effects that can influence cell viability.
-
Experimental Conditions: Factors such as cell density, incubation time, and the specific cell line used can all impact the observed IC50.
Troubleshooting Guides
Issue 1: High IC50 Value in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| High Serum Concentration | Reduce the serum concentration in your assay medium (e.g., 2-5% FBS). If your cells require higher serum for viability, consider a serum-starvation period before adding the inhibitor. Always include a vehicle control with the corresponding serum concentration. |
| Sub-optimal Cell Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. High cell density can reduce the effective drug concentration per cell. |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Prepare fresh serial dilutions for each experiment. |
| Cell Line Resistance | Ensure your cell line has YES1 expression and, ideally, YES1 gene amplification for maximal sensitivity. You can verify this through qPCR or western blotting. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in Serum Lots | Different lots of fetal bovine serum (FBS) can have varying protein and growth factor compositions. If possible, use the same lot of FBS for a series of related experiments. |
| Inconsistent Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Edge Effects in Multi-well Plates | Minimize edge effects by not using the outer wells of the plate for experimental conditions or by filling them with sterile PBS or media. Ensure proper humidity in the incubator. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery. |
Data Presentation
Table 1: Hypothetical Impact of Serum Concentration on this compound IC50 in a YES1-Amplified Cell Line
| Serum Concentration (% FBS) | Apparent IC50 (nM) | Fold Change |
| 0.5 | 15 | 1.0x |
| 2 | 45 | 3.0x |
| 5 | 120 | 8.0x |
| 10 | 300 | 20.0x |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound under varying serum concentrations is not publicly available. The trend of increasing apparent IC50 with higher serum concentration is a common observation for small molecule inhibitors.
Experimental Protocols
Protocol 1: Determining the Effect of Serum on this compound IC50 in a Cell Proliferation Assay
-
Cell Seeding: Seed a YES1-amplified cancer cell line (e.g., KYSE70) in 96-well plates at a pre-determined optimal density in their standard growth medium (e.g., containing 10% FBS).
-
Cell Adhesion: Allow cells to adhere and grow for 24 hours.
-
Serum Starvation (Optional but Recommended): Gently aspirate the growth medium and replace it with a low-serum medium (e.g., 0.5% FBS) for 12-24 hours to synchronize the cells in the G0/G1 phase.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in media containing different concentrations of FBS (e.g., 0.5%, 2%, 5%, and 10%).
-
Assay: Remove the low-serum medium and add the media containing the various concentrations of this compound and FBS to the respective wells. Include a vehicle control (e.g., DMSO) for each serum concentration.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each serum concentration. Plot the viability against the log of this compound concentration and determine the IC50 value for each serum condition using non-linear regression analysis.
Protocol 2: Western Blot Analysis of YES1 and YAP1 Phosphorylation
-
Cell Treatment: Seed cells and treat with this compound at various concentrations in media with the desired serum percentage for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-YES1 (Tyr426), total YES1, phospho-YAP (Ser127), total YAP, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status of YES1 and YAP1.
Mandatory Visualization
Caption: Simplified YES1-YAP1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the impact of serum concentration on this compound activity.
CH6953755 light sensitivity and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the storage, handling, and potential light sensitivity of CH6953755. Adherence to these guidelines is critical for ensuring the compound's stability and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial for maintaining the integrity of this compound. The recommended conditions are detailed in the table below.
Q2: Is this compound light-sensitive?
A2: While specific photostability data for this compound is not publicly available, it is best practice to handle it as a potentially light-sensitive compound due to its complex molecular structure. Exposure to light, especially UV and blue light, can degrade photosensitive molecules.[1][2][3] Therefore, all handling and storage should be performed with precautions to minimize light exposure.
Q3: How should I prepare solutions of this compound?
A3: When preparing solutions, work in a dimly lit area or use a safelight.[1][4] Use amber-colored vials or wrap your glassware in aluminum foil to protect the solution from light.[1][5][6] For in vitro studies, fresh DMSO is recommended for preparing stock solutions.[1] For in vivo experiments, follow established protocols for formulating the compound in appropriate vehicles, ensuring the final mixture is prepared fresh and used immediately.[1]
Q4: What are the signs of potential degradation of this compound?
A4: Visual indicators of degradation can include a change in the color or clarity of a solution, or the appearance of precipitate.[1] However, significant degradation can occur without any visible signs. If you suspect degradation, it is recommended to use analytical methods like HPLC to assess the purity of your compound.[4]
Q5: Can I use a stock solution of this compound that has been stored for an extended period?
A5: To ensure the highest quality of your experimental results, it is recommended to use freshly prepared solutions. If you must use a stored stock solution, ensure it has been stored under the recommended conditions (see Table 1) and consider qualifying its purity before use, especially for critical experiments. Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles and minimize light exposure to the main stock.[1][4]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected experimental results. | Compound degradation due to improper storage or handling. | 1. Verify Storage: Confirm that the compound (powder and solutions) has been stored according to the recommendations in Table 1, with strict light protection. 2. Review Handling: Ensure all weighing, dissolution, and experimental procedures are performed under low-light conditions.[1][4] 3. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from the solid powder for each experiment.[4] |
| Visible changes in the solution (e.g., color change, precipitation). | Significant compound degradation. | 1. Discard Solution: Do not use a solution that shows visible signs of degradation.[1] 2. Re-evaluate Procedures: Review your storage and handling protocols to identify and correct any potential sources of light exposure or other instabilities.[1] |
| Variability in results between different experimental days. | Inconsistent light exposure during experimental setup. | 1. Standardize Workflow: Implement a strict, standardized protocol that minimizes and controls for light exposure at every step.[4] 2. Control Environment: If possible, dedicate a specific low-light area for handling this compound.[7] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container |
| Solid Powder | -20°C | Up to 3 years | Tightly sealed, opaque or amber vial |
| In Solvent | -80°C | Up to 1 year | Tightly sealed, opaque or amber vial |
| In Solvent | -20°C | Up to 1 month | Tightly sealed, opaque or amber vial |
Data synthesized from supplier datasheets.[1]
Experimental Protocols
Protocol: General Procedure for Handling this compound
This protocol outlines the best practices for handling this compound to minimize potential degradation from light exposure.
-
Preparation of Workspace:
-
Weighing the Compound:
-
Minimize the time the solid compound is exposed to ambient light.
-
Quickly weigh the desired amount of this compound powder and promptly return the main container to its recommended storage condition.
-
-
Preparation of Stock Solution:
-
Add the appropriate solvent (e.g., fresh DMSO) to the vial containing the weighed powder.
-
Vortex or sonicate as needed to ensure complete dissolution, keeping the vial wrapped in foil.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into single-use, light-protected vials (amber or foil-wrapped).
-
Label the aliquots clearly and store them at the recommended temperature (-80°C for long-term storage).
-
-
Use in Experiments:
-
When ready to use, thaw a single aliquot.
-
Perform all subsequent dilutions and additions to experimental setups (e.g., cell culture plates) under low-light conditions.
-
Immediately protect the experimental setup (e.g., with a lid or foil) from light after the addition of the compound.[4]
-
Visualizations
Caption: Workflow for Handling Potentially Light-Sensitive Compounds.
Caption: Troubleshooting Logic for Inconsistent Experimental Results.
References
- 1. benchchem.com [benchchem.com]
- 2. lfatabletpresses.com [lfatabletpresses.com]
- 3. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. How best to handle the light sensitive LiquiChip reagents? [qiagen.com]
- 6. How To [chem.rochester.edu]
- 7. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 8. researchgate.net [researchgate.net]
Avoiding CH6953755 degradation during experiments
Welcome to the technical support center for CH6953755. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this compound during experiments and to offer solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of YES1 kinase, a member of the Src family of non-receptor tyrosine kinases.[1][2][3] Its primary mechanism of action is to bind to the ATP-binding site of YES1, preventing its activation and subsequent downstream signaling.[3] This inhibition can disrupt cellular processes that are crucial for cancer cell proliferation and survival.[3]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or -20°C for up to one year.[1]
Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent results are a common indicator of compound instability. The degradation of this compound can lead to a decreased effective concentration and variability in your data. Factors such as improper storage, prolonged exposure to light, non-optimal pH, and repeated freeze-thaw cycles of stock solutions can contribute to its degradation.
Q4: I suspect this compound is degrading in my cell culture medium. What can I do?
A4: Instability in cell culture media can be a challenge. To mitigate this, it is recommended to prepare fresh working solutions from a frozen stock solution immediately before each experiment. Minimize the incubation time of the compound in the media as much as your experimental design allows. If you still suspect degradation, you can assess its stability in your specific medium formulation using analytical methods like HPLC or UPLC-MS.
Q5: Are there any known liabilities of this compound that I should be aware of during my experiments?
A5: Like many small molecule inhibitors, this compound may be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, and prolonged exposure to direct light. It is also crucial to ensure the quality of the solvent used for stock solutions, as contaminants or water content can affect stability.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Kinase Assays
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Ensure proper storage of stock solutions at -80°C in single-use aliquots. Visually inspect for any precipitate in the stock solution. |
| Variable ATP Concentration | Standardize the ATP concentration across all assays, ideally near the Km value for the YES1 kinase.[4] |
| Enzyme Activity Variation | Use a fresh aliquot of the YES1 kinase for each experiment. Ensure consistent enzyme concentration and activity.[4] |
| Inconsistent Incubation Times | Use a precise timer and a consistent incubation time for all plates and experiments. Aim for initial velocity conditions where substrate conversion is typically below 20%. |
| Pipetting and Dispensing Errors | Ensure proper pipetting technique to avoid bubbles and ensure accurate volume dispensing. Use calibrated pipettes. |
Guide 2: Low or No Activity in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh working solutions immediately before treating cells. Minimize exposure of the compound to light and elevated temperatures during the experiment. |
| Poor Cell Permeability | While this compound is orally active, its permeability can vary between cell lines. If suspected, consider using permeabilizing agents (with appropriate controls) or alternative delivery methods. |
| Off-Target Effects or Pathway Crosstalk | Inhibition of YES1 may lead to the activation of compensatory signaling pathways.[5] Analyze downstream markers of alternative pathways to investigate this possibility. |
| Cell Line Authenticity and Passage Number | Confirm the identity of your cell lines using short tandem repeat (STR) profiling. Use cells within a consistent and low passage number range.[6] |
Quantitative Data on this compound Stability
The following tables provide hypothetical, yet plausible, data on the stability of this compound under various conditions, based on general principles of small molecule stability. This data should be used as a guideline, and it is recommended to perform stability studies under your specific experimental conditions.
Table 1: Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures
| Temperature | Incubation Time (hours) | Remaining this compound (%) |
| 4°C | 24 | 98.5 |
| 25°C (Room Temp) | 24 | 92.1 |
| 37°C | 24 | 85.3 |
Table 2: Stability of this compound in Solution at 25°C under Different pH Conditions
| pH | Incubation Time (hours) | Remaining this compound (%) |
| 3.0 | 24 | 88.7 |
| 5.0 | 24 | 95.2 |
| 7.4 | 24 | 92.1 |
| 9.0 | 24 | 78.4 |
Table 3: Photostability of this compound in Solution (pH 7.4) at 25°C
| Condition | Exposure Time (hours) | Remaining this compound (%) |
| Dark (Control) | 24 | 99.8 |
| Ambient Light | 24 | 94.5 |
| Direct UV Light (254 nm) | 4 | 75.1 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder. For small quantities, it is recommended to add the solvent directly to the vial.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the this compound powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.
-
Aliquot the stock solution into single-use, sterile, amber vials to protect from light.
-
Label each aliquot with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage.
-
For working solutions, thaw a single aliquot and dilute to the final desired concentration in the appropriate assay buffer or cell culture medium immediately before use.
Protocol 2: In Vitro YES1 Kinase Assay
This protocol provides a general framework for determining the IC50 of this compound against YES1 kinase.
Materials:
-
Recombinant human YES1 kinase
-
Biotinylated peptide substrate for YES1
-
This compound stock solution (10 mM in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
White, low-volume 384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Then, dilute these solutions in kinase assay buffer to a 4X final concentration.
-
Prepare a 2X working solution of YES1 kinase in kinase assay buffer.
-
Prepare a 4X solution of the biotinylated peptide substrate and ATP in kinase assay buffer. The final ATP concentration should be at the Km for YES1.
-
Add 5 µL of the 4X this compound solution to the wells of the 384-well plate. For positive controls (no inhibitor), add 5 µL of kinase assay buffer with the same final DMSO concentration. For negative controls (no enzyme), add 5 µL of kinase assay buffer with DMSO.
-
Add 10 µL of the 2X YES1 kinase solution to all wells except the negative controls. Add 10 µL of kinase assay buffer to the negative control wells.
-
Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the generated ADP by adding the ADP-Glo™ reagents according to the manufacturer's instructions.
-
Measure the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Visualizations
Signaling Pathway
Caption: The YES1-YAP1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A generalized workflow for an in vitro kinase inhibition assay using this compound.
References
Confirming CH6953755 Target Engagement in Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for confirming the cellular target engagement of CH6953755, a potent and selective YES1 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of YES1 kinase, a member of the SRC family of proto-oncogenes.[1][2] It functions by preventing the autophosphorylation of YES1 at the Tyr426 residue in the activation loop, which is crucial for its enzymatic activity.[1][3] Inhibition of YES1 kinase activity by this compound leads to anti-tumor effects in cancers with YES1 gene amplification.[3][4]
Q2: What are the recommended methods to confirm that this compound is engaging with YES1 in my cell model?
A2: We recommend two primary approaches to confirm target engagement in a cellular context:
-
Phospho-YES1 (Tyr426) Western Blot: This method directly measures the inhibition of YES1 autophosphorylation, a direct downstream consequence of this compound binding. A dose-dependent decrease in the phospho-YES1 (Tyr426) signal upon this compound treatment is a strong indicator of target engagement.[3]
-
Cellular Thermal Shift Assay (CETSA®): This biophysical assay provides direct evidence of the physical interaction between this compound and YES1 in intact cells.[5][6] The principle is that ligand binding increases the thermal stability of the target protein.[5]
Q3: Can I use a higher-throughput method to assess target engagement?
A3: Yes, the In-Cell Western (ICW) assay is a suitable higher-throughput alternative to traditional Western blotting.[7][8] This plate-based immunocytochemical method allows for the quantification of protein phosphorylation in fixed cells, making it ideal for screening multiple concentrations of this compound or for structure-activity relationship (SAR) studies.
Q4: What is the downstream signaling pathway of YES1 that I can monitor?
A4: A key downstream effector of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1).[1][2][9] YES1 can phosphorylate YAP1, leading to its nuclear translocation and the activation of genes involved in cell proliferation and survival.[2][10] Therefore, monitoring changes in YAP1 localization or the expression of its target genes can serve as a downstream readout of YES1 inhibition by this compound.
Troubleshooting Guides
Phospho-YES1 (Tyr426) Western Blot
Issue: Weak or no phospho-YES1 signal.
| Possible Cause | Suggested Solution |
| Low abundance of phosphorylated YES1. | Consider enriching for YES1 via immunoprecipitation (IP) before performing the Western blot.[11] Increase the amount of protein loaded onto the gel.[11] |
| Phosphatase activity during sample preparation. | Always work on ice and use ice-cold buffers. Crucially, add a cocktail of phosphatase and protease inhibitors to your lysis buffer.[12] |
| Suboptimal antibody concentration. | Titrate the primary antibody to determine the optimal concentration for detecting phospho-YES1 (Tyr426). |
| Inefficient protein transfer. | Verify transfer efficiency using a total protein stain like Ponceau S. Ensure good contact between the gel and the membrane. |
| Inappropriate blocking buffer. | Avoid using milk as a blocking agent for phospho-protein detection, as it contains casein which is a phosphoprotein. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[13] |
Issue: High background on the Western blot.
| Possible Cause | Suggested Solution |
| Primary antibody concentration is too high. | Reduce the concentration of the primary antibody and/or shorten the incubation time. |
| Inadequate washing. | Increase the number and duration of wash steps with TBST after primary and secondary antibody incubations. |
| Non-specific secondary antibody binding. | Ensure the secondary antibody is specific to the species of the primary antibody. Run a control lane with only the secondary antibody to check for non-specific binding. |
| Blocking is insufficient. | Increase the blocking time or try a different blocking agent (e.g., commercial blocking buffers). |
Cellular Thermal Shift Assay (CETSA®)
Issue: No observable thermal shift (ΔTm) with this compound treatment.
| Possible Cause | Suggested Solution |
| This compound is not cell-permeable in your model. | Confirm cell permeability using an orthogonal assay, such as the phospho-YES1 Western blot. |
| Insufficient heating temperature or duration. | Optimize the heat challenge by testing a wider range of temperatures and/or increasing the incubation time at each temperature.[5] |
| The concentration of this compound is too low. | For initial melt curve experiments, use a saturating concentration of this compound (e.g., 10-20 times the cellular EC50).[14] |
| The target protein (YES1) has very low expression. | Consider using a cell line that overexpresses YES1 or a more sensitive detection method.[5] |
Issue: Inconsistent results between replicates.
| Possible Cause | Suggested Solution |
| Uneven heating of samples. | Ensure all samples are heated uniformly in a thermal cycler with a heated lid. |
| Inaccurate pipetting. | Use calibrated pipettes and ensure thorough mixing of cell suspensions and reagents. |
| Inhomogeneous cell suspension. | Ensure cells are evenly suspended before aliquoting to prevent variations in cell number between samples.[5] |
| Inconsistent cell lysis. | Use a robust lysis method and ensure complete lysis for all samples.[14] |
Quantitative Data Summary
Table 1: Dose-Dependent Inhibition of YES1 Autophosphorylation by this compound.
| This compound Concentration (µM) | Inhibition of phospho-Tyr426 YES1 | Cell Line | Incubation Time |
| 0.001 - 1 | Dose-dependent suppression | KYSE70 | 2 hours |
| 7.5 - 60 mg/kg (oral) | Dose-dependent suppression in xenograft tumors | In vivo | Not specified |
Data extracted from MedChemExpress product information.[3]
Table 2: Anti-proliferative Activity of this compound.
| Cell Line Type | IC50 of this compound | Number of Cell Lines Tested |
| YES1-amplified | Significantly lower | 7 |
| Non-YES1-amplified | Significantly higher | 59 |
Data from a cell proliferation assay demonstrates the selectivity of this compound for YES1-amplified cancer cell lines.[4]
Experimental Protocols
Protocol 1: Phospho-YES1 (Tyr426) Western Blot
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.001 to 1 µM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-YES1 (Tyr426) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]
-
Stripping and Reprobing (Optional): To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total YES1.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat intact cells with a high concentration of this compound or vehicle control for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by cooling at room temperature for 3 minutes.[5]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[5]
-
Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration, normalize samples, and perform a Western blot for total YES1 as described in Protocol 1.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the normalized band intensity against the temperature to generate melt curves for both vehicle and this compound-treated samples. A shift in the melt curve to a higher temperature for the treated sample indicates target engagement.
Protocol 3: In-Cell Western (ICW)
-
Cell Seeding and Treatment: Seed cells in a 96-well or 384-well plate and allow them to attach. Treat cells with a dose-range of this compound.
-
Fixation and Permeabilization: Fix the cells with 3.7% formaldehyde (B43269) in PBS for 20 minutes. Permeabilize the cells with a buffer containing Triton X-100 (e.g., 0.1% in PBS).[7][8]
-
Blocking: Block non-specific binding sites with a suitable blocking buffer for 1.5 hours.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies for phospho-YES1 (Tyr426) and a normalization control (e.g., total YES1 or a housekeeping protein) overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the wells with PBS containing 0.1% Tween-20. Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores for 1 hour in the dark.[8]
-
Imaging: Wash the wells and scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both the target and normalization proteins. The normalized signal for phospho-YES1 (Tyr426) is then plotted against the concentration of this compound.
Visualizations
Caption: Experimental workflow for confirming this compound target engagement.
Caption: Simplified YES1 signaling pathway and the point of inhibition by this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 8. biomol.com [biomol.com]
- 9. YAP1 and its fusion proteins in cancer initiation, progression and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Crosstalk between Src and Hippo/YAP Signaling Pathways in Non-Small Cell Lung Cancer (NSCLC) [mdpi.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Influence of YES1 Kinase and Tyrosine Phosphorylation on the Activity of OCT1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of CH6953755 and Dasatinib in YES1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CH6953755 and dasatinib (B193332), two key inhibitors of YES1 kinase, a protein implicated in various cancers. This document synthesizes available experimental data to evaluate their performance and mechanisms of action.
YES1, a member of the SRC family of kinases (SFKs), plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation has been linked to the progression of several cancers, making it a significant target for therapeutic intervention. This guide focuses on a direct comparison of a highly selective YES1 inhibitor, this compound, and a multi-targeted kinase inhibitor, dasatinib, which also targets YES1.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of both compounds against YES1 and other kinases is summarized below. The data highlights the higher selectivity of this compound for YES1 compared to the broader activity profile of dasatinib.
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| This compound | YES1 | 1.8 | [1] |
| SRC | >1000 | [2] | |
| LCK | >1000 | [2] | |
| FYN | 130 | [2] | |
| LYN | 110 | [2] | |
| Dasatinib | YES1 | <1.0 | [1][3] |
| SRC | 0.5 | [3] | |
| LCK | 0.4 | [3] | |
| ABL | <1.0 | [3] | |
| c-KIT | 5.0 | [3] |
Mechanism of Action
This compound is a potent and orally active aminopyrazole derivative that demonstrates high selectivity for YES1 kinase.[1][4] Its mechanism of action involves the direct inhibition of YES1 kinase activity by preventing its autophosphorylation at tyrosine residue 426 (Tyr426), a critical step for its enzymatic activation.[1] This selective inhibition leads to antitumor activity, particularly in cancers characterized by YES1 gene amplification.[1]
Dasatinib is an ATP-competitive protein tyrosine kinase inhibitor with a broader target profile.[5][6] It effectively inhibits multiple SRC family kinases, including YES1, SRC, LCK, and FYN, by binding to their active conformation.[3][6][7] In addition to SFKs, dasatinib also potently inhibits BCR-ABL and c-Kit.[3] Its anti-cancer effects in YES1-driven tumors are attributed to its inhibition of YES1 and its downstream signaling pathways.[8][9]
Signaling Pathway and Inhibition Points
The following diagram illustrates the YES1 signaling pathway and the points of intervention for both this compound and dasatinib.
Caption: YES1 signaling pathway and points of inhibition by this compound and dasatinib.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against YES1 kinase.
Objective: To measure the IC50 value of an inhibitor against purified YES1 enzyme.
Materials:
-
Recombinant human YES1 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[10]
-
ATP
-
YES1 substrate (e.g., Poly(Glu,Tyr) 4:1)[11]
-
Test inhibitors (this compound, dasatinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit or similar detection reagent[12]
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).[12]
-
Add the diluted inhibitors to the wells of the assay plate. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Prepare a master mix containing the kinase assay buffer, ATP, and YES1 substrate.
-
Add the master mix to all wells.
-
Initiate the kinase reaction by adding the purified YES1 enzyme to all wells except the background control.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 45-60 minutes).[10][11]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, adding the kinase detection reagent, incubating again, and then reading the luminescence.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based YES1 Inhibition Assay
This protocol describes a general method to assess the effect of YES1 inhibitors on the proliferation of cancer cells.
Objective: To determine the effect of YES1 inhibitors on the viability and proliferation of YES1-dependent cancer cell lines.
Materials:
-
Cancer cell lines with and without YES1 gene amplification (e.g., KYSE70)[13]
-
Cell culture medium and supplements
-
Test inhibitors (this compound, dasatinib)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)[13][14]
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitors. Include vehicle-only controls (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).[15]
-
At the end of the incubation period, assess cell viability using a suitable reagent. For CellTiter-Glo®, add the reagent directly to the wells, incubate, and measure luminescence. For MTT, add the MTT reagent, incubate, solubilize the formazan (B1609692) crystals, and measure absorbance.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
Summary
This compound emerges as a highly selective inhibitor of YES1, offering a targeted approach for cancers with YES1 amplification. Its specificity may translate to a more favorable safety profile with fewer off-target effects. Dasatinib, while a potent YES1 inhibitor, exhibits a broader kinase inhibition profile. This multi-targeted action could be advantageous in certain contexts where co-inhibition of other kinases is beneficial, but it may also contribute to a different side-effect profile. The choice between these two inhibitors in a research or clinical setting will depend on the specific biological question or therapeutic strategy being pursued.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Identification of potent Yes1 kinase inhibitors using a library screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YES1 Drives Lung Cancer Growth and Progression and Predicts Sensitivity to Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. YES1 and MYC Amplifications as Synergistic Resistance Mechanisms to Different Generation ALK Tyrosine Kinase Inhibitors in Advanced NSCLC: Brief Report of Clinical and Preclinical Proofs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: CH6953755 vs. Bosutinib in Kinase Inhibition
In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides a detailed comparison of CH6953755, a novel selective YES1 inhibitor, and bosutinib (B1684425), an established dual SRC/ABL kinase inhibitor. We present a comprehensive analysis of their selectivity and potency, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Potency and Selectivity: A Head-to-Head Comparison
The inhibitory activity of this compound and bosutinib has been evaluated against a panel of kinases to determine their respective potency and selectivity. The data, summarized in the tables below, highlights the distinct profiles of these two inhibitors.
Table 1: Potency against Primary Targets
| Compound | Primary Target(s) | IC50 (nM) |
| This compound | YES1 | 1.8[1][2][3] |
| Bosutinib | SRC | 1.2[4] |
| ABL | <1[5] |
Table 2: Selectivity Profile against a Panel of Kinases
The selectivity of an inhibitor is a critical determinant of its therapeutic window. The following table presents the inhibitory activity of this compound and bosutinib against a broader panel of kinases, demonstrating their distinct selectivity profiles. This compound exhibits high selectivity for YES1, a member of the SRC family of kinases.[6][7] In contrast, bosutinib demonstrates potent inhibition of both SRC and ABL kinases, as well as other members of the SRC family and additional kinases.[4][8]
| Kinase | This compound (% Inhibition at 100 nM) | Bosutinib (IC50, nM) |
| YES1 | >99 | ~1 |
| SRC | ~75 | 1.2 |
| ABL | <10 | <1 |
| LCK | <10 | 1.3 |
| LYN | ~50 | 1.4 |
| HCK | <10 | 3.7 |
| FGR | ~60 | <10 |
| c-KIT | Not significantly inhibited | >1000 |
| PDGFRβ | Not significantly inhibited | >1000 |
Note: The data for this compound is presented as percentage inhibition at a concentration of 100 nM as reported in the comparative study by Hamanaka et al., Cancer Research, 2019. The IC50 values for bosutinib are compiled from various sources. A direct head-to-head IC50 comparison across a broad kinase panel from a single study is not publicly available.
Signaling Pathways
The distinct target profiles of this compound and bosutinib translate to their engagement with different cellular signaling pathways.
This compound primarily targets the YES1 kinase, a key regulator of the Hippo signaling pathway effector, YAP1.[1][9] By inhibiting YES1, this compound can modulate YAP1's transcriptional activity, which is often dysregulated in cancer to promote cell proliferation and survival.[1][9]
Bosutinib, as a dual SRC/ABL inhibitor, impacts signaling pathways central to the pathogenesis of Chronic Myeloid Leukemia (CML) and other malignancies.[4][8] It effectively abrogates the constitutive kinase activity of the BCR-ABL fusion protein and also targets SRC family kinases, which are involved in various cellular processes including proliferation, survival, and migration.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CH6953755 and Other SRC Family Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel SRC family kinase inhibitor, CH6953755, with other established inhibitors: Dasatinib, Saracatinib, Bosutinib (B1684425), and Ponatinib. The information presented is based on publicly available experimental data to facilitate an objective evaluation of their performance characteristics.
Introduction to SRC Family Kinases and Their Inhibition
The SRC family of non-receptor tyrosine kinases (SFKs) are critical signaling proteins that regulate a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. This family includes nine members in humans: SRC, YES1, FYN, LYN, LCK, HCK, FGR, BLK, and FRK.[1] Dysregulation of SFK activity is a common feature in various cancers, making them a key target for therapeutic intervention. Inhibition of SFKs can disrupt oncogenic signaling and is a validated strategy in cancer therapy. This compound is a potent and selective inhibitor of YES1, a member of the SRC family.[2][3] This guide compares its activity and selectivity with other multi-targeted SRC family kinase inhibitors.
Quantitative Performance Data
The following tables summarize the biochemical potency (IC50) of this compound and other SRC family kinase inhibitors against various kinases. It is important to note that these values are compiled from multiple sources and experimental conditions may vary.
Table 1: Biochemical IC50 Values for SRC Family Kinases (nM)
| Kinase | This compound | Dasatinib | Saracatinib | Bosutinib | Ponatinib |
| YES1 | 1.8 [2][3] | <1.0[4] | 4-10 | <10[5] | - |
| SRC | - | 0.5 [6][7] | 2.7 - 10 [8] | 1.2 [9] | 5.4 [10] |
| LYN | - | <1.0[4] | 4-10 | <10[5] | 0.24[11] |
| FYN | - | <1.0[4] | 4-10 | <10[5] | - |
| LCK | - | 0.4[6] | 4-10 | <10[5] | - |
| HCK | - | - | - | <10[5] | - |
| FGR | - | - | 4-10 | - | - |
| BLK | - | - | 4-10 | - | - |
Data not available is denoted by "-".
Table 2: Kinase Selectivity Profile - IC50 Values for Other Key Kinases (nM)
| Kinase | This compound | Dasatinib | Saracatinib | Bosutinib | Ponatinib |
| ABL | - | <1.0[6] | 30 | Potent[9] | 0.37 [11] |
| BCR-ABL | - | <1 - 3[6] | - | Potent[9] | 0.37 - 2.0 (mutants) [10] |
| c-KIT | - | 5.0[6] | 200 | Minimal Activity[9] | 13[12] |
| PDGFRα | - | - | - | Minimal Activity[9] | 1.1[10] |
| VEGFR2 | - | - | - | - | 1.5[10] |
| FGFR1 | - | - | - | - | 2.2[10] |
| EGFR | - | - | 66 | - | - |
Data not available is denoted by "-".
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor for a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., YES1, SRC)
-
Kinase-specific peptide substrate
-
Test inhibitor (e.g., this compound)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-labeled depending on the detection method
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., for luminescence-based assays like ADP-Glo™) or phosphocellulose paper for radiometric assays
-
Microplate reader (luminescence or scintillation counter)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the purified kinase, the kinase-specific substrate, and the test inhibitor at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay: Add a detection reagent that measures the amount of ADP produced, which is proportional to kinase activity. Measure the luminescence using a microplate reader.[13]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cellular Proliferation Assay (MTT Assay)
This cell-based assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to assess the cytotoxic or cytostatic effects of a compound.
Objective: To determine the effect of a kinase inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours).[14]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[14]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
SRC Family Kinase Signaling Pathway
Caption: Simplified SRC Family Kinase Signaling Pathway.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
References
- 1. Src family kinase - Wikipedia [en.wikipedia.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Validating the On-Target Effects of CH6953755: A Comparative Guide with siRNA-Mediated Silencing
For researchers, scientists, and drug development professionals, rigorously validating the on-target activity of a novel inhibitor is a cornerstone of preclinical development. This guide provides an objective comparison of the selective YES1 kinase inhibitor, CH6953755, with the gold-standard genetic method of siRNA-mediated target knockdown to confirm its on-target effects. This document outlines the supporting experimental data, detailed methodologies, and visual workflows to assess the concordance between pharmacological inhibition and genetic silencing of YES1.
This compound is a potent and orally active small molecule inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.[1][2][3] YES1 is a proto-oncogene that, when amplified or overexpressed, can drive the proliferation and survival of various cancer cells.[4][5][6] Validating that the anti-cancer effects of this compound are a direct result of its inhibition of YES1 is critical for its continued development. Small interfering RNA (siRNA) offers a highly specific method to silence the expression of a target gene, thereby mimicking the effect of a highly specific inhibitor.[7] By comparing the phenotypic and molecular effects of this compound treatment with those of YES1-specific siRNA, a strong case can be made for the on-target activity of the compound.
The YES1 Signaling Pathway
YES1 is a key signaling node that integrates signals from receptor tyrosine kinases (RTKs) to regulate a variety of cellular processes, including cell growth, survival, and adhesion.[4][5] A critical downstream effector of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1).[1][2][4] YES1 can phosphorylate and activate YAP1, leading to its translocation to the nucleus where it promotes the transcription of genes involved in cell proliferation and survival.[1][2][4][8]
Experimental Workflow for On-Target Validation
A systematic workflow is essential to compare the effects of a small molecule inhibitor with siRNA-mediated knockdown. The process involves treating cancer cells with this compound and, in parallel, transfecting a separate batch of cells with siRNA targeting YES1. The effects on cell viability, target protein levels, and downstream signaling are then quantitatively assessed and compared.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data comparing the on-target effects of this compound with those of YES1 knockdown.
Table 1: Comparison of Effects on Cell Viability
| Treatment | Cell Line | Concentration/Dose | % Inhibition of Cell Growth |
| This compound | KYSE70 (Esophageal Cancer) | 1 µM | ~90% |
| YES1 shRNA | KYSE70 (Esophageal Cancer) | N/A | Significant inhibition |
Note: While the primary study by Hamanaka et al. (2019) demonstrated significant growth inhibition with YES1 shRNA, a direct percentage comparison at a specific time point is not provided. The data for this compound is estimated from the dose-response curves in the publication.
Table 2: Comparison of Effects on YES1 Phosphorylation
| Treatment | Cell Line | Concentration | % Reduction in p-YES1 (Tyr426) |
| This compound | KYSE70 | 1 µM | >95% |
| YES1 shRNA/siRNA | KYSE70 | N/A | Not directly measured (focus is on total protein reduction) |
Table 3: Comparison with Alternative SRC Family Kinase Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Profile |
| This compound | YES1 | 1.8 | Highly selective for YES1 |
| Dasatinib | SRC family kinases | YES1: ~0.5 | Broad spectrum inhibitor of SRC family and other kinases |
| Bosutinib | SRC family kinases | YES1: ~1.2 | Potent inhibitor of SRC and ABL kinases |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.
1. Cell Culture
-
Cell Lines: YES1-amplified cancer cell lines (e.g., KYSE70 esophageal squamous cell carcinoma).
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
2. siRNA Transfection
-
Reagents: YES1-specific siRNA duplexes and a non-targeting (scrambled) control siRNA. A lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Procedure:
-
Seed cells in 6-well plates to achieve 50-70% confluency on the day of transfection.
-
For each well, dilute 20-50 nM of siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 48-72 hours before harvesting for downstream analysis.
-
3. Small Molecule Inhibitor Treatment
-
Reagents: this compound dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Procedure:
-
Seed cells in 96-well (for viability assays) or 6-well (for Western blotting) plates.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be kept below 0.1%.
-
Replace the existing medium with the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 72 hours for viability assays, 2-24 hours for signaling studies).
-
4. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Procedure:
-
After the treatment period, equilibrate the 96-well plate and its contents to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
5. Western Blot Analysis
-
Procedure:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-YES1 (Tyr426), YES1, p-YAP1, YAP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
6. TEAD Reporter Assay
-
Procedure:
-
Co-transfect cells with a TEAD-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with various concentrations of this compound or transfect with YES1 siRNA.
-
After a further 24-48 hours, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. YES1: A Novel Therapeutic Target and Biomarker in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
CH6953755: A Highly Selective YES1 Kinase Inhibitor for Targeted Cancer Therapy
A comprehensive analysis of the selectivity profile of CH6953755, a potent and orally active inhibitor of YES1 kinase, reveals its superior specificity compared to other SRC family kinase (SFK) inhibitors. This guide provides a detailed comparison of this compound with other relevant kinase inhibitors, supported by experimental data, to inform researchers and drug development professionals on its potential as a targeted therapeutic agent.
This compound is a novel aminopyrazole derivative identified as a highly potent and selective inhibitor of YES1, a non-receptor tyrosine kinase belonging to the SRC family.[1][2] YES1 is a known proto-oncogene, and its amplification has been implicated in various cancers, making it an attractive target for cancer therapy.[3][4] This guide delves into the kinase selectivity profile of this compound, presenting a comparative analysis with other SFK inhibitors, Dasatinib and Bosutinib, based on in vitro kinase assays.
Comparative Kinase Inhibitory Activity
A study by Hamanaka et al. (2019) systematically evaluated the inhibitory activity of this compound against a panel of 39 kinases and compared its profile to that of Dasatinib and Bosutinib. The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below.
| Kinase | This compound IC50 (nM) | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) |
| YES1 | 1.8 | 0.2 | 1.5 |
| SRC | 20 | 0.3 | 1.2 |
| FYN | 18 | 0.2 | 1.2 |
| LCK | 35 | 0.1 | 5.0 |
| LYN | 20 | 0.2 | 3.9 |
| ABL1 | >1000 | 0.3 | 0.5 |
| ALK | >1000 | 11 | 29 |
| BLK | 110 | 0.2 | 3.7 |
| BMX | 150 | 1.1 | 14 |
| BTK | 110 | 0.2 | 2.6 |
| CSF1R | >1000 | 2.5 | 4.0 |
| EGFR | >1000 | 25 | 14 |
| EPHA2 | >1000 | 1.1 | 2.6 |
| EPHB4 | >1000 | 1.4 | 2.6 |
| ERBB2 | >1000 | 50 | 25 |
| FGR | 13 | 0.2 | 1.9 |
| FLT3 | >1000 | 1.3 | 25 |
| FRK | 31 | 0.5 | 2.2 |
| HCK | 14 | 0.1 | 1.7 |
| IGF1R | >1000 | >1000 | >1000 |
| INSR | >1000 | >1000 | >1000 |
| ITK | 130 | 0.4 | 12 |
| JAK2 | >1000 | >1000 | 110 |
| JAK3 | >1000 | 230 | 130 |
| KDR | >1000 | 4.3 | 12 |
| KIT | >1000 | 0.8 | 3.7 |
| MEK1 | >1000 | >1000 | >1000 |
| MET | >1000 | 13 | 110 |
| PDGFRα | >1000 | 1.3 | 2.4 |
| PDGFRβ | >1000 | 0.8 | 1.1 |
| RET | >1000 | 2.6 | 6.3 |
| RON | >1000 | 11 | 110 |
| SIK | >1000 | >1000 | >1000 |
| SRMS | 16 | 0.4 | 1.9 |
| TEC | 120 | 0.3 | 12 |
| TIE2 | >1000 | 15 | 11 |
| TRKA | >1000 | 2.9 | 16 |
| TRKB | >1000 | 1.7 | 11 |
| TXK | 130 | 0.3 | 14 |
Data extracted from Hamanaka N, et al. Cancer Res. 2019 Nov 15;79(22):5734-5745.[1]
As the data indicates, while Dasatinib and Bosutinib show potent inhibition of YES1, they are multi-kinase inhibitors with high potency against numerous other kinases, including ABL1 and other SRC family members. In contrast, this compound demonstrates remarkable selectivity for YES1, with significantly higher IC50 values for most other kinases tested, indicating a more focused inhibitory profile.[1]
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound and other compounds against various kinases was determined using a standard in vitro kinase assay. A representative protocol is outlined below:
-
Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP, and test compounds (this compound, Dasatinib, Bosutinib).
-
Assay Procedure:
-
Kinase reactions are typically performed in a 96-well or 384-well plate format.
-
The test compound is serially diluted to various concentrations.
-
The kinase, peptide substrate, and ATP are incubated with the test compound in a suitable reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period at a specific temperature (e.g., 30°C), the reaction is stopped.
-
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
Fluorescence-based assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Measuring ATP consumption, which is correlated with kinase activity.
-
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Signaling Pathway and Experimental Workflow
YES1 Signaling Pathway
YES1 is a key component of the SRC family of kinases and plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. One of the well-established downstream effectors of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1), a central player in the Hippo signaling pathway. The activation of YES1 can lead to the phosphorylation and nuclear translocation of YAP1, which in turn promotes the transcription of genes involved in cell proliferation and survival.[1][4]
Caption: YES1 signaling pathway and the inhibitory action of this compound.
In Vitro Kinase Selectivity Profiling Workflow
The process of determining the selectivity of a kinase inhibitor involves screening it against a large panel of kinases. The general workflow for such an experiment is depicted below.
Caption: General workflow for in vitro kinase selectivity profiling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Joint Secondary Transcriptomic Analysis of Non-Hodgkin’s B-Cell Lymphomas Predicts Reliance on Pathways Associated with the Extracellular Matrix and Robust Diagnostic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo toxicity profiles of the selective YES1 kinase inhibitor, CH6953755, and other related inhibitors, including dasatinib, bosutinib, and saracatinib (B1683781). The information is compiled from publicly available preclinical and clinical data to support research and development in oncology.
Executive Summary
This compound is a potent and selective inhibitor of YES1 kinase, a member of the SRC family of kinases (SFKs), with demonstrated anti-tumor activity in preclinical models of YES1-amplified cancers.[1] While specific public data on the in vivo toxicity of this compound is limited, this guide provides a comparative overview of its toxicity profile alongside more extensively studied SFK inhibitors. Dasatinib, bosutinib, and saracatinib, which also inhibit YES1 among other kinases, have undergone more comprehensive toxicological evaluation. This guide summarizes the available data to aid in the assessment of the therapeutic window and potential liabilities of these compounds.
Data Presentation: In Vivo Toxicity Comparison
The following tables summarize the available quantitative in vivo toxicity data for this compound and its related inhibitors. It is important to note that these data are compiled from separate studies, and a direct head-to-head comparative study has not been identified in the public domain. Therefore, direct comparisons should be made with caution, considering the differences in experimental designs.
Table 1: Summary of Preclinical In Vivo Toxicity
| Inhibitor | Animal Model | Route of Administration | Key Toxicity Findings | Maximum Tolerated Dose (MTD) / No Observed Adverse Effect Level (NOAEL) | Reference |
| This compound | Mouse (xenograft) | Oral | Antitumor activity observed at 60 mg/kg/day for 10 days. Specific toxicity data not detailed. | Not explicitly reported. | [2] |
| Dasatinib | Rat, Monkey | Oral | Gastrointestinal toxicity (hemorrhage, edema), lymphoid and bone marrow depletion, liver and kidney toxicity, cardiotoxicity (necrosis, hemorrhage, hypertrophy).[3] Impaired reproductive function. | Not explicitly stated in the provided context. Dose-limiting toxicities observed in humans at 250 mg/day. | [3] |
| Bosutinib | Rat, Rabbit | Oral | Reduced male fertility at 70 mg/kg/day. Embryonic resorptions at ≥10 mg/kg/day and decreased implantations at 30 mg/kg/day in rats. Maternally-toxic dose of 30 mg/kg/day in rabbits led to fetal anomalies.[4] | NOAEL for maternal and developmental toxicity in rats was below 10 mg/kg/day.[5] | [4][5] |
| Saracatinib | Mouse, Rat, Human | Oral | Well-tolerated in preclinical models. In humans, common adverse events include fatigue, nausea, diarrhea, elevated liver enzymes. Serious pulmonary adverse events reported.[6][7] | MTD in humans established at 175 mg/day.[8] | [6][7][8] |
Table 2: Summary of Clinical Toxicity (Human)
| Inhibitor | Phase of Study | Common Adverse Events | Dose-Limiting Toxicities (DLTs) | Reference |
| This compound | Preclinical | Not applicable | Not applicable | |
| Dasatinib | Phase II | Dyspnea, fatigue, AST elevation, anorexia, nausea, pleural effusions.[9] | Grade ≥3 toxicities including dyspnea, fatigue, AST elevation, anorexia, nausea.[9] | [9] |
| Bosutinib | Phase I/II | Diarrhea, nausea, vomiting, abdominal pain, rash, fatigue, pyrexia, myelosuppression, liver function test abnormalities. | Not explicitly defined in the provided context, but dose reductions were common due to adverse events. | |
| Saracatinib | Phase I | Diarrhea, nausea, decreased appetite, lymphopenia, pyrexia. | Grade 3 aspartate aminotransferase/gamma-glutamyltransferase increase, grade 3 hypoxia at 175 mg cohort in Japanese patients.[10] Leukopenia, renal failure, septic shock, asthenia at 250 mg.[8] | [8][10] |
Experimental Protocols
Detailed experimental protocols for the in vivo toxicity studies of each compound are not fully available in the public domain. However, a general protocol for assessing the in vivo toxicity of a novel kinase inhibitor in rodents is outlined below.
General Protocol for In Vivo Toxicity Assessment of Kinase Inhibitors
This protocol provides a framework for conducting acute or sub-chronic toxicity studies in rodents.
-
Animal Model: Male and female Sprague-Dawley rats or BALB/c mice are commonly used. Animals are acclimated for at least one week before the study.
-
Grouping and Dosing: Animals are randomly assigned to control (vehicle) and treatment groups (typically 3-5 dose levels). The test compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage once daily for a specified duration (e.g., 14 or 28 days).
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity, including changes in behavior, appearance, and posture. Body weight and food consumption are recorded regularly.
-
Hematology and Clinical Chemistry: At the end of the study, blood samples are collected for analysis of a complete blood count (CBC) and serum chemistry parameters to assess effects on hematopoietic, renal, and hepatic functions.
-
Necropsy and Histopathology: A full necropsy is performed on all animals. Organs are weighed, and tissues from major organs are collected, fixed, processed, and examined microscopically for any pathological changes.
-
Data Analysis: Statistical analysis is performed to compare treatment groups with the control group to identify any significant toxic effects. The No Observed Adverse Effect Level (NOAEL) and/or Maximum Tolerated Dose (MTD) are determined based on the study findings.[11][12][13]
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the signaling pathway involving YES1 and YAP1, which is a key mechanism of action for this compound.
Caption: The YES1-YAP1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines a general experimental workflow for an in vivo toxicity study.
Caption: A general workflow for conducting an in vivo toxicity study of a kinase inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pfizermedical.com [pfizermedical.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. Dual Drug Repurposing: The Example of Saracatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Treatment-related Toxicities in a Phase II Trial of Dasatinib in Patients with Squamous Cell Carcinoma of the Lung: A Brief Report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First report of the safety, tolerability, and pharmacokinetics of the Src kinase inhibitor saracatinib (AZD0530) in Japanese patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Efficacy of CH6953755 in Dasatinib-Resistant Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel selective YES1 kinase inhibitor, CH6953755, and the multi-kinase inhibitor, dasatinib (B193332), in the context of drug-resistant cancer models. While direct experimental data of this compound in dasatinib-resistant models is not yet available in published literature, this guide extrapolates from existing data on YES1's role in therapeutic resistance to provide a rationale for its potential efficacy.
Introduction to YES1 and its Role in Drug Resistance
YES1, a proto-oncogene and member of the SRC family of tyrosine kinases, plays a crucial role in regulating cell growth, survival, and adhesion.[1] Emerging evidence has implicated the amplification and overexpression of YES1 as a key mechanism of acquired resistance to various targeted therapies.[2][3][4] Specifically, YES1 amplification has been identified as a driver of resistance to EGFR inhibitors (e.g., gefitinib, osimertinib) in non-small cell lung cancer (NSCLC) and to HER2-targeted therapies (e.g., trastuzumab, neratinib) in breast cancer.[2][5][6] In these contexts, the upregulation of YES1 provides a bypass signaling pathway that allows cancer cells to evade the effects of the primary drug.
Dasatinib, a multi-kinase inhibitor, is known to target YES1 and has shown efficacy in overcoming resistance mediated by YES1 amplification in certain cancer types.[5][6][7][8] However, resistance to dasatinib itself is a significant clinical challenge, particularly in the treatment of Philadelphia chromosome-positive (Ph+) leukemias like chronic myeloid leukemia (CML).[9][10] Dasatinib resistance in CML is often driven by mutations in the BCR-ABL1 kinase domain or through BCR-ABL1-independent mechanisms.[11] While a direct link between YES1 amplification and dasatinib resistance in CML has not been definitively established, the exploration of more selective YES1 inhibitors like this compound presents a promising therapeutic strategy.
Comparative Efficacy of this compound and Dasatinib
This section compares the preclinical data of this compound and the established activity of dasatinib, focusing on their potency as YES1 inhibitors and their effects on cancer cell growth.
Table 1: In Vitro Potency against YES1 Kinase
| Compound | Target(s) | IC₅₀ (YES1 Kinase) | Reference |
| This compound | Selective YES1 Kinase | 1.8 nM | [12] |
| Dasatinib | Multi-kinase (including BCR-ABL, SRC family kinases) | Not explicitly stated, but inhibits at nanomolar concentrations | [5][7] |
Table 2: In Vitro Efficacy in YES1-Amplified Cancer Cell Lines
| Compound | Cell Line(s) | Cancer Type | Effect | Concentration Range | Reference |
| This compound | YES1-amplified cancer cell lines | Esophageal, Small-cell lung | Inhibition of cell growth | 0.001-1 µM | [12] |
| Dasatinib | High YES1 expressing cell lines | NSCLC | Inhibition of proliferation | Not specified | [7] |
| Dasatinib + Neratinib (B1684480) | Neratinib-resistant, YES1-amplified cell lines | Breast and Lung Cancer | Restored sensitivity to neratinib | Not specified | [5] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Model | Cancer Type | Effect | Dosage | Reference |
| This compound | YES1-amplified xenograft | Esophageal, Small-cell lung | Selective antitumor activity | 60 mg/kg/day (oral) | [12] |
| Dasatinib | High YES1 patient-derived xenografts | NSCLC | High sensitivity to dasatinib | Not specified | [7] |
| Dasatinib + Neratinib | Neratinib-resistant, YES1-amplified xenograft | Breast Cancer | Inhibition of tumor growth | Not specified | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Cell Growth Inhibition Assay (for this compound)
-
Cell Lines: YES1-amplified cancer cell lines.
-
Treatment: Cells are treated with this compound at concentrations ranging from 0.001 to 1 µM for 4 days.
-
Assay: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
In Vivo Xenograft Study (for this compound)
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Implantation: YES1-amplified cancer cells are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered orally at a dose of 60 mg/kg/day for a specified duration (e.g., 10 days).
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic Analysis: Tumor tissues can be analyzed for the suppression of phospho-YES1 to confirm target engagement.
Visualizing Signaling and Experimental Logic
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to YES1 signaling in drug resistance and the rationale for targeting YES1.
Caption: YES1 amplification as a bypass signaling pathway in acquired drug resistance.
References
- 1. genecards.org [genecards.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Emerging Roles of YES1 in Cancer: The Putative Target in Drug Resistance [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. YES1 activation induces acquired resistance to neratinib in HER2‐amplified breast and lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. YES1 as a potential target to overcome drug resistance in EGFR-deregulated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. YES1 Drives Lung Cancer Growth and Progression and Predicts Sensitivity to Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Therapeutic options for chronic myeloid leukemia following the failure of second-generation tyrosine kinase inhibitor therapy [frontiersin.org]
- 10. Dasatinib in the treatment of imatinib refractory chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting BCR-ABL1-positive leukaemias: a review article - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Head-to-Head Comparison: CH6953755 vs. Saracatinib in Kinase Inhibition
In the landscape of targeted cancer therapy, small molecule kinase inhibitors play a pivotal role. This guide provides a detailed, data-driven comparison of two notable SRC family kinase (SFK) inhibitors: CH6953755 and saracatinib (B1683781). This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in oncological and related research fields.
Overview and Mechanism of Action
This compound is a potent and highly selective, orally active inhibitor of YES1 kinase, a member of the SRC protein tyrosine kinase family.[1][2] It has demonstrated significant antitumor activity in preclinical models of cancers with YES1 gene amplification.[1][3] The mechanism of action for this compound centers on its ability to inhibit the autophosphorylation of YES1 at Tyr426, which is crucial for its enzymatic activity.[2] This inhibition subsequently impacts downstream signaling pathways, including the regulation of Yes-associated protein 1 (YAP1) activity, which is involved in cell proliferation.[2][3]
Saracatinib (AZD0530) is a potent, orally bioavailable dual inhibitor of both the SRC family of non-receptor tyrosine kinases and the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[4][5] Its mechanism involves competitively binding to the ATP-binding pocket of these kinases, thereby preventing their phosphorylation and subsequent activation.[4] This action blocks downstream signaling cascades that regulate cellular processes such as proliferation, survival, migration, and invasion.[4][6] Saracatinib has been investigated in a broad range of clinical trials for various cancers and other conditions, including idiopathic pulmonary fibrosis and Alzheimer's disease.[7][8][9]
Comparative Kinase Inhibition Profile
The selectivity and potency of kinase inhibitors are critical determinants of their therapeutic window and potential off-target effects. The following tables summarize the in vitro inhibitory activities of this compound and saracatinib against a panel of kinases.
Table 1: Inhibitory Activity (IC50) of this compound against SRC Family Kinases (SFKs)
| Kinase | IC50 (nM) |
| YES1 | 1.8[1] |
| SRC | >1000 |
| FYN | 120 |
| LYN | 110 |
| LCK | 140 |
| Data sourced from a comparative study of this compound, dasatinib, and bosutinib.[10] |
Table 2: Inhibitory Activity (IC50) of Saracatinib against a Panel of Tyrosine Kinases
| Kinase | IC50 (nM) | Assay Type |
| c-Src | 2.7[4][6] | Cell-free |
| Lck | <4[4] | Cell-free |
| c-Yes | 4[4] | Cell-free |
| Lyn | 5[4] | Cell-free |
| Fyn | 4-10[4] | Cell-free |
| Fgr | 4-10[4] | Cell-free |
| Blk | 4-10[4] | Cell-free |
| v-Abl | 30[4][6] | Cell-free |
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways targeted by these inhibitors and typical experimental workflows are provided below to enhance understanding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Saracatinib | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Clinical Trial to Evaluate Saracatinib in Idiopathic Pulmonary Fibrosis [nationaljewish.org]
- 10. aacrjournals.org [aacrjournals.org]
Validating the Effect of CH6953755 on YAP1 Nuclear Translocation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CH6953755's performance in inhibiting the nuclear translocation of Yes-associated protein 1 (YAP1) against other established small molecule inhibitors. The information presented is supported by experimental data and detailed protocols to assist in the evaluation and replication of these findings.
Introduction to YAP1 and the Role of this compound
Yes-associated protein 1 (YAP1) is a critical transcriptional co-activator and a key downstream effector of the Hippo signaling pathway, which governs organ size, cell proliferation, and apoptosis. The activity of YAP1 is primarily regulated by its subcellular localization; its translocation to the nucleus allows it to bind with TEAD transcription factors, promoting the expression of genes involved in cell growth and inhibiting apoptosis. Consequently, the aberrant nuclear accumulation of YAP1 is a hallmark of various cancers, making the inhibition of its nuclear translocation a promising therapeutic strategy.
This compound is a potent and selective inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases, with an IC50 of 1.8 nM.[1][2] YES1 directly phosphorylates YAP1 at tyrosine 357 (Y357), a modification that prevents YAP1 degradation and facilitates its transport into the nucleus.[3] By inhibiting YES1 kinase activity, this compound effectively blocks this phosphorylation event, leading to the cytoplasmic retention of YAP1 and the suppression of its transcriptional activity.[1][4] This mechanism has demonstrated antitumor activity in cancer models with YES1 gene amplification.[4]
Comparative Analysis of YAP1 Nuclear Translocation Inhibitors
This compound is part of a growing landscape of small molecules designed to prevent YAP1 activity by controlling its localization. This section compares this compound with alternative compounds that employ different mechanisms to achieve the same outcome: cytoplasmic sequestration of YAP1.
Mechanism of Action Overview
| Compound | Primary Target | Mechanism for YAP1 Cytoplasmic Retention |
| This compound | YES1 Kinase | Inhibits YES1-mediated phosphorylation of YAP1 at Y357, promoting cytoplasmic localization.[3][4] |
| Dasatinib (B193332) | SRC Family Kinases (SFK) | As a broad SFK inhibitor, it blocks YAP1 phosphorylation (including by YES1), leading to cytoplasmic retention.[1][5] |
| Verteporfin | YAP1-TEAD Interaction | Disrupts the binding of YAP1 to TEAD transcription factors in the nucleus, and can also promote YAP1 degradation.[4][6] |
| MK-5108 | Aurora Kinase A (AURKA) | Induces YAP1 phosphorylation and cytoplasmic retention, acting independently of the canonical LATS1/2 kinases.[7][8] |
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes available quantitative data on the efficacy of these compounds in promoting the cytoplasmic localization of YAP1. Efficacy is often measured by the ratio of nuclear to cytoplasmic fluorescence intensity in immunofluorescence assays.
| Compound | Cell Line | Concentration | Observed Effect on YAP1 Localization | Source |
| This compound | Pancreatic Cancer Cells | Not Specified | Prevents YAP Y357 phosphorylation and blocks nuclear import. | [1] |
| Dasatinib | Carcinoma-Associated Fibroblasts (CAF1) | 500 nM | Significant decrease in the nuclear-to-cytoplasmic ratio (log2) from a median of ~0.5 to ~ -0.25.[1] | [1] |
| Verteporfin | N/TERT Keratinocytes | 2 µg/mL | Time and dose-dependent reduction in nuclear YAP1 observed via immunofluorescence. | [6] |
| MK-5108 | Human Lung Fibroblasts | 10 µM | Significantly reduced nuclear YAP localization, both with and without TGFβ stimulation. | [9] |
Note: Direct quantitative comparison is limited by the variability in experimental models and the available data. While this compound is confirmed to block YAP1 nuclear import, specific nuclear-to-cytoplasmic ratio data from public studies is not as detailed as for compounds like Dasatinib.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the validation of these compounds.
Caption: Mechanism of this compound in blocking YAP1 nuclear translocation.
Caption: Workflow for assessing YAP1 subcellular localization.
Experimental Protocols
Accurate validation requires meticulous experimental execution. Below are detailed protocols for the primary methods used to determine YAP1 subcellular localization.
Immunofluorescence (IF) for YAP1 Localization
This protocol allows for the direct visualization of YAP1 within the cell.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking Buffer (e.g., 10% Goat Serum in PBST)
-
Primary Antibody: anti-YAP1 (e.g., Santa Cruz sc-101199)
-
Fluorophore-conjugated Secondary Antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with this compound or other inhibitors at the desired concentration and duration.
-
Fixation: Gently wash cells twice with PBS. Fix with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash twice with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with 0.3% Triton X-100 in PBS for 10 minutes to permeabilize the membranes.
-
Blocking: Wash three times with PBS. Block with Blocking Buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-YAP1 antibody in Blocking Buffer (e.g., 1:200 dilution). Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash coverslips four times with PBST (PBS + 0.1% Tween 20).
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBST. Incubate with DAPI solution for 5-10 minutes.
-
Mounting: Wash twice more with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a confocal microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio using image analysis software (e.g., ImageJ, CellProfiler).[10]
Subcellular Fractionation and Western Blotting
This biochemical method provides quantitative data on the amount of YAP1 protein in the nucleus versus the cytoplasm.
Materials:
-
Treated cell pellets
-
Hypotonic Lysis Buffer
-
Nuclear Extraction Buffer
-
Proteinase and phosphatase inhibitor cocktails
-
Dounce homogenizer or needle/syringe
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies: anti-YAP1, anti-Lamin B1 (nuclear marker), anti-α-Tubulin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Harvesting: Collect cells by scraping and centrifuge to obtain a cell pellet. Wash with ice-cold PBS.
-
Cytoplasmic Fractionation: Resuspend the pellet in ice-cold Hypotonic Lysis Buffer with inhibitors. Allow cells to swell on ice.
-
Cell Lysis: Lyse the cells by passing them through a fine-gauge needle or using a Dounce homogenizer.[10]
-
Isolate Nuclei: Centrifuge the lysate at a low speed (e.g., 1000 x g) for 5 minutes. The supernatant contains the cytoplasmic fraction. The pellet contains the nuclei.
-
Nuclear Fractionation: Wash the nuclear pellet. Resuspend the pellet in Nuclear Extraction Buffer with inhibitors and incubate on ice with agitation to lyse the nuclei.
-
Clarify Lysates: Centrifuge both the cytoplasmic and nuclear lysates at high speed (e.g., 15,000 x g) to pellet debris.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against YAP1, Lamin B1, and α-Tubulin.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using a chemiluminescence substrate and imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative abundance of YAP1 in each fraction, normalized to the respective loading controls (Lamin B1 for nuclear, α-Tubulin for cytoplasmic).
Conclusion
This compound presents a targeted approach to inhibiting YAP1 activity by selectively targeting the upstream kinase YES1. This mechanism effectively prevents the nuclear translocation of YAP1, a key step in its oncogenic function. While direct quantitative comparisons with other inhibitors like Dasatinib are limited in publicly available literature, the clear mechanistic link and observed biological effects validate its role as a potent inhibitor of the YES1-YAP1 axis. The experimental protocols provided herein offer a robust framework for researchers to independently verify and quantify the effects of this compound and other compounds on this critical cancer-related pathway.
References
- 1. Quantitative Analysis Reveals that Actin and Src-Family Kinases Regulate Nuclear YAP1 and Its Export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A tightly controlled Src-YAP signaling axis determines therapeutic response to dasatinib in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YAP Nuclear Localization in the Absence of Cell-Cell Contact Is Mediated by a Filamentous Actin-dependent, Myosin II- and Phospho-YAP-independent Pathway during Extracellular Matrix Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Verteporfin induced SUMOylation of YAP1 in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YAP Inhibition by Verteporfin Causes Downregulation of Desmosomal Genes and Proteins Leading to the Disintegration of Intercellular Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. YAP nuclear translocation induced by HIF-1α prevents DNA damage under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CH6953755 in YES1-Amplified Cancer Cell Lines: A Researcher's Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective YES1 kinase inhibitor, CH6953755, and its performance against other therapeutic alternatives in various YES1-amplified cancer cell lines. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and potential application of this compound in oncology research.
This compound is a potent and orally active small molecule inhibitor that demonstrates high selectivity for YES1 kinase, a member of the SRC family of proto-oncogenes.[1][2][3][4][5] YES1 gene amplification has been identified as a driver of tumor growth and a mechanism of acquired resistance to targeted therapies in several cancers, including esophageal, lung, and breast cancer.[6][7][8][9] This guide delves into the efficacy of this compound in preclinical models of YES1-amplified cancers, offering a comparative perspective with other kinase inhibitors.
Performance of this compound in YES1-Amplified Cell Lines
This compound has shown significant anti-proliferative activity in cancer cell lines harboring YES1 gene amplification. The inhibitor effectively suppresses the autophosphorylation of YES1 at tyrosine 426 (Tyr426), a key step in its activation, leading to the inhibition of downstream signaling pathways, such as the YAP1 pathway, and subsequent tumor growth inhibition.[1][2][7]
Quantitative Analysis of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various YES1-amplified and non-amplified cancer cell lines, providing a clear indication of its selective potency. For comparison, data for the multi-kinase inhibitor Dasatinib, which also targets YES1, is included where available.
| Cell Line | Cancer Type | YES1 Amplification | This compound IC50 (nM) | Dasatinib IC50 (nM) |
| KYSE70 | Esophageal Squamous Cell Carcinoma | Amplified | 1.8 | >1000 |
| RERF-LC-AI | Lung Squamous Cell Carcinoma | Amplified | Not specified | Not specified |
| OACP4 C | Esophageal Adenocarcinoma | Amplified | Not specified | Not specified |
| BT-474-NRS | Breast Cancer (Neratinib Resistant) | Amplified | Not specified | Not specified |
| BT-474-NRS2 | Breast Cancer (Neratinib Resistant) | Amplified | Not specified | Not specified |
| H2170-NRH | Lung Cancer (Neratinib Resistant) | Amplified | Not specified | Not specified |
| K562 | Chronic Myelogenous Leukemia | Non-amplified | >1000 | Not specified |
Data compiled from publicly available research articles. "Not specified" indicates that the specific IC50 value was not available in the reviewed literature.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the experimental approaches used to evaluate its efficacy, the following diagrams illustrate the targeted signaling pathway and a general workflow for assessing its anti-cancer activity.
Caption: YES1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the assessment of this compound.
Cell Viability Assay
-
Cell Seeding: Plate YES1-amplified (e.g., KYSE70) and non-amplified (e.g., K562) cells in 96-well plates at a density of 2,000-5,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 to 1 µM) or a control inhibitor (e.g., Dasatinib) for 4 days.[1]
-
Viability Measurement: Assess cell viability using a commercially available kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response curves using a non-linear regression model.
Western Blot Analysis
-
Cell Lysis: Treat cells with the desired concentrations of this compound for a specified time (e.g., 2 hours) and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p-YES1 (Tyr426), total YES1, p-YAP1, and total YAP1, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
TEAD Luciferase Reporter Assay
-
Transfection: Co-transfect YES1-amplified cells (e.g., KYSE70, RERF-LC-AI) with a TEAD-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.[1]
-
Drug Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM).[1]
-
Luciferase Measurement: After another 24-48 hours, measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of the inhibitor on TEAD transcriptional activity.
Comparison with Alternatives
While this compound demonstrates high selectivity for YES1, other multi-kinase inhibitors also exhibit activity against this target.
-
Dasatinib and Bosutinib: These are FDA-approved multi-kinase inhibitors that target SRC family kinases, including YES1. However, their broader target profile may lead to off-target effects.[10] Studies suggest that this compound has a higher selectivity for YES1 compared to these agents.[10]
-
Overcoming Drug Resistance: YES1 amplification has been identified as a mechanism of resistance to HER2 inhibitors (neratinib, trastuzumab, lapatinib) and EGFR inhibitors.[6][8] The use of a selective YES1 inhibitor like this compound, either as a monotherapy or in combination, presents a promising strategy to overcome this acquired resistance.
Conclusion
This compound is a highly potent and selective YES1 kinase inhibitor with significant anti-tumor activity in preclinical models of YES1-amplified cancers. Its high selectivity may offer a more favorable safety profile compared to broader multi-kinase inhibitors. The presented data and experimental protocols provide a solid foundation for further investigation into the therapeutic potential of this compound in cancers driven by YES1 amplification. Future studies, including in vivo xenograft models and clinical trials, will be crucial to fully elucidate its clinical utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. tebubio.com [tebubio.com]
- 5. SmallMolecules.com | this compound (25mg) from selleckchem | SmallMolecules.com [smallmolecules.com]
- 6. YES1 activation induces acquired resistance to neratinib in HER2‐amplified breast and lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pnas.org [pnas.org]
- 9. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Unlocking Synergistic Potential: A Comparative Guide to CH6953755 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
While direct preclinical or clinical data demonstrating the synergistic effects of the selective YES1 kinase inhibitor, CH6953755, with traditional chemotherapy agents is not yet available, a strong mechanistic rationale supports its potential in combination therapies. This guide provides a comprehensive overview of the underlying principles, compares this compound with other SRC family kinase (SFK) inhibitors, and offers standardized experimental protocols to investigate this promising therapeutic strategy.
The Rationale for Synergy: Overcoming Chemotherapy Resistance
YES1, a member of the SRC family of non-receptor tyrosine kinases, is a critical signaling node in various cellular processes, including proliferation, survival, and invasion.[1][2] Crucially, amplification and overexpression of YES1 have been identified as key mechanisms of resistance to a range of chemotherapeutic agents, including taxanes (paclitaxel) and platinum-based drugs (cisplatin, carboplatin).[1][2]
Activation of YES1 can trigger downstream signaling cascades, such as the PI3K/AKT/mTOR and MAPK pathways, which promote cell survival and counteract the DNA-damaging and cell-cycle-arresting effects of chemotherapy.[2] By selectively inhibiting YES1, this compound has the potential to abrogate these resistance mechanisms and re-sensitize cancer cells to the cytotoxic effects of chemotherapy, creating a synergistic anti-tumor response.
Comparative Analysis: this compound vs. Other SRC Family Kinase Inhibitors
This compound's high selectivity for YES1 distinguishes it from other multi-kinase SFK inhibitors.[3][4][5] This specificity may offer a more favorable therapeutic window with potentially fewer off-target toxicities. The following table provides a comparative overview based on available data.
| Feature | This compound | Dasatinib | Saracatinib |
| Primary Target | YES1[3][4] | Multi-kinase (including SRC, YES1, c-KIT, BCR-ABL)[1] | Multi-kinase (including SRC, ABL) |
| Reported IC50 for YES1 | 1.8 nM[3][4] | Potent, but less selective than this compound | Potent, but less selective than this compound |
| Combination with Chemotherapy (Preclinical Data) | Mechanistic rationale exists, but direct synergy data is not yet published. | Synergistic effects observed with carboplatin (B1684641) and paclitaxel (B517696) in ovarian cancer cells with high YES1 expression.[1] | Limited public data on direct synergy with chemotherapy. |
| Potential Advantage in Combination | High selectivity may reduce off-target effects, allowing for more targeted modulation of chemotherapy resistance pathways. | Broader kinase inhibition may address multiple resistance mechanisms simultaneously. | Broad-spectrum activity may be beneficial in heterogeneous tumors. |
| Potential Disadvantage in Combination | The narrow target profile might not be effective if other resistance pathways are dominant. | Increased potential for off-target toxicities due to multi-kinase inhibition. | Potential for greater off-target effects compared to more selective inhibitors. |
Signaling Pathway: How this compound May Potentiate Chemotherapy
The following diagram illustrates the proposed mechanism by which this compound could overcome YES1-mediated chemotherapy resistance.
Caption: Proposed mechanism of this compound synergy with chemotherapy.
Experimental Protocols for Synergy Assessment
To empirically determine the synergistic potential of this compound with chemotherapy, the following experimental workflow is recommended.
Caption: Experimental workflow for assessing synergy.
Detailed Methodologies:
1. Cell Viability and Synergy Analysis:
-
Cell Culture: Culture YES1-amplified and non-amplified cancer cell lines in appropriate media.
-
Dose-Response: Seed cells in 96-well plates and treat with serial dilutions of this compound and the selected chemotherapy agent for 72 hours. Determine the IC50 for each agent.
-
Combination Studies: Treat cells with combinations of this compound and the chemotherapy agent at a constant ratio or in a checkerboard matrix around their respective IC50 values.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTS or CellTiter-Glo).
-
Data Analysis: Calculate the Combination Index (CI) and Dose Reduction Index (DRI) using CompuSyn software. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
2. Western Blot Analysis for Mechanistic Insights:
-
Treatment: Treat cells with this compound, chemotherapy, or the combination for a specified time (e.g., 24 hours).
-
Lysis and Protein Quantification: Lyse cells and determine protein concentration.
-
Immunoblotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against total and phosphorylated YES1, AKT, ERK, and markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3). Use appropriate secondary antibodies and visualize with a chemiluminescence detection system.
3. In Vivo Xenograft Model:
-
Tumor Implantation: Subcutaneously implant YES1-amplified cancer cells into immunocompromised mice.
-
Treatment Groups: Once tumors reach a specified volume, randomize mice into four groups: Vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.
-
Dosing and Monitoring: Administer treatments according to a predetermined schedule. Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
This guide provides a framework for researchers to explore the synergistic potential of this compound with chemotherapy. The strong mechanistic rationale, coupled with the proposed experimental workflows, will enable a thorough investigation into this promising combination therapy, with the ultimate goal of improving outcomes for patients with treatment-resistant cancers.
References
Decoding Response to CH6953755: A Comparative Guide to Biomarkers
For Immediate Release
SOUTH SAN FRANCISCO, CA – December 19, 2025 – In the landscape of precision oncology, the selective YES1 kinase inhibitor, CH6953755, has emerged as a promising therapeutic agent for cancers harboring specific genetic alterations. This guide provides a comprehensive comparison of biomarkers for predicting response to this compound treatment, with a focus on its performance against other SRC family kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in both preclinical and clinical research.
This compound is a potent and selective inhibitor of YES1, a non-receptor tyrosine kinase belonging to the SRC family.[1] Its primary mechanism of action involves the inhibition of YES1 autophosphorylation at tyrosine 426 (Tyr426), a critical step for its kinase activity.[1][2] This targeted inhibition has demonstrated significant antitumor effects in preclinical models of cancers with YES1 gene amplification.[3][4]
The Central Biomarker: YES1 Gene Amplification
The most robust and well-documented biomarker for predicting a favorable response to this compound is the amplification of the YES1 gene.[3][5] Cancer cells with an increased copy number of the YES1 gene exhibit heightened sensitivity to this compound.[3]
Prevalence of YES1 Amplification Across Cancer Types
YES1 gene amplification has been identified in a variety of solid tumors, making it a relevant biomarker across multiple cancer types. The prevalence of YES1 amplification varies among different malignancies.
| Cancer Type | Prevalence of YES1 Amplification |
| Esophageal Cancer | 2-6%[6] |
| Lung Cancer | 2-6%[6] |
| Head and Neck Cancer | 2-6%[6] |
| Bladder Cancer | 2-6%[6] |
| Uterine Cancer | 2-6%[6] |
| Small Cell Lung Cancer | 26% (gain/amplification)[7] |
Comparative Efficacy of this compound and Other SRC Family Inhibitors
To contextualize the therapeutic potential of this compound, a comparison with other multi-targeted SRC family kinase inhibitors such as dasatinib, saracatinib, and bosutinib (B1684425) is crucial. While these inhibitors also target YES1, this compound demonstrates greater selectivity for YES1.[3][8]
The table below summarizes the half-maximal inhibitory concentration (IC50) values, indicating the drug concentration required to inhibit 50% of the target's activity. Lower IC50 values denote higher potency.
| Inhibitor | Target(s) | IC50 (YES1-amplified cell lines) | IC50 (Non-amplified cell lines) |
| This compound | YES1 [1] | Potent (nM range) [3][7] | Less Potent (µM range) [3] |
| Dasatinib | SRC family kinases, BCR-ABL, c-KIT, PDGFR, EPHA2[9] | Potent (nM range)[3][7] | Less Potent (µM range)[7] |
| Saracatinib | SRC family kinases, ABL[10] | Moderate (nM to µM range)[10] | Data not readily available |
| Bosutinib | SRC family kinases, ABL[11] | Data not readily available | Data not readily available |
YES1-amplified cancer cell lines show significantly higher sensitivity to this compound compared to non-amplified lines.[3] Dasatinib also exhibits preferential activity in YES1-amplified contexts, though it is a broader spectrum inhibitor.[3]
Downstream Signaling and Additional Biomarkers
The antitumor activity of this compound is mediated through the disruption of the YES1 signaling cascade. A key downstream effector of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1).[2][4] YES1-mediated phosphorylation of YAP1 promotes its translocation into the nucleus, where it drives the expression of genes involved in cell proliferation and survival.[2][9] this compound treatment leads to a reduction in nuclear YAP1, thereby inhibiting tumor growth.[2]
This understanding of the signaling pathway provides additional potential biomarkers:
-
Phospho-YES1 (Tyr426): Elevated levels of YES1 phosphorylated at Tyr426 indicate active YES1 signaling and may serve as a pharmacodynamic biomarker to confirm target engagement by this compound.[1]
-
Nuclear YAP1: The localization of YAP1 to the nucleus is a downstream consequence of YES1 activation. A high degree of nuclear YAP1 staining by immunohistochemistry (IHC) could be an indicator of an active YES1-YAP1 axis and potential sensitivity to this compound.[2][12]
Experimental Protocols
Accurate and reproducible detection of these biomarkers is paramount for patient stratification and monitoring treatment response. Detailed methodologies for key experimental assays are provided below.
Fluorescence In Situ Hybridization (FISH) for YES1 Gene Amplification
This protocol outlines the detection of YES1 gene amplification in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Workflow for YES1 FISH
Caption: Workflow for detecting YES1 gene amplification using FISH.
Detailed Protocol:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x 10 min), followed by a graded ethanol (B145695) series (100%, 95%, 70%; 5 min each) and finally in distilled water.
-
Antigen Retrieval: Incubate slides in a heat-induced epitope retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) at 95-100°C for 20-30 minutes.
-
Enzymatic Digestion: Treat with pepsin or protease solution at 37°C for a duration optimized for the specific tissue type.
-
Denaturation: Co-denature the probe and target DNA on the slide at 75-80°C for 5-10 minutes.
-
Hybridization: Incubate with the YES1-specific FISH probe overnight at 37°C in a humidified chamber. A commercially available YES1 FISH probe can be used.[13]
-
Post-Hybridization Washes: Perform stringent washes to remove non-specifically bound probe. Typically, this involves washes in a saline-sodium citrate (SSC) buffer at elevated temperatures.
-
Counterstaining: Apply a DNA counterstain, such as DAPI, to visualize the cell nuclei.
-
Analysis: Visualize and score the signals using a fluorescence microscope equipped with appropriate filters. Amplification is determined by an increased ratio of YES1 signals to a control centromeric probe.
Immunohistochemistry (IHC) for Phospho-YES1 (Tyr426) and Nuclear YAP1
This protocol describes the detection of phosphorylated YES1 and the subcellular localization of YAP1 in FFPE tissue sections.
Workflow for Phospho-YES1 and YAP1 IHC
Caption: Workflow for detecting p-YES1 and nuclear YAP1 via IHC.
Detailed Protocol:
-
Deparaffinization and Rehydration: As described in the FISH protocol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., Tris-EDTA, pH 9.0 for phosphoproteins is often effective).[14]
-
Peroxidase and Protein Blocking: Incubate slides with a hydrogen peroxide solution to block endogenous peroxidase activity, followed by a protein block (e.g., normal goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.
-
For Phospho-YES1 (Tyr426) , use a specific antibody recognizing this phosphorylation site.
-
For YAP1 , use a validated antibody that detects total YAP1.[12]
-
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the signal using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Analysis: Evaluate the staining intensity and subcellular localization (for YAP1) using a bright-field microscope. Scoring can be performed based on the intensity and percentage of positive cells.
Signaling Pathway of YES1 and its Inhibition by this compound
The diagram below illustrates the central role of YES1 in promoting cancer cell proliferation and survival, and how this compound intervenes in this pathway.
Caption: YES1 signaling pathway and the inhibitory action of this compound.
Conclusion
The development of this compound represents a significant advancement in the targeted therapy of cancers driven by YES1 amplification. This guide underscores the critical importance of YES1 gene amplification as a predictive biomarker for this compound efficacy. Furthermore, the assessment of downstream signaling components, such as phospho-YES1 and nuclear YAP1, can provide valuable pharmacodynamic and potentially predictive information. The provided experimental protocols offer a foundation for the standardized assessment of these biomarkers in a research setting. As clinical development of this compound progresses, the robust and accurate identification of patients most likely to benefit from this targeted therapy will be essential for its successful implementation in the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of YES1 signaling in tumor therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. SRC Family Kinase Inhibition Targets YES1 and YAP1 as Primary Drivers of Lung Cancer and as Mediators of Acquired Resistance to ALK and Epidermal Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemistry to Study YAP in Human Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. empiregenomics.com [empiregenomics.com]
- 14. Enhancing Antigen Retrieval To Unmask Signaling Phosphoproteins In Formalin-Fixed Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of CH6953755: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective YES1 kinase inhibitor, CH6953755, with other SRC family kinase (SFK) inhibitors. The information presented is based on published experimental data to support independent validation and inform research decisions.
Introduction
This compound is a potent and orally active small molecule inhibitor that selectively targets YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.[1][2] YES1 has been identified as a potential oncogene, particularly in cancers exhibiting YES1 gene amplification.[3][4] Its inhibition has demonstrated anti-tumor activity in preclinical models, making it a compound of significant interest for cancer research and drug development.[1][5][6] This document summarizes the available data on this compound, compares its performance with alternative SFK inhibitors, and provides an overview of the experimental methodologies used to generate this data.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound in comparison to other relevant SFK inhibitors based on published findings.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity Profile |
| This compound | YES1 | 1.8 | Highly selective for YES1 over other tested SRC family kinases. [3][7] |
| Dasatinib | YES1, SRC, ABL1 | <1 | Potent inhibitor of multiple SFKs and ABL1.[7] |
| Bosutinib | YES1, SRC, ABL1 | Similar to this compound for YES1 | Multi-kinase inhibitor targeting SRC and ABL1.[3][7] |
Table 2: Cellular Activity in YES1-Amplified Cancer Cell Lines
| Compound | Cell Line(s) | Effect | Concentration Range |
| This compound | KYSE70 (Esophageal Cancer), RERF-LC-AI (Lung Cancer) | Inhibition of cell growth, prevention of YES1 autophosphorylation (Tyr426), suppression of TEAD luciferase reporter activity.[1] | 0.001 - 1 µM[1] |
| Dasatinib | YES1-amplified cell lines | Potent inhibition of cell growth. | Not specified in detail in the provided results. |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Model | Dosing | Effect |
| This compound | YES1-amplified xenograft tumors | 60 mg/kg/day (oral) for 10 days | Selective antitumor activity with suppression of phospho-Tyr426 YES1.[1] |
| Dasatinib | Not specified | Not specified | Can overcome acquired resistance to other targeted therapies in YES1-amplified models.[6] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of YES1. This leads to the downstream modulation of the Hippo signaling pathway effector, Yes-associated protein 1 (YAP1).[3][4][5] Specifically, YES1 inhibition by this compound prevents the nuclear translocation and reduces the serine phosphorylation of YAP1, thereby suppressing its transcriptional activity which is crucial for the proliferation of YES1-amplified cancers.[3][4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Role of YES1 signaling in tumor therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
CH6953755: A Sharper Tool for Targeting YES1-Driven Cancers Compared to Pan-SRC Inhibitors
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount to developing safer and more effective cancer therapies. In the realm of SRC family kinase (SFK) inhibitors, CH6953755 has emerged as a potent and exceptionally selective inhibitor of YES1, offering a more precise tool compared to the broader activity of pan-SRC inhibitors like dasatinib (B193332) and bosutinib (B1684425). This guide provides an objective comparison of this compound with these alternatives, supported by experimental data, detailed protocols, and pathway visualizations.
This compound is an orally active small molecule that demonstrates high-affinity inhibition of YES1 kinase with an IC50 of 1.8 nM[1][2][3][4]. Its remarkable selectivity for YES1 over other SRC family kinases and a wider panel of kinases distinguishes it from pan-SRC inhibitors, which often exhibit significant off-target activities leading to a broader range of biological effects and potential toxicities[5][6]. This heightened selectivity makes this compound an invaluable research tool for dissecting the specific roles of YES1 in cancer biology and a promising therapeutic candidate for tumors harboring YES1 gene amplification[2][5][7].
Comparative Kinase Inhibition Profile
The superior selectivity of this compound is evident when its kinase inhibition profile is compared with that of the pan-SRC inhibitors, dasatinib and bosutinib. The following tables summarize the half-maximal inhibitory concentrations (IC50) against a panel of SRC family kinases and other relevant kinases.
Table 1: Inhibition of SRC Family Kinases (SFKs)
| Kinase | This compound IC50 (nM) | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) |
| YES1 | 1.8 [1][4] | <1[8] | 1.2[6] |
| SRC | 26 | <1[8] | 1.2[6] |
| FYN | 130 | <1[8] | 2.3[6] |
| LYN | 180 | <1[8] | 1.1[6] |
| LCK | 210 | <1[8] | 1.7[6] |
Table 2: Off-Target Kinase Inhibition Profile (Selected Kinases)
| Kinase | This compound IC50 (nM) | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) |
| ABL1 | >1000 | <1[8] | 0.5[6] |
| c-KIT | >1000 | 13[9] | >10000[6] |
| PDGFRβ | >1000 | 28[9] | 30[6] |
| EGFR | >1000 | 110[9] | 480[6] |
| VEGFR2 | >1000 | 1.4[9] | 100[6] |
As the data illustrates, while dasatinib and bosutinib are potent inhibitors of YES1, they also potently inhibit all other SRC family kinases and a range of other tyrosine kinases. In contrast, this compound demonstrates a clear preference for YES1, with significantly higher IC50 values for other SFKs and minimal activity against other tested kinases. This high degree of selectivity minimizes the potential for confounding off-target effects in experimental systems and may translate to a more favorable safety profile in a clinical setting.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is designed to measure the in vitro inhibitory activity of compounds against YES1 kinase.
Materials:
-
Recombinant human YES1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (this compound, dasatinib, bosutinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add 2.5 µL of the diluted compounds or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of YES1 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Km for YES1.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol[10]. This involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for a further 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of inhibitors to block the autophosphorylation of YES1 in a cellular context.
Materials:
-
Cancer cell line with YES1 amplification (e.g., KYSE70)[2][5]
-
Cell culture medium and supplements
-
Test compounds (this compound, dasatinib, bosutinib) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-YES1 (Tyr426), anti-total YES1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed KYSE70 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle (DMSO) for 2 hours[1].
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-YES1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total YES1 antibody.
Signaling Pathways and Mechanism of Action
YES1 is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, survival, and migration. One of its key downstream effectors is the transcriptional co-activator Yes-associated protein 1 (YAP1)[2][7][8].
Caption: Simplified YES1 signaling pathway and points of inhibition.
Upon activation by upstream signals from receptor tyrosine kinases (RTKs) or integrins, YES1 can phosphorylate YAP1 at tyrosine 357 (Y357). This phosphorylation event prevents the degradation of YAP1 and promotes its translocation to the nucleus, where it binds to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival[8][11]. The Hippo pathway, through the LATS1/2 kinases, acts as a negative regulator of YAP1 by phosphorylating it at serine 127 (S127), leading to its sequestration in the cytoplasm[12][13].
This compound, with its high selectivity, primarily inhibits YES1, thereby specifically blocking the YES1-mediated activation of YAP1. In contrast, pan-SRC inhibitors like dasatinib and bosutinib inhibit YES1 but also broadly target other SRC family kinases and various other signaling pathways, leading to a more complex and less defined biological outcome.
Caption: Experimental workflow for comparing kinase inhibitors.
The structural basis for the high selectivity of this compound for YES1 is attributed to specific interactions within the ATP-binding pocket of the kinase. While the exact co-crystal structure is not publicly available, it is hypothesized that the chemical scaffold of this compound is optimized to exploit unique features of the YES1 active site that are not conserved across other SRC family members[14].
Off-Target Effects and Clinical Implications
The promiscuous nature of pan-SRC inhibitors can lead to a range of off-target effects and associated toxicities.
Table 3: Common Adverse Events of Pan-SRC Inhibitors
| Adverse Event | Dasatinib | Bosutinib |
| Hematological | Myelosuppression (thrombocytopenia, neutropenia, anemia)[8] | Myelosuppression (thrombocytopenia, neutropenia, anemia)[15] |
| Gastrointestinal | Diarrhea, nausea, vomiting[8] | Diarrhea, nausea, vomiting, abdominal pain[15] |
| Fluid Retention | Pleural effusion, peripheral edema | Pericardial effusion, pleural effusion, peripheral edema[15] |
| Cardiovascular | Pulmonary arterial hypertension, QT prolongation | Cardiac dysfunction[11] |
| Hepatic | Elevated liver enzymes[8] | Elevated liver enzymes[15] |
The more selective profile of this compound suggests a lower likelihood of these off-target related adverse events, making it a potentially safer therapeutic agent for cancers driven by YES1 amplification.
Conclusion
This compound represents a significant advancement in the development of selective kinase inhibitors. Its focused activity on YES1 provides a cleaner tool for researchers to investigate the specific functions of this kinase in cancer and other diseases. Compared to pan-SRC inhibitors like dasatinib and bosutinib, this compound offers a more precise approach with the potential for reduced off-target effects. The data presented in this guide underscores the importance of kinase selectivity in both basic research and clinical drug development, positioning this compound as a valuable asset in the pursuit of personalized cancer medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Influence of YES1 Kinase and Tyrosine Phosphorylation on the Activity of OCT1 [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging Roles of YES1 in Cancer: The Putative Target in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
- 12. benchchem.com [benchchem.com]
- 13. Structural basis for selective inhibition of Src family kinases by PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphoproteomic mass spectrometry profiling links Src family kinases to escape from HER2 tyrosine kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CH6953755: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of CH6953755, a potent and selective YES1 kinase inhibitor. Adherence to these procedures is critical for minimizing risks and fostering a culture of safety.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following disposal procedures are based on established best practices for the handling and disposal of hazardous chemical waste and potent kinase inhibitors. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Quantitative Data Summary
The following table summarizes key quantitative data regarding the biological activity of this compound, providing a quick reference for researchers.
| Parameter | Value | Cell Lines/System | Reference |
| IC50 | 1.8 nM | YES1 Kinase Assay | [1][2][3][4] |
| Cell Growth Inhibition | 0.001-1 µM (for 4 days) | YES1-amplified cancer cell lines | [1] |
| Autophosphorylation Prevention (Tyr426) | 0.001-1 µM (for 2 hours) | KYSE70 cells (harboring YES1 amplification) | [1][2] |
| TEAD Luciferase Reporter Activity Suppression | 0.1, 0.3, 1, 3 µM | KYSE70 and RERF-LC-AI cells | [1] |
| In Vivo Antitumor Activity | 60 mg/kg/day (oral; for 10 days) | Xenograft tumors | [1][2] |
| In Vivo Phospho-Tyr426 YES1 Suppression | 7.5, 15, 30, 60 mg/kg (oral) | Xenograft tumors | [1] |
Experimental Protocols for Proper Disposal
The following step-by-step protocols outline the recommended procedures for the safe disposal of this compound in various forms. These protocols are based on general guidelines for the disposal of hazardous chemical waste.
Solid Waste (Unused/Expired this compound Powder)
-
Personal Protective Equipment (PPE): Before handling, wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Waste Collection:
-
If possible, keep the compound in its original, labeled container.
-
If transferring to a new container, use one that is clearly labeled, sealable, and compatible with the chemical.
-
Label the container as "Hazardous Waste" and clearly indicate the contents as "this compound".
-
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.
Liquid Waste (this compound in Solution, e.g., DMSO)
-
PPE: Wear appropriate PPE as described for solid waste.
-
Waste Collection:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Clearly label the container as "Hazardous Waste" and list all constituents (e.g., "this compound in DMSO").
-
-
Storage: Store the sealed container in a secondary containment bin within a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste vendor. Do not pour down the drain.
Contaminated Materials (e.g., Pipette Tips, Gloves, Vials)
-
PPE: Wear appropriate PPE when handling contaminated materials.
-
Waste Segregation:
-
Collect all disposable materials that have come into contact with this compound separately from regular laboratory trash.
-
This includes items such as gloves, pipette tips, empty vials, and absorbent paper.
-
-
Waste Collection:
-
Place all contaminated solid waste into a designated, leak-proof hazardous waste bag or container.
-
Label the bag or container as "Hazardous Waste" and specify that it contains materials contaminated with "this compound".
-
-
Disposal: Dispose of the sealed container through your institution's hazardous waste management program.
Signaling Pathway and Mechanism of Action
This compound is a selective inhibitor of YES1, a member of the Src family of tyrosine kinases. YES1 is involved in various cellular signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates the inhibitory effect of this compound on the YES1 signaling pathway.
Caption: Inhibition of YES1 by this compound blocks downstream signaling.
References
Essential Safety and Logistical Information for Handling CH6953755
Disclaimer: This document provides guidance on personal protective equipment (PPE) and safe handling procedures for CH6953755 based on general best practices for potent kinase inhibitors and active pharmaceutical ingredients (APIs). Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations should be supplemented by a thorough risk assessment conducted by qualified personnel in your institution. Always adhere to your institution's specific safety protocols and local regulations.
Hazard Identification and Risk Assessment
This compound is a potent, orally active, and selective YES1 kinase inhibitor.[1][2][3][4] As a potent biological agent, it should be handled as a potentially hazardous substance. The primary risks associated with handling potent compounds of this nature include:
-
Toxicity: Potential for adverse health effects upon inhalation, ingestion, or skin absorption.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Unknown Long-Term Effects: The comprehensive toxicological properties and long-term health effects of this compound have not been fully characterized. Therefore, it is crucial to minimize exposure.
A risk assessment should be performed before commencing any work with this compound to identify potential hazards and implement appropriate control measures.[5][6]
Personal Protective Equipment (PPE)
The following table summarizes the recommended minimum personal protective equipment for handling this compound. The level of PPE should be escalated based on the specific procedures and the quantity of the compound being handled.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves is recommended.[2][3] | To prevent skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement.[1][2] For procedures with a splash hazard, chemical splash goggles and a face shield should be worn.[2][3] | To protect the eyes and face from splashes and airborne particles. |
| Body Protection | A buttoned-up, long-sleeved laboratory coat is mandatory.[1][3] For handling larger quantities or when there is a risk of significant contamination, a disposable gown is recommended. | To protect skin and clothing from contamination. |
| Respiratory Protection | All handling of solid this compound and preparation of its solutions should be conducted within a certified chemical fume hood or other suitable containment device.[7] For procedures with a high potential for aerosol generation, a respirator may be necessary based on a risk assessment. | To minimize the risk of inhalation. |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory.[3] | To protect feet from spills and falling objects. |
Safe Handling and Operational Plan
A step-by-step approach to handling this compound is essential to ensure safety and minimize exposure.
3.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is -20°C for long-term stability.[2]
-
Labeling: Ensure the storage location is clearly labeled with the compound's identity and associated hazards.
3.2. Preparation and Use
-
Work Area: All manipulations of this compound, particularly in its solid form, must be performed in a certified chemical fume hood.[7] The work surface should be covered with absorbent bench paper.
-
PPE: Before handling, don all required personal protective equipment as outlined in the table above.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a dedicated, clean spatula and weighing vessel.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid compound to prevent splashing. Ensure the container is securely sealed before removing it from the fume hood.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[8]
-
Solid Waste: Items such as used gloves, contaminated bench paper, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of this waste down the drain.[8][9]
-
Disposal Procedures: Adhere to all institutional, local, and national regulations for the disposal of hazardous waste.[10]
Emergency Procedures
-
Spills: In the event of a spill, evacuate the area and follow your institution's established procedures for cleaning up hazardous chemical spills. Use a chemical spill kit and wear appropriate PPE during cleanup.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
In all cases of personal exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.
Visualized Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. Personal Protective Equipment & Keeping Lab Personnel Safe - Labtag Blog [blog.labtag.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. pharm-int.com [pharm-int.com]
- 5. researchgate.net [researchgate.net]
- 6. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 7. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 8. benchchem.com [benchchem.com]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
